molecular formula C7H6FNO3 B1532607 3-Fluoro-5-methoxypicolinic acid CAS No. 1227511-52-5

3-Fluoro-5-methoxypicolinic acid

Cat. No.: B1532607
CAS No.: 1227511-52-5
M. Wt: 171.13 g/mol
InChI Key: MMHJUFRNPHWXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-methoxypicolinic acid is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHJUFRNPHWXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737964
Record name 3-Fluoro-5-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227511-52-5
Record name 3-Fluoro-5-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-methoxypyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Fluoro-5-methoxypicolinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-methoxypicolinic acid, a pyridine derivative of significant interest in medicinal chemistry. While public domain data on this specific molecule is nascent, this document, grounded in established chemical principles and extensive analysis of structurally related compounds, offers a robust framework for its synthesis, characterization, and potential applications. We will explore a proposed, scientifically sound synthetic route, delve into its key physicochemical properties, and elucidate its potential as a valuable building block in the development of novel therapeutics. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to harness the potential of this promising scaffold.

Introduction: The Privileged Scaffold of Picolinic Acid in Medicinal Chemistry

Picolinic acid and its derivatives are recognized as "privileged scaffolds" in drug discovery, a testament to their recurring presence in a multitude of biologically active compounds.[1][2] The inherent structural features of the picolinic acid motif—a pyridine ring appended with a carboxylic acid at the 2-position—confer a unique combination of properties. The nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, while the carboxylic acid provides a key site for electrostatic interactions and further chemical modification.

The strategic incorporation of fluorine and methoxy substituents onto this scaffold, as seen in this compound, is a deliberate design choice aimed at fine-tuning the molecule's pharmacological profile. Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[3][4] The methoxy group, a common modulator of lipophilicity and electronic properties, can further influence a molecule's pharmacokinetic and pharmacodynamic behavior. This guide will illuminate the path to synthesizing and utilizing this strategically substituted picolinic acid derivative.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1227511-52-5[5]
Molecular Formula C₇H₆FNO₃[5]
Molecular Weight 171.13 g/mol [5]
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents such as DMSO and methanol (predicted)
SMILES O=C(O)c1nc(F)cc(OC)c1
Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is not readily found, its spectral characteristics can be predicted with a high degree of confidence based on the analysis of structurally related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy groups. The methoxy protons will present as a singlet, typically in the range of 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, often above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the pyridine ring carbons will be influenced by the fluorine and methoxy substituents, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. Vibrations associated with the C-F bond and the aromatic ring will also be present in the fingerprint region.[1]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group (CO₂H) and potentially the methoxy group (OCH₃).

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis of this compound is not widely documented, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of substituted pyridines and picolinic acids. The proposed multi-step synthesis starts from a commercially available substituted pyridine.

Synthesis_Workflow A Starting Material: 3-Bromo-5-fluoropyridine B Step 1: Lithiation and Carboxylation A->B 1. n-BuLi, THF, -78 °C 2. CO₂ (s) C Intermediate: 3-Bromo-5-fluoropicolinic acid B->C D Step 2: Nucleophilic Aromatic Substitution C->D NaOCH₃, CuI (cat.), DMF, heat E Final Product: This compound D->E Applications A This compound B Kinase Inhibitors A->B Scaffold for ATP-competitive inhibitors C GPCR Modulators A->C Core for CNS-active compounds D Antiviral Agents A->D Precursor for nucleoside analogues E Agrochemicals A->E Building block for novel herbicides/fungicides

References

3-Fluoro-5-methoxypicolinic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-5-methoxypicolinic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It further explores conceptual synthetic pathways, characteristic reactivity, and its strategic application in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the compound's utility, analytical characterization, and safe handling protocols.

Core Physicochemical Properties

This compound is a substituted pyridine derivative. The strategic placement of the fluoro, methoxy, and carboxylic acid groups on the pyridine ring imparts a unique combination of electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[1] Its core attributes are summarized below.

Table 1: Key Physicochemical Data for this compound

Property Value Source(s)
Molecular Weight 171.1258 g/mol [2][3]
Alternate MW Value 171.13 g/mol [4]
Molecular Formula C₇H₆FNO₃ [2][3]
CAS Number 1227511-52-5 [2][3][5]
Canonical SMILES O=C(O)C1=NC=C(OC)C=C1F [2]
Synonyms 3-Fluoro-5-methoxypyridine-2-carboxylic acid [4]
MDL Number MFCD16611229 [2]

| Storage Temperature | 2-8°C (Refrigerator) |[4] |

Caption: 2D Chemical Structure of this compound.

Synthesis and Chemical Reactivity

While specific proprietary synthesis routes may vary, a general and logical pathway can be conceptualized from established pyridine chemistry. The synthesis often starts with a pre-functionalized pyridine or pyridine N-oxide ring, followed by sequential steps of halogenation, methoxylation, and finally, the introduction or modification of the carboxylic acid group.

Conceptual Synthetic Workflow

The preparation of substituted picolinic acids often involves multi-step sequences. For instance, a related compound, 3-Bromo-5-fluoro-2-methoxypyridine, serves as a versatile intermediate where the bromine atom can be converted into other functional groups.[6] A plausible strategy for synthesizing the title compound could involve the lithiation of a brominated precursor followed by carboxylation, or the hydrolysis of a corresponding nitrile. The process for preparing similar 4-alkoxy-3-hydroxypicolinic acids involves steps like bromination, alkoxide substitution, and nitrile hydrolysis, which highlights a common industrial approach.[7]

G A Substituted Pyridine Precursor (e.g., 3,5-dihalopyridine) B Selective Methoxylation (Substitution of one halogen) A->B NaOMe C Introduction of C1 Moiety (e.g., Cyanation or Formylation) B->C e.g., CuCN D Oxidation/Hydrolysis (Conversion to Carboxylic Acid) C->D H₂SO₄ / H₂O E Final Product This compound D->E

Caption: Conceptual workflow for the synthesis of a substituted picolinic acid.

Core Reactivity

The chemical behavior of this compound is dictated by its functional groups:

  • Carboxylic Acid Group: This group readily participates in standard reactions such as esterification, amide bond formation (coupling reactions), and reduction. This is the primary handle for incorporating the molecule into larger, more complex structures.

  • Pyridine Ring: As a heterocyclic aromatic system, the pyridine ring is electron-deficient. This influences its reactivity in electrophilic aromatic substitution. The fluorine atom is a key functional group.

  • Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the carboxylic acid. The fluorine atom, in particular, can be a site for nucleophilic aromatic substitution under certain conditions or participate in various cross-coupling reactions, which are fundamental in creating molecular diversity.[1]

Role in Research and Drug Development

Substituted pyridines are a cornerstone motif in medicinal chemistry, appearing in a vast number of approved drugs.[1] this compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for creating novel molecules with therapeutic potential.

A Scaffold for Molecular Diversity

The primary application of this compound is as a versatile scaffold. Drug development professionals utilize such intermediates to generate libraries of related compounds for high-throughput screening.[1] The carboxylic acid allows for coupling to various amines or alcohols, while the pyridine core provides a rigid framework. The fluoro and methoxy groups are critical for "tuning" the properties of the final molecule:

  • Pharmacokinetics: The methoxy group can influence metabolic stability, while the fluorine atom can block sites of metabolism, potentially increasing the half-life of a drug.[1]

  • Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding potency.

  • Physicochemical Properties: The substituents affect solubility, lipophilicity (LogP), and other properties that are critical for a compound's suitability as a drug, often assessed using frameworks like Lipinski's Rule of 5.[8]

G cluster_0 Drug Discovery Pipeline A 3-Fluoro-5-methoxy- picolinic acid (Building Block) B Combinatorial Synthesis (Amide Coupling, etc.) A->B C Compound Library (Diverse Structures) B->C D Biological Screening (HTS) C->D E Hit Identification & Lead Optimization D->E F Preclinical Candidate E->F

Caption: Role as a building block in the drug discovery process.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic methods is employed for its characterization.

Step-by-Step HPLC-MS Protocol for Purity Assessment

This protocol is a representative method for analyzing substituted picolinic acids, based on common techniques in the field.[9][10][11]

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.5 µm, 3.0 x 100 mm) is suitable.[9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile.

  • Gradient Elution: Start with 5% Solvent B, ramping to 95% Solvent B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV Detector: Set to 254 nm or another relevant wavelength.

    • MS Detector (ESI): Scan in both positive and negative ion modes to detect the [M+H]⁺ (m/z 172.1) and [M-H]⁻ (m/z 170.1) ions.

  • Data Analysis: Integrate the peak area to determine purity (%). Confirm identity by matching the retention time and mass-to-charge ratio with a reference standard.

Table 2: Summary of Analytical Methodologies

Technique Purpose Expected Outcome
HPLC-MS Purity determination and identity confirmation A primary peak at a specific retention time with a mass corresponding to the molecular weight (m/z 172.1 [M+H]⁺). Purity is typically >95%.
¹H NMR Structural elucidation and confirmation A spectrum showing distinct signals for the aromatic protons and the methoxy group protons, with coupling patterns consistent with the substitution on the pyridine ring.
¹³C NMR Structural confirmation Signals corresponding to the seven unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

| Melting Point | Purity assessment | A sharp, defined melting range, indicating high purity. |

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on safety data sheets for structurally related chemicals.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration at 2-8°C is recommended.[4] Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound, with a molecular weight of 171.1258 g/mol , is more than a simple chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure and versatile reactivity allow scientists to systematically explore chemical space, leading to the discovery and optimization of new drug candidates. This guide has provided a technical framework for understanding its properties, synthesis, analysis, and applications, underscoring its value to the research and development community.

References

An In-depth Technical Guide to 3-Fluoro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-5-methoxypicolinic acid, a key building block in modern medicinal chemistry and drug discovery. The strategic placement of fluorine and methoxy substituents on the picolinic acid scaffold offers a unique combination of electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2]

Core Chemical Properties

This compound, with the CAS Number 1227511-52-5, is a substituted pyridine carboxylic acid.[3][4] Its structure combines the chelating ability of picolinic acid with the electronic influence of a fluorine atom and a methoxy group, which can significantly impact its biological activity and pharmacokinetic properties.[1]

Molecular Structure and Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3-Fluoro-5-methoxypyridine-2-carboxylic acid[5]
CAS Number 1227511-52-5[3][4]
Molecular Formula C₇H₆FNO₃[3][4]
Molecular Weight 171.13 g/mol [3][5]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not explicitly reported; likely a crystalline solid at room temperature.Inferred from related compounds
Boiling Point Not reported.
Solubility Expected to be soluble in organic solvents like methanol, DMSO, and DMF. Limited solubility in water is anticipated.General knowledge of similar compounds
SMILES O=C(O)C1=NC=C(OC)C=C1F[3]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, expected spectroscopic features can be predicted based on its structure and data from analogous compounds. Commercial suppliers may provide compound-specific data upon request.[6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The fluorine atom will cause splitting of adjacent proton signals.

  • Aromatic Protons (2H): Two doublets in the aromatic region (δ 7.0-8.5 ppm), with coupling constants influenced by the fluorine atom.

  • Methoxy Protons (3H): A singlet around δ 3.8-4.0 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet at δ 10-13 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will show seven distinct signals. The carbon atoms bonded to fluorine will exhibit characteristic splitting (¹J-CF and ²J-CF coupling).

  • Carboxylic Carbon: δ 165-175 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons directly attached to the fluorine and methoxy groups will be significantly shifted.

  • Methoxy Carbon: δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Methoxy): Bands in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ range.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 171, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Bromo-5-fluoropyridine B 3-Bromo-5-fluoro-2-lithiopyridine A->B 1. n-BuLi, THF, -78 °C C 3-Bromo-5-fluoro-2-picolinic acid B->C 2. CO2 3. H3O+ D This compound C->D NaOCH3, CuI, DMF, heat

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Lithiation: Dissolve 3-bromo-5-fluoropyridine in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours.

  • Acidification: Quench the reaction with aqueous HCl and extract the product with an organic solvent.

  • Methoxylation: The resulting 3-bromo-5-fluoro-2-picolinic acid can then be subjected to a nucleophilic aromatic substitution with sodium methoxide, catalyzed by a copper(I) salt in a polar aprotic solvent like DMF at elevated temperatures.

  • Purification: The final product would be purified by crystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the carboxylic acid, the pyridine ring, and the fluoro and methoxy substituents.

Reactivity_Diagram cluster_reactions Key Reactions center This compound Esterification Esterification center->Esterification ROH, H+ Amidation Amide Coupling center->Amidation R2NH, Coupling agent Decarboxylation Decarboxylation center->Decarboxylation Heat Nucleophilic_Substitution Nucleophilic Aromatic Substitution center->Nucleophilic_Substitution Nu-

Caption: Key reaction types for this compound.

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations such as esterification and amidation.

  • Pyridine Ring Chemistry: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in various metal-catalyzed cross-coupling reactions, although the carboxylic acid group might require protection. The fluorine atom can be a site for nucleophilic aromatic substitution under certain conditions.

Applications in Research and Drug Discovery

Substituted picolinic acids are a significant class of compounds in medicinal chemistry and agrochemistry.[7] They are known to exhibit a wide range of biological activities, including herbicidal, antifungal, and antibacterial properties.[1][8]

  • Scaffold for Bioactive Molecules: The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex molecules. The fluorine atom can enhance binding affinity and improve metabolic stability, while the methoxy group can modulate solubility and electronic properties.[1]

  • Potential as a Synthetic Auxin Herbicide: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. The specific substituents on the pyridine ring of this compound could confer potent and selective herbicidal activity.[7][9]

  • Antifungal Drug Development: The picolinic acid moiety is found in some natural product antifungals.[8] Derivatives of this compound could be explored for their potential as novel antifungal agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar pyridine carboxylic acids, the following precautions should be taken:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C for long-term stability.

  • Toxicity: Picolinic acids are generally considered to be harmful if swallowed and can cause serious eye irritation.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups provides a platform for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

The Strategic Synthesis of 3-Fluoro-5-methoxypicolinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Picolinic Acids

Substituted picolinic acids are a class of heterocyclic compounds that hold significant importance in the fields of medicinal chemistry and materials science. Their unique structural motifs allow for a diverse range of biological activities and material properties. Among these, 3-fluoro-5-methoxypicolinic acid stands out as a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The presence of both a fluorine atom and a methoxy group on the pyridine ring offers opportunities for fine-tuning molecular properties such as lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive overview of a strategic and plausible synthesis pathway for this compound, drawing upon established synthetic methodologies for analogous compounds.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a convergent approach, starting from commercially available and relatively inexpensive starting materials. The key bond disconnection focuses on the introduction of the carboxylic acid group at the 2-position of the pyridine ring. A plausible final step is the palladium-catalyzed carbonylation of a suitable precursor, such as 2-bromo-3-fluoro-5-methoxypyridine. This intermediate can be synthesized in a multi-step sequence from a readily available pyridine derivative.

Retrosynthesis Target This compound Intermediate1 2-Bromo-3-fluoro-5-methoxypyridine Target->Intermediate1 Carbonylation Intermediate2 2-Amino-3-fluoro-5-methoxypyridine Intermediate1->Intermediate2 Sandmeyer Reaction Intermediate3 3-Fluoro-5-methoxypyridine Intermediate2->Intermediate3 Amination StartingMaterial 5-Bromo-3-fluoropyridine Intermediate3->StartingMaterial Methoxylation

Caption: Retrosynthetic analysis of this compound.

A Viable Synthetic Pathway

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This pathway is designed to be robust and scalable, utilizing well-established and high-yielding reactions.

Step 1: Synthesis of 3-Fluoro-5-methoxypyridine

The synthesis commences with the nucleophilic aromatic substitution of a bromine atom with a methoxy group on a commercially available fluorinated pyridine.

Reaction: 5-Bromo-3-fluoropyridine is treated with sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF) to yield 3-fluoro-5-methoxypyridine.

Causality: The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring activates the C5 position for nucleophilic attack by the methoxide ion. The choice of a polar aprotic solvent like DMF can facilitate the reaction by solvating the sodium cation and increasing the nucleophilicity of the methoxide.

Step 2: Synthesis of 2-Amino-3-fluoro-5-methoxypyridine

The next step involves the introduction of an amino group at the 2-position, which will later be converted to a bromine atom.

Reaction: 3-Fluoro-5-methoxypyridine is subjected to amination, for instance, through a Chichibabin-type reaction or by using sodium amide in liquid ammonia.

Causality: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom. The use of a strong nucleophile like the amide ion is necessary to achieve this transformation.

Step 3: Synthesis of 2-Bromo-3-fluoro-5-methoxypyridine

The amino group is then converted to a bromine atom via a Sandmeyer-type reaction.

Reaction: 2-Amino-3-fluoro-5-methoxypyridine is treated with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt, which is subsequently decomposed in the presence of copper(I) bromide to yield 2-bromo-3-fluoro-5-methoxypyridine.

Causality: The Sandmeyer reaction is a reliable method for the conversion of an amino group on an aromatic ring to a halogen. The in situ formation of the diazonium salt followed by its decomposition with a copper(I) salt provides a high-yielding route to the desired brominated intermediate.

Step 4: Synthesis of this compound

The final step is the introduction of the carboxylic acid group at the 2-position.

Reaction: 2-Bromo-3-fluoro-5-methoxypyridine undergoes a palladium-catalyzed carbonylation reaction. The reaction is typically carried out under an atmosphere of carbon monoxide in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), a base (e.g., a tertiary amine), and a nucleophile (e.g., water or an alcohol followed by hydrolysis).[1][2]

Causality: Palladium-catalyzed carbonylation is a powerful and versatile method for the synthesis of carboxylic acids and their derivatives from aryl halides.[1][2] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond, and finally, reductive elimination to yield the acylpalladium intermediate, which then reacts with the nucleophile to give the final product and regenerate the catalyst.

Synthetic Pathway Start 5-Bromo-3-fluoropyridine Step1 3-Fluoro-5-methoxypyridine Start->Step1 NaOMe, MeOH Step2 2-Amino-3-fluoro-5-methoxypyridine Step1->Step2 NaNH2, liq. NH3 Step3 2-Bromo-3-fluoro-5-methoxypyridine Step2->Step3 1. NaNO2, HBr 2. CuBr End This compound Step3->End Pd(OAc)2, Xantphos, CO, H2O, Base

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on analogous transformations reported in the literature and are intended as a guide for experienced synthetic chemists. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Protocol 1: Synthesis of 3-Fluoro-5-methoxypyridine
  • To a solution of 5-bromo-3-fluoropyridine (1.0 eq) in anhydrous methanol (10 vol) is added sodium methoxide (1.5 eq) portion-wise at room temperature.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 3-fluoro-5-methoxypyridine.

Protocol 2: Synthesis of 2-Amino-3-fluoro-5-methoxypyridine
  • In a flame-dried, three-necked flask equipped with a dry ice condenser and a mechanical stirrer, liquid ammonia (20 vol) is condensed at -78 °C.

  • A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of sodium metal (1.1 eq) until a persistent blue color is observed.

  • 3-Fluoro-5-methoxypyridine (1.0 eq) dissolved in a minimal amount of anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate.

  • The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by crystallization or column chromatography.

Protocol 3: Synthesis of 2-Bromo-3-fluoro-5-methoxypyridine
  • To a stirred solution of 2-amino-3-fluoro-5-methoxypyridine (1.0 eq) in 48% hydrobromic acid (5 vol) at 0 °C is added a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is stirred at 0 °C for 30 minutes.

  • In a separate flask, a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (3 vol) is heated to 60 °C.

  • The cold diazonium salt solution is added portion-wise to the hot copper(I) bromide solution.

  • The reaction mixture is stirred at 60 °C for 1 hour and then cooled to room temperature.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 4: Synthesis of this compound
  • To a solution of 2-bromo-3-fluoro-5-methoxypyridine (1.0 eq) in a suitable solvent such as toluene or dioxane are added palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and a base such as triethylamine (2.0 eq).

  • The reaction vessel is purged with carbon monoxide and then maintained under a CO atmosphere (balloon or pressure reactor).

  • Water (5.0 eq) is added, and the reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is acidified with 1 M HCl to pH 2-3, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude acid is purified by recrystallization or column chromatography.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
5-Bromo-3-fluoropyridineC5H3BrFN175.99
3-Fluoro-5-methoxypyridineC6H6FNO127.12
2-Amino-3-fluoro-5-methoxypyridineC6H7FN2O142.13
2-Bromo-3-fluoro-5-methoxypyridineC6H5BrFNO206.01
This compoundC7H6FNO3171.12

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a strategic, multi-step pathway that leverages well-established and reliable chemical transformations. The proposed route, culminating in a palladium-catalyzed carbonylation, offers a robust and potentially scalable method for the preparation of this valuable building block. Further optimization of each synthetic step, including catalyst loading, reaction times, and purification methods, can lead to an even more efficient and cost-effective process. The availability of a reliable synthetic route to this compound will undoubtedly facilitate its broader application in the discovery and development of new chemical entities with enhanced properties.

References

Spectroscopic Characterization of 3-Fluoro-5-methoxypicolinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 3-Fluoro-5-methoxypicolinic acid, a key building block in modern drug discovery. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to offer a robust predictive framework for researchers. The protocols and interpretations herein are designed to be self-validating, ensuring the highest degree of scientific integrity for professionals in pharmaceutical and chemical research.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₇H₆FNO₃, MW: 171.13 g/mol ) is a substituted pyridine carboxylic acid.[1][2] The unique arrangement of its functional groups—a fluorine atom, a methoxy group, and a carboxylic acid on a pyridine scaffold—imparts specific physicochemical properties that are of great interest in medicinal chemistry for the development of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is non-negotiable; it serves as the foundational fingerprint for confirming chemical identity, assessing purity, and understanding molecular structure, all of which are critical for regulatory submission and ensuring the reproducibility of biological data.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the elucidation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and electronic environment.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum will reveal the chemical environment of the hydrogen atoms on the pyridine ring and the methoxy group.

Expected ¹H NMR Data Summary

Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.0-8.2d~2-3 HzH-6
~7.4-7.6d~2-3 HzH-4
~3.9-4.1s--OCH₃
~12-14br s--COOH

Causality Behind Predictions:

  • The pyridine ring protons (H-4 and H-6) are expected to be in the aromatic region (7.0-9.0 ppm). Their downfield shift is due to the deshielding effect of the electronegative nitrogen atom and the ring current.

  • The fluorine atom at position 3 will likely introduce a small through-space coupling to the adjacent H-4 proton, potentially leading to a doublet or a doublet of doublets, though this may not always be resolved. The primary splitting for both H-4 and H-6 will be a meta-coupling (⁴JHH), which is typically small (2-3 Hz), resulting in sharp doublets.

  • The methoxy protons (-OCH₃) are expected to appear as a sharp singlet around 3.9-4.1 ppm, a characteristic region for methoxy groups attached to aromatic rings.

  • The carboxylic acid proton (-COOH) is highly deshielded and will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will identify all seven unique carbon atoms in the molecule.

Expected ¹³C NMR Data Summary

Predicted Chemical Shift (δ) ppmAssignment
~165-170C=O
~155-160 (d, ¹JCF ≈ 240-260 Hz)C-3
~148-152C-2
~140-145 (d, ³JCF ≈ 5-10 Hz)C-5
~135-140 (d, ²JCF ≈ 15-25 Hz)C-4
~120-125 (d, ²JCF ≈ 15-25 Hz)C-6
~55-60-OCH₃

Causality Behind Predictions:

  • The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm.

  • The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.

  • The other ring carbons will show smaller couplings to the fluorine atom (²JCF and ³JCF), which aids in their assignment. The electronegativity of the nitrogen, fluorine, and oxygen atoms significantly influences the chemical shifts of the ring carbons.

Predicted ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and provides a clear signal for the single fluorine atom.

Expected ¹⁹F NMR Data Summary

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~ -120 to -140MultipletC-F

Causality Behind Predictions:

  • The chemical shift of the fluorine is dependent on its electronic environment. For a fluorine on a pyridine ring, a shift in this range relative to a standard like CFCl₃ is expected.

  • The signal will likely be a multiplet due to couplings with the adjacent protons (H-4) and potentially the more distant H-2, although the latter coupling may be too small to resolve.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable -COOH proton.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary.

    • ¹⁹F NMR : Acquire a proton-decoupled or coupled spectrum. ¹⁹F NMR experiments are generally fast due to the high gyromagnetic ratio and 100% natural abundance of the nucleus.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer (≥400 MHz) C->D E Acquire ¹H, ¹³C, ¹⁹F Spectra D->E F Fourier Transform & Phasing E->F G Baseline & Reference F->G H Structure Elucidation G->H

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

Ionization ModeExpected m/zAssignment
ESI+172.0404[M+H]⁺
ESI-170.0248[M-H]⁻

Causality Behind Predictions:

  • Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

  • In positive ion mode (ESI+), the molecule is expected to be protonated, most likely on the pyridine nitrogen, giving an [M+H]⁺ ion.

  • In negative ion mode (ESI-), the acidic carboxylic acid group will readily deprotonate to form an [M-H]⁻ ion.

  • High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₇H₆FNO₃).

  • Fragmentation : A common fragmentation pathway for picolinic acids is the loss of CO₂ (44 Da) from the carboxyl group. Therefore, a fragment ion at m/z ~126 in ESI+ (after loss of H and CO₂) or m/z ~126 in ESI- (after loss of CO₂) would be expected.

Experimental Protocol for LC-MS
  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation : Use a liquid chromatograph (LC) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Chromatography : Inject a small volume of the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization and Analysis : Utilize ESI in both positive and negative modes to acquire the full scan mass spectra. If further structural information is needed, perform tandem MS (MS/MS) experiments to induce and analyze fragmentation patterns.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule.[3] The spectrum of this compound will be characterized by the distinct vibrations of its O-H, C=O, C-O, C-F, and aromatic C=C/C=N bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (from COOH, H-bonded)
~1700-1725Strong, sharpC=O stretch (from COOH)
~1600-1650MediumAromatic C=C and C=N stretches
~1200-1300StrongC-O stretch (from COOH)
~1000-1100StrongC-F stretch
~1000-1300MediumC-O-C stretch (from -OCH₃)

Causality Behind Predictions:

  • The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band that often spans from 2500 to 3300 cm⁻¹.[4][5] This broadness is due to strong intermolecular hydrogen bonding.

  • A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹.[6]

  • The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1650 cm⁻¹ region.

  • The C-F bond gives a strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

  • The C-O stretches from the carboxylic acid and the methoxy ether group will also be present in the fingerprint region.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation :

    • Solid State (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • Solid State (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition : Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the sample in the beam path and record the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

IR_ATR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Identify Functional Group Peaks D->E

Caption: Workflow for FTIR analysis using an ATR accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the π-System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Expected UV-Vis Absorption

λmax (nm)SolventAssignment
~220-240 and ~270-290Methanol or Ethanolπ → π* transitions of the substituted pyridine ring

Causality Behind Predictions:

  • Substituted pyridine rings typically exhibit two main absorption bands corresponding to π → π* electronic transitions.[7]

  • The exact position and intensity of these bands (λmax) are sensitive to the nature and position of the substituents (fluoro, methoxy, carboxyl) and the pH of the solution, which can alter the protonation state of the molecule.

  • The carboxylic acid and methoxy groups are auxochromes that can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A typical concentration is in the range of 10-100 µM.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition : Fill a quartz cuvette with the solvent to be used as a blank. Record the baseline. Then, replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, IR, and UV-Vis techniques, is indispensable for its unambiguous identification and quality control in a research and development setting. This guide provides a predictive framework and robust experimental protocols to guide the scientist in this characterization. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently verify the integrity of this valuable chemical entity, ensuring the reliability of subsequent biological and pharmacological studies.

References

A Technical Guide to the Synthesis of 3-Fluoro-5-methoxypicolinic Acid: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-methoxypicolinic acid is a key building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a carboxylic acid on a pyridine scaffold, makes it an invaluable synthon for the development of novel therapeutic agents. The strategic placement of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, binding affinity, and bioavailability. This in-depth technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of this compound, offering detailed experimental protocols and insights into the selection of starting materials and reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related compounds.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a multi-substituted pyridine ring like that in this compound requires a carefully planned strategy to ensure correct regioselectivity. Two primary retrosynthetic disconnections are considered the most logical approaches:

  • Pathway A: Late-stage Fluorination. This strategy involves the synthesis of a 3-amino-5-methoxypicolinic acid precursor, followed by a diazotization reaction and subsequent fluorination, for example, via the Balz-Schiemann reaction. This approach leverages the well-established chemistry of aromatic amines.

  • Pathway B: Early Introduction of Fluorine. This alternative route begins with a pre-fluorinated pyridine derivative, followed by the sequential introduction of the methoxy and carboxylic acid functionalities. This pathway may offer advantages in terms of avoiding harsh fluorination conditions in later stages.

This guide will elaborate on both pathways, providing a rationale for each synthetic step.

Pathway A: Late-Stage Fluorination via Diazotization

This synthetic route commences with a commercially available substituted pyridine and proceeds through a key 3-amino intermediate.

Overall Synthetic Scheme (Pathway A)

Pathway_A A 3-Amino-5-methoxypyridine B 3-Amino-5-methoxypicolinic acid A->B  1. Ortho-lithiation  2. Carboxylation (CO2) C This compound B->C  1. Diazotization (NaNO2, HBF4)  2. Balz-Schiemann Reaction

Figure 1: Proposed synthetic pathway for this compound starting from 3-Amino-5-methoxypyridine.

Step 1: Synthesis of 3-Amino-5-methoxypicolinic acid

The introduction of the carboxylic acid group at the 2-position of the pyridine ring can be effectively achieved through directed ortho-metalation. The amino group, after suitable protection, and the methoxy group can direct the lithiation to the C2 position.

Experimental Protocol:

  • Protection of the Amino Group: To a solution of 3-amino-5-methoxypyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 4-6 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amine.

  • Ortho-lithiation and Carboxylation: Dissolve the Boc-protected 3-amino-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) (1.2 eq) dropwise and stir the mixture for 1 hour at -78 °C. Bubble dry carbon dioxide gas through the solution for 2-3 hours. Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Deprotection and Isolation: Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-amino-5-methoxypicolinic acid. The crude product can be purified by recrystallization or column chromatography.

Parameter Value Reference
Starting Material3-Amino-5-methoxypyridineCommercially Available
Key Reagents(Boc)2O, n-BuLi, CO2Standard Organic Reagents
Estimated Yield60-70%Based on similar ortho-lithiation reactions
Purity>95% after purification---
Step 2: Synthesis of this compound via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines.[1]

Experimental Protocol:

  • Diazotization: Suspend 3-amino-5-methoxypicolinic acid (1.0 eq) in a solution of tetrafluoroboric acid (HBF4) (48% in water, 3.0 eq) at 0 °C. Add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at 0 °C to form the diazonium tetrafluoroborate salt.

  • Fluorination: Filter the precipitated diazonium salt, wash with cold diethyl ether, and dry under vacuum. Gently heat the dry diazonium salt until nitrogen evolution ceases. The thermal decomposition will yield the desired this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Parameter Value Reference
Starting Material3-Amino-5-methoxypicolinic acidSynthesized in Step 1
Key ReagentsHBF4, NaNO2[1]
Estimated Yield40-50%[1]
Purity>98% after recrystallization---

Pathway B: Synthesis from a Pre-fluorinated Pyridine Intermediate

This approach begins with a commercially available fluorinated pyridine and introduces the methoxy and carboxylic acid groups in subsequent steps.

Overall Synthetic Scheme (Pathway B)

Pathway_B D 3,5-Difluoropyridine E 3-Fluoro-5-methoxypyridine D->E  Nucleophilic Aromatic Substitution (NaOMe) F This compound E->F  1. Ortho-lithiation  2. Carboxylation (CO2)

Figure 2: Proposed synthetic pathway for this compound starting from 3,5-Difluoropyridine.

Step 1: Synthesis of 3-Fluoro-5-methoxypyridine

The selective substitution of a fluorine atom with a methoxy group can be achieved via nucleophilic aromatic substitution.

Experimental Protocol:

  • Methoxylation: To a solution of 3,5-difluoropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq). Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining sodium methoxide. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain 3-fluoro-5-methoxypyridine.

Parameter Value Reference
Starting Material3,5-DifluoropyridineCommercially Available
Key ReagentsSodium methoxide, MethanolStandard Organic Reagents
Estimated Yield80-90%Based on similar SNAr reactions on pyridines
Purity>97% after purification---
Step 2: Synthesis of this compound

Similar to Pathway A, directed ortho-metalation is employed to introduce the carboxylic acid group.

Experimental Protocol:

  • Ortho-lithiation and Carboxylation: Dissolve 3-fluoro-5-methoxypyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-BuLi (1.2 eq) dropwise and stir the mixture for 1 hour. Bubble dry carbon dioxide gas through the solution for 2-3 hours.

  • Work-up and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound. The product can be purified by recrystallization.

Parameter Value Reference
Starting Material3-Fluoro-5-methoxypyridineSynthesized in Step 1
Key Reagentsn-BuLi, CO2Standard Organic Reagents
Estimated Yield65-75%Based on similar ortho-lithiation reactions
Purity>98% after recrystallization---

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound. Pathway A, utilizing a late-stage fluorination via the Balz-Schiemann reaction, offers a classic approach to aryl fluoride synthesis. Pathway B, which introduces the fluorine atom early in the sequence, may be preferable for its potentially milder overall conditions. The choice of a specific route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and tabulated data serve as a solid foundation for the successful synthesis of this important building block in a laboratory setting.

References

An In-Depth Technical Guide to 3-Fluoro-5-methoxypicolinic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methoxypicolinic acid, a halogenated and methoxy-substituted pyridine carboxylic acid, represents a valuable, yet underexplored, building block in medicinal chemistry. While specific literature detailing its discovery and history is not extensively available, its structural motifs are present in various bioactive molecules, highlighting its potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route based on established organic chemistry principles, and a discussion of its potential applications in drug discovery, drawing parallels from structurally related compounds.

Introduction: The Strategic Value of Fluorinated Picolinic Acids

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Picolinic acid scaffolds, on the other hand, are prevalent in numerous approved drugs and clinical candidates, valued for their ability to act as key pharmacophores and versatile synthetic handles. The combination of these features in this compound makes it a compound of significant interest for the development of novel therapeutics across various disease areas. The strategic placement of the fluoro, methoxy, and carboxylic acid groups on the pyridine ring offers a unique combination of electronic properties and reactivity, rendering it a versatile scaffold for chemical exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reactivity, and potential as a drug-like molecule.

PropertyValueReference
CAS Number 1227511-52-5[1][2]
Molecular Formula C₇H₆FNO₃[1]
Molecular Weight 171.13 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)
SMILES COC1=CC(F)=C(N=C1)C(=O)O

Proposed Synthesis of this compound: A Rationale-Driven Approach

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from 2-chloro-3-fluoro-5-methoxypyridine: (1) lithiation and carboxylation, followed by (2) a work-up to yield the target molecule. This approach is advantageous as it utilizes readily available starting materials and employs high-yielding and well-understood reactions.

Synthetic Pathway start 2-Chloro-3-fluoro-5-methoxypyridine intermediate Lithium 3-fluoro-5-methoxy-2-picolinate start->intermediate 1. n-BuLi, THF, -78 °C 2. CO₂ (g) product This compound intermediate->product Aqueous work-up (e.g., HCl)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Lithiation and Carboxylation of 2-Chloro-3-fluoro-5-methoxypyridine

  • Rationale: Directed ortho-metalation is a powerful tool for the functionalization of substituted aromatic and heteroaromatic rings. In this case, the chloro and fluoro groups are expected to direct the lithiation to the C2 position. The subsequent reaction with carbon dioxide gas will introduce the carboxylic acid group.

  • Procedure:

    • To a solution of 2-chloro-3-fluoro-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Bubble carbon dioxide gas through the reaction mixture for 1-2 hours, ensuring the temperature remains below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 2: Aqueous Work-up and Isolation

  • Rationale: Acidic work-up is necessary to protonate the carboxylate salt formed in the previous step and to quench any remaining organolithium species.

  • Procedure:

    • Quench the reaction mixture by the slow addition of water.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of biologically active molecules.

As a Scaffold for Novel Antibacterial Agents

The picolinic acid moiety is a key component of several antibacterial agents. The introduction of a fluorine atom can enhance the potency and pharmacokinetic profile of these compounds. For example, fluoroquinolones are a major class of antibiotics that contain a fluorinated quinolone core, which is structurally related to picolinic acid. The this compound scaffold could be elaborated to develop new antibacterial agents with novel mechanisms of action or improved activity against resistant strains.

In the Development of Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammation. The pyridine ring of this compound can serve as a scaffold for the design of kinase inhibitors that can form key hydrogen bonding interactions with the hinge region of the kinase domain. The fluoro and methoxy substituents can be used to modulate the selectivity and potency of the inhibitors.

As a Key Intermediate for Agrochemicals

Substituted picolinic acids are also important in the agrochemical industry as herbicides and fungicides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. While its own discovery and history are not well-documented, its structural features and the proposed synthetic route provide a solid foundation for its exploration in various research and development programs. The strategic incorporation of this versatile scaffold into new molecular designs holds the potential to unlock novel therapeutic and commercial opportunities.

References

An In-Depth Technical Guide to the Structural Analogs of 3-Fluoro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3] 3-Fluoro-5-methoxypicolinic acid represents a key heterocyclic scaffold, and its structural analogs are of significant interest for the development of novel therapeutics and agrochemicals.[4][5][6] This guide provides a comprehensive technical overview of the core chemistry, synthetic strategies, structure-activity relationships (SAR), and key experimental protocols associated with the analogs of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and leverage this promising chemical space.

The Core Moiety: Understanding this compound

This compound is a substituted pyridine carboxylic acid. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent feature in many biologically active compounds. The strategic placement of substituents on this ring system dictates the molecule's overall properties and its potential interactions with biological targets.

Key Structural Features and Their Implications:

  • Picolinic Acid Core: The carboxylic acid at the 2-position of the pyridine ring is a key feature, providing a handle for amide bond formation and other derivatizations.[7] It also influences the molecule's acidity and solubility.

  • Fluorine at the 3-Position: The introduction of a fluorine atom can have profound effects on a molecule's properties.[1][2] It is highly electronegative and can alter the electronic distribution within the pyridine ring, potentially influencing pKa, metabolic stability, and binding affinity to target proteins.[8][9] The presence of fluorine can also introduce novel intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.[8][9]

  • Methoxy Group at the 5-Position: The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and serve as a hydrogen bond acceptor. Its presence and position can be critical for target engagement.

While specific, detailed synthetic procedures for this compound itself are not extensively documented in publicly available literature, its synthesis would likely follow established methods for the functionalization of pyridine rings. These methods often involve multi-step sequences starting from more readily available pyridine precursors.

Strategic Design and Synthesis of Structural Analogs

The exploration of structural analogs of this compound is driven by the desire to optimize its properties for specific applications. The following sections outline key strategies for analog design and synthesis.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a prime target for modification to generate esters, amides, and other derivatives. These modifications can significantly impact a compound's solubility, cell permeability, and pharmacokinetic profile.

General Workflow for Amide Synthesis:

G start This compound step1 Activation of Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) start->step1 step2 Acyl Chloride or Activated Ester Intermediate step1->step2 step3 Reaction with Primary or Secondary Amine (R1R2NH) step2->step3 end Target Amide Analog step3->end

Caption: General workflow for the synthesis of amide analogs.

Alterations to the Methoxy Group

The methoxy group at the 5-position can be replaced with a variety of other substituents to probe the impact on biological activity.

Potential Modifications:

  • Alkoxy Analogs: Varying the length and branching of the alkyl chain (e.g., ethoxy, isopropoxy) can fine-tune lipophilicity.

  • Aryloxy Analogs: Introduction of an aryloxy group can provide opportunities for additional π-π stacking interactions with a target protein.

  • Amino Substituents: Replacing the methoxy group with primary, secondary, or tertiary amines can introduce a basic center and alter hydrogen bonding capabilities.

Substitution at Other Positions on the Pyridine Ring

While the 3-fluoro and 5-methoxy substitutions are defining features of the core molecule, further substitution on the pyridine ring can lead to the discovery of novel compounds with improved properties.

Synthetic Considerations:

The synthesis of these more complex analogs often requires multi-step procedures, potentially involving cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce new substituents at specific positions.[10]

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the evaluation of the resulting biological activity is a critical component of drug discovery. While a comprehensive SAR table for analogs of this compound is not publicly available, general principles from related picolinic acid derivatives can provide valuable guidance.

For instance, in studies of picolinamide derivatives as acetylcholinesterase inhibitors, the position of substituents on the pyridine ring was found to markedly influence inhibitory activity and selectivity.[11] Similarly, research on picolinic acid derivatives as herbicides has shown that modifications to the substituents can dramatically impact their potency and spectrum of activity.[4][5][6]

Illustrative SAR Table for Hypothetical Picolinamide Analogs:

Compound R1 (at 5-position) R2 (Amide) Biological Activity (IC50, µM)
1 (Core) -OCH3-OH>100
Analog 1a -OCH3-NH-CH350.2
Analog 1b -OCH3-N(CH3)225.8
Analog 2a -OC2H5-NH-CH345.1
Analog 3a -NH2-NH-CH310.5

This table is for illustrative purposes only and does not represent actual experimental data for this compound analogs.

Key Experimental Protocols

The following are representative, detailed protocols for the synthesis of an amide analog and a hypothetical in vitro biological assay.

Protocol: Synthesis of N-benzyl-3-fluoro-5-methoxypicolinamide

Objective: To synthesize an amide analog of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the benzylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-3-fluoro-5-methoxypicolinamide.

Protocol: In Vitro Enzyme Inhibition Assay

Objective: To evaluate the inhibitory activity of synthesized analogs against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Synthesized analogs (dissolved in DMSO)

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the synthesized analogs in the assay buffer.

  • Prepare solutions of the target enzyme and its substrate in the assay buffer.

  • Assay Protocol: To each well of a 96-well microplate, add the assay buffer, the enzyme solution, and the solution of the synthesized analog (or DMSO for control).

  • Incubate the plate at the optimal temperature for the enzyme for a specified period.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the analog.

  • Determine the IC50 value (the concentration of the analog that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Workflow for In Vitro Enzyme Inhibition Assay:

G start Prepare Reagent Solutions step1 Dispense Reagents into 96-well Plate start->step1 step2 Pre-incubation step1->step2 step3 Initiate Reaction with Substrate step2->step3 step4 Monitor Reaction Progress step3->step4 end Calculate IC50 Values step4->end

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Future Directions and Outlook

The exploration of this compound analogs remains a fertile ground for discovery. Future research will likely focus on:

  • Development of more efficient and diverse synthetic routes to access a wider range of analogs.

  • Application of computational modeling and in silico screening to guide the design of new analogs with improved potency and selectivity.

  • Investigation of the biological activity of these compounds in a broader range of therapeutic areas, including oncology, infectious diseases, and neuroscience.

The strategic combination of rational design, efficient synthesis, and robust biological evaluation will be key to unlocking the full potential of this promising class of molecules.

References

An In-depth Technical Guide to 3-Fluoro-5-methoxypicolinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Picolinates

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged" structural motif, integral to a significant number of FDA-approved drugs.[1] Its derivatives, particularly picolinic acids, serve as versatile scaffolds for developing novel therapeutic agents across various disease areas, including neurodegenerative diseases, cancer, and inflammatory conditions.[1] The strategic introduction of fluorine atoms and methoxy groups into these scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 3-Fluoro-5-methoxypicolinic acid, a key building block that combines these advantageous features, making it a valuable intermediate for the synthesis of next-generation therapeutics.

The IUPAC name for this compound is 3-Fluoro-5-methoxypyridine-2-carboxylic acid .[2] The fluorine atom at the 3-position and the methoxy group at the 5-position create a unique electronic and steric profile, offering medicinal chemists a powerful tool to fine-tune properties such as metabolic stability, bioavailability, and target binding affinity.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1227511-52-5[2]
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [4]
Appearance White to off-white solid[5]
Storage Sealed in dry, 2-8°C[4]

Note: Experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.

Chemical Structure and Visualization

The chemical structure of this compound is fundamental to its reactivity and interactions with biological targets.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

G A 3-Bromo-5-fluoro-2-methoxypyridine B Methyl 3-fluoro-5-methoxypicolinate A->B 1. n-BuLi, THF, -78°C 2. CO2(g) 3. H3O+ 4. SOCl2, MeOH C This compound B->C LiOH, THF/H2O

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Carboxylation of 3-Bromo-5-fluoro-2-methoxypyridine to its Ester

This step involves a lithium-halogen exchange followed by quenching with carbon dioxide to install the carboxylic acid moiety, which is then esterified.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The formation of the lithiated intermediate is crucial for the subsequent carboxylation. The low temperature is essential to prevent side reactions.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1-2 hours, or the reaction mixture is poured over crushed dry ice. The reaction is allowed to warm to room temperature overnight.

  • Acidification and Extraction: The reaction is quenched with water, and the aqueous layer is acidified to pH 2-3 with 1M HCl. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Esterification: The crude carboxylic acid is dissolved in methanol, and thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield methyl 3-fluoro-5-methoxypicolinate, which can be purified by column chromatography.[7]

Step 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the desired carboxylic acid.

  • Reaction Setup: Methyl 3-fluoro-5-methoxypicolinate (1.0 eq) is dissolved in a mixture of THF and water.

  • Hydrolysis: Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: The THF is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 2-3 with 1M HCl, resulting in the precipitation of the product.

  • Isolation: The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a key component in the design of various biologically active molecules, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammation.

Role as a Scaffold for Kinase Inhibitors

The picolinic acid moiety is a well-established scaffold for the development of potent and selective kinase inhibitors.[8] The nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylic acid can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents on the pyridine ring, in this case, a fluorine and a methoxy group, project into solvent-exposed regions or other pockets of the active site, allowing for the fine-tuning of selectivity and potency.

The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the drug candidate.[9] The methoxy group can also influence solubility and participate in hydrogen bonding interactions.

While specific examples of drugs containing the exact this compound moiety are not prevalent in publicly disclosed pipelines, numerous patents describe the use of closely related fluorinated and methoxylated pyridine carboxamides as potent inhibitors of various kinases, including:

  • PIM Kinases: Pan-PIM kinase inhibitors are being investigated for the treatment of hematological malignancies.[10] The picolinamide scaffold is a common feature in these inhibitors.

  • Aurora Kinases: These are key regulators of mitosis and are attractive targets for cancer therapy.[11]

  • Protein Kinase CK2: Inhibitors of this kinase are being developed for cancer treatment.[12]

Bioisosteric Replacement and Structure-Activity Relationships (SAR)

The fluorine atom in this compound can be considered a bioisostere of a hydrogen atom. Its introduction can lead to significant changes in the electronic properties of the pyridine ring, affecting its pKa and reactivity. Structure-activity relationship (SAR) studies on related series of picolinic acid derivatives have shown that the position and nature of the halogen substituent can have a dramatic impact on inhibitory potency and selectivity.[1]

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, predictions based on its structure and data from analogous compounds can be made.

  • ¹H NMR: The spectrum would be expected to show two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons would likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons attached to the fluorine and oxygen atoms would also show characteristic shifts.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 172.04.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its unique combination of a picolinic acid scaffold with fluorine and methoxy substituents provides a versatile platform for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. The synthetic route, while not explicitly detailed in the literature for this exact compound, can be reliably inferred from established chemical transformations. As the demand for more potent and selective kinase inhibitors and other targeted therapies continues to grow, the utility of such well-designed, functionalized heterocyclic intermediates will undoubtedly increase, making this compound a valuable tool in the arsenal of the modern drug discovery scientist.

References

A Technical Guide to the Safe Handling of 3-Fluoro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-methoxypicolinic acid (CAS No. 1227511-52-5) is a fluorinated pyridinecarboxylic acid derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery.[1][2] Its structural motifs are pertinent to the development of novel therapeutic agents. As with any specialized chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. It is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data for the compound and its structural analogs, establishing a robust framework for its safe utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

Proper identification is the first step in any safety protocol. Key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][3]
CAS Number 1227511-52-5[1][3]
Molecular Formula C₇H₆FNO₃[1]
Molecular Weight 171.12 g/mol [1]
Appearance Solid (Form typically not specified, assume powder)N/A
SMILES O=C(O)C1=NC=C(OC)C=C1F[1]

Hazard Identification and Toxicological Profile

Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound is considered a hazardous substance.[4] The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

To date, comprehensive toxicological studies for this specific molecule are not widely published. Therefore, it is prudent to handle it with the assumption that it may have unknown hazards, a standard practice for research chemicals.[5] The health effects are consistent with many powdered organic acids, which can cause localized irritation upon contact and respiratory discomfort if inhaled.[6][7]

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the identified hazards, a systematic approach to safety, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures down to the least effective.

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Not Feasible: Specific scaffold needed) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for handling hazardous chemicals.

  • Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood or a ventilated balance enclosure, especially when weighing or transferring the solid.[8][9] This prevents the inhalation of dust particles.[6]

  • Administrative Controls: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheet (SDS).[5] Work areas should be clearly marked, and access should be restricted during handling operations.

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and is mandatory. The required PPE includes:

    • Eye Protection: Safety glasses with side shields or chemical goggles conforming to EN166 or NIOSH standards are required at all times.[8][10]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[10] Gloves should be inspected before use and disposed of properly after handling.[8]

    • Body Protection: A standard laboratory coat must be worn and kept fastened.[6] For larger quantities, an impervious apron may be necessary.[10]

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is critical for minimizing risk.

Step-by-Step Handling Protocol

This protocol should be performed inside a chemical fume hood.

  • Preparation: Cordon off the work area. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and verify the chemical fume hood is functioning correctly.

  • Don PPE: Put on a lab coat, safety goggles, and appropriate gloves.

  • Weighing: To minimize dust generation, do not pour the dry powder. Instead, carefully transfer the solid from its storage container to a tared weigh boat or directly into the reaction vessel using a clean spatula.

  • Transfer & Dissolution: If transferring the solid to a flask, use a powder funnel. For dissolution, add the solvent to the solid slowly while stirring to prevent splashing.

  • Post-Handling: Tightly seal the source container.

  • Decontamination: Clean all surfaces, glassware, and equipment thoroughly after use. Dispose of any contaminated materials (e.g., weigh boats, gloves) as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[6][8]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure.

  • Container: Store in the original, tightly sealed container.[10]

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong acids.[9] Store away from food and drink containers.

Emergency and Spill Response

Accidents can happen despite careful planning. A clear and practiced emergency plan is crucial.

First Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[6][11] If breathing is difficult or irritation persists, seek medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing.[10] Flush the affected skin area with copious amounts of water for at least 15 minutes.[11] If irritation develops or persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Call a poison control center or seek immediate medical attention.[12]

Spill Cleanup Protocol

The following workflow should be followed for minor spills of solid material.

Spill_Response_Workflow cluster_spill Minor Solid Spill Response A 1. Alert & Evacuate (Notify personnel, restrict area) B 2. Don PPE (Nitrile gloves, goggles, respirator if necessary) A->B C 3. Contain Spill (Gently cover with absorbent pads to prevent dust) B->C D 4. Clean Up (Carefully sweep solid into a waste container. Avoid raising dust.) C->D E 5. Decontaminate (Wipe area with a damp cloth, then clean with soap and water) D->E F 6. Dispose (Seal waste container, label as hazardous waste, and dispose per institutional guidelines) E->F

Caption: Workflow for cleaning a minor solid chemical spill.

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless directed by EHS.

  • Dispose of the waste through your institution's licensed hazardous waste disposal program, following all local, state, and federal regulations.[12]

Conclusion

This compound is a valuable research tool. Its safe use hinges on a clear understanding of its hazards and the diligent application of established safety protocols. By prioritizing engineering controls, adhering to strict handling procedures, using appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate risks. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work with this compound.

References

A Comprehensive Technical Guide to the Purity Analysis of 3-Fluoro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Establishing Analytical Control Over a Key Pharmaceutical Intermediate

In the landscape of modern drug development, the meticulous characterization of pharmaceutical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Intermediates such as 3-Fluoro-5-methoxypicolinic acid, a substituted pyridine derivative, are integral building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine and methoxy groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this intermediate a valuable component in medicinal chemistry.[1]

This guide provides an in-depth technical framework for the comprehensive purity analysis of this compound. Moving beyond a simple recitation of procedures, we will delve into the scientific rationale behind the selection of analytical methodologies, the interpretation of data, and the establishment of a robust, self-validating quality control strategy. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies described are scientifically sound and suitable for their intended purpose.[2][3]

Understanding the Analyte: Physicochemical Properties and Potential Impurity Profile

Before embarking on any analytical endeavor, a thorough understanding of the target molecule is paramount. This compound (C7H6FNO3, MW: 171.13 g/mol ) is a crystalline solid.[4] Its structure, featuring a pyridine ring, a carboxylic acid, a fluorine atom, and a methoxy group, dictates its analytical behavior.

The potential impurity profile is intrinsically linked to the synthetic route employed. While specific manufacturing processes are proprietary, a general understanding of synthetic pathways for fluorinated pyridine derivatives allows for the prediction of likely impurities.[5][6][7][8]

Potential Impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during intermediate synthetic steps.

  • By-products: Resulting from side reactions, such as regioisomers or products of incomplete fluorination or methoxylation.

  • Degradation Products: Arising from instability under certain conditions (e.g., hydrolysis, oxidation).

A proactive approach to impurity profiling involves the synthesis and characterization of these potential impurities to serve as reference standards.[9]

A Multi-faceted Approach to Purity Determination: The Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted, orthogonal approach is essential. The following workflow illustrates the synergistic relationship between different analytical methods for the comprehensive characterization of this compound.

Purity_Analysis_Workflow Fig. 1: Integrated Analytical Workflow cluster_0 Primary Purity Assessment cluster_1 Structural Confirmation & Quantification cluster_2 Elemental & Residual Analysis HPLC_Purity HPLC-UV (Purity & Impurity Profiling) LCMS_ID LC-MS (Impurity Identification) HPLC_Purity->LCMS_ID Characterize Unknown Peaks NMR_ID NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure & qNMR) HPLC_Purity->NMR_ID Confirm Structure of Main Component NMR_ID->HPLC_Purity Correlate with Chromatographic Profile Elemental_Analysis Elemental Analysis (CHN) Elemental_Analysis->NMR_ID Confirm Elemental Composition Residual_Solvents GC-HS (Residual Solvents)

Caption: Integrated workflow for the purity analysis of this compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the purity of this compound and for quantifying its impurities. A well-developed and validated HPLC method should be able to separate the main component from all potential impurities.

Rationale for Method Development

A reversed-phase HPLC method is generally suitable for a polar compound like this compound. The key is to achieve a balance of retention and peak shape. The acidic nature of the analyte necessitates a mobile phase with a controlled pH to suppress ionization and improve peak symmetry.

Experimental Protocol: HPLC Purity Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 270 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Method Validation according to ICH Q2(R2)

The developed HPLC method must be validated to ensure it is fit for its intended purpose.[2][10][11] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria
ParameterAcceptance Criteria
Purity (by area %) ≥ 99.0%
Individual Impurity ≤ 0.15%
Total Impurities ≤ 1.0%

Note: These are typical acceptance criteria for a pharmaceutical intermediate and should be justified based on the specific requirements of the subsequent API synthesis.

Structural Elucidation and Quantification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for determining the absolute purity of the material.

Rationale for Multinuclear NMR
  • ¹H NMR: Provides information on the number and environment of protons in the molecule.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a sensitive and specific signal for fluorine-containing compounds.

Expected Spectral Features

While a definitive spectrum requires experimental acquisition, the following are the expected features for this compound:

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group.

  • ¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance, likely a triplet of doublets due to coupling with the adjacent aromatic protons.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • For qNMR, an accurately weighed internal standard with a known purity is added to the sample.

Data Acquisition and Processing:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • For qNMR, ensure complete relaxation of the signals by using a sufficiently long relaxation delay.

Mass Spectrometry and Elemental Analysis: Orthogonal Confirmation

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the identification of impurities, especially those present at low levels. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. The mass spectrum will provide the molecular weight of the parent compound and any detected impurities, aiding in their structural elucidation.

Elemental Analysis

Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This technique is used to confirm the empirical formula of this compound.

Acceptance Criteria:

  • The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.

Conclusion: A Framework for Quality Assurance

The purity of this compound is a critical quality attribute that directly impacts the quality and safety of the final API. The comprehensive analytical strategy outlined in this guide, which combines chromatographic, spectroscopic, and elemental analysis techniques, provides a robust framework for ensuring the quality of this key pharmaceutical intermediate. Each analytical method serves a distinct yet complementary purpose, and together they form a self-validating system for purity assessment. Adherence to these principles and the rigorous validation of all analytical procedures are essential for meeting regulatory expectations and ensuring the consistent production of high-quality materials for drug development.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Fluoro-5-methoxypicolinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Picolinic Acid Scaffold as a Privileged Structure in Drug Discovery

Picolinic acid and its derivatives are recognized as "privileged" structural motifs in the field of medicinal chemistry. The pyridine ring, a key component of numerous FDA-approved drugs, offers a versatile scaffold for the development of novel therapeutic agents. The strategic placement of substituents on this ring system can significantly modulate a compound's pharmacological activity, selectivity, and pharmacokinetic properties. 3-Fluoro-5-methoxypicolinic acid is a valuable building block that combines several key features beneficial for drug design. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the methoxy group can influence conformation and solubility. The carboxylic acid moiety provides a convenient handle for further chemical modifications, most commonly through amide bond formation.

While extensive documentation on the direct application of this compound is not widely available in public literature, its structural motifs are present in various bioactive molecules, and it is considered a key intermediate in their synthesis. This guide will provide an overview of the potential applications and synthetic protocols related to this important chemical intermediate, drawing parallels from structurally related compounds.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in drug design and synthesis.

PropertyValueSource
Molecular Formula C₇H₆FNO₃[1][2]
Molecular Weight 171.13 g/mol [1][2]
CAS Number 1227511-52-5[1][2]

Synthetic Protocols: Amide Coupling Reactions

The carboxylic acid group of this compound is a prime site for modification, most commonly through amide bond formation. This reaction allows for the coupling of the picolinic acid scaffold to a wide array of amine-containing fragments, enabling the exploration of chemical space and the generation of compound libraries for biological screening.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Slowly add DIPEA (2.0 equivalents) to the stirring solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when working with chiral amines.[3]

  • DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. The use of an anhydrous solvent is critical to prevent hydrolysis of the activated carboxylic acid intermediate.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Acid This compound Activation Activation of Carboxylic Acid Acid->Activation Amine Primary/Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Coupling DMF DMF (Solvent) Activation->Coupling Workup Quenching & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Amide Amide Product Purification->Amide

Workflow for HATU-mediated amide coupling.
Protocol 2: Thionyl Chloride Mediated Amide Coupling

This protocol provides an alternative method for amide bond formation via the synthesis of an acyl chloride intermediate. This method is often suitable for less sensitive substrates.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (2.0 equivalents)

  • Amine of interest (primary or secondary)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a dry reaction flask under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM.

  • Add thionyl chloride (2.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the solid dissolves.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Medicinal Chemistry: A Landscape of Possibilities

The this compound scaffold is a versatile starting point for the synthesis of molecules targeting a wide range of diseases. The strategic placement of the fluoro and methoxy groups can influence biological activity and pharmacokinetic properties.

Enzyme Inhibition

Picolinic acid derivatives have shown significant promise as enzyme inhibitors. For instance, derivatives of picolinic acid have been explored as inhibitors of enzymes implicated in various diseases. The pyridine nitrogen and the carboxylate group can act as key binding motifs within an enzyme's active site.

Antiviral and Antimicrobial Agents

The pyridine core is a common feature in many antiviral and antimicrobial drugs. The electronic properties conferred by the fluorine and methoxy substituents on the this compound scaffold can be exploited to design novel agents with improved potency and resistance profiles.

Central Nervous System (CNS) Agents

The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated scaffolds, such as this compound, attractive for the development of CNS-active agents.

G cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_applications Potential Therapeutic Applications Scaffold This compound Amide Amide Coupling Scaffold->Amide CrossCoupling Cross-Coupling (e.g., Suzuki) Scaffold->CrossCoupling Esterification Esterification Scaffold->Esterification Enzyme Enzyme Inhibitors Amide->Enzyme Antiviral Antiviral Agents Amide->Antiviral CNS CNS Agents Amide->CNS Antimicrobial Antimicrobial Agents Amide->Antimicrobial CrossCoupling->Enzyme CrossCoupling->Antiviral CrossCoupling->CNS CrossCoupling->Antimicrobial Esterification->Enzyme Esterification->Antiviral Esterification->CNS Esterification->Antimicrobial

Drug discovery workflow with this compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is limited, general principles from related picolinic acid series can be applied.

  • Fluorine Position: The placement of the fluorine atom at the 3-position can influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can impact receptor binding and pharmacokinetic properties.

  • Methoxy Group: The methoxy group at the 5-position can act as a hydrogen bond acceptor and its orientation can be critical for binding to a biological target. It can also improve metabolic stability by blocking a potential site of oxidation.

  • Amide Substituents: The nature of the amine coupled to the carboxylic acid will have a significant impact on the overall properties of the molecule. Exploring a variety of aliphatic, aromatic, and heterocyclic amines is a key strategy in optimizing biological activity.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry. Its unique combination of a privileged picolinic acid scaffold with strategically placed fluoro and methoxy substituents offers a valuable starting point for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts.

References

The Strategic Utility of 3-Fluoro-5-methoxypicolinic Acid in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Drug Discovery

3-Fluoro-5-methoxypicolinic acid is a highly functionalized heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern—a fluorine atom at the 3-position, a methoxy group at the 5-position, and a carboxylic acid at the 2-position of the pyridine ring—offers a compelling combination of physicochemical properties and synthetic handles. This arrangement allows for precise modulation of a molecule's steric and electronic properties, which is crucial for optimizing drug-target interactions, metabolic stability, and pharmacokinetic profiles.

The pyridine core is a well-established scaffold in a multitude of approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological systems. The strategic incorporation of a fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the pKa of nearby functional groups. The methoxy group can influence molecular conformation and solubility, further contributing to the nuanced optimization of a drug candidate's properties.

This document serves as a detailed guide to the practical application of this compound in the synthesis of novel chemical entities. It provides an in-depth look at its primary application in amide bond formation, complete with detailed, field-proven protocols and an exploration of its potential in the broader context of drug discovery.

Core Applications: Amide Bond Formation

The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, one of the most fundamental and widely utilized reactions in medicinal chemistry. The resulting 3-fluoro-5-methoxypicolinamides are key intermediates and final products in the synthesis of a diverse array of biologically active molecules.

Mechanistic Considerations in Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Several classes of coupling reagents are commonly employed for this purpose, each with its own mechanism and optimal reaction conditions. The choice of coupling reagent, base, and solvent is critical for achieving high yields, minimizing side reactions, and preserving chiral integrity when applicable.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amides using this compound. These protocols are based on established and reliable amide coupling techniques and can be adapted for a wide range of amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used uronium-based coupling reagent. It facilitates rapid amide bond formation with minimal side reactions and is particularly effective for coupling sterically hindered or electronically deactivated amines. The reaction proceeds through a highly reactive O-acylisourea intermediate. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.

Workflow Diagram:

HATU_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Workup Acid 3-Fluoro-5-methoxy- picolinic Acid Activation Activation of Carboxylic Acid Acid->Activation Amine Primary or Secondary Amine (R-NHR') Coupling Nucleophilic Attack by Amine Amine->Coupling HATU HATU HATU->Activation Base DIPEA Base->Activation Solvent DMF or DCM Solvent->Activation Activation->Coupling Amide 3-Fluoro-5-methoxy- picolinamide Derivative Coupling->Amide Workup Aqueous Workup & Purification Amide->Workup

Figure 1: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1 M concentration).

  • Add the amine of interest (1.1 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting carboxylic acid and the appearance of the product spot on TLC or a new peak with the expected mass in LC-MS confirms the progress of the reaction.

  • Workup: The aqueous washes are crucial for removing unreacted starting materials, coupling reagents, and the DIPEA salt byproducts.

  • Purification: Successful purification via column chromatography, yielding a product with a sharp melting point (if solid) and clean spectroscopic data, validates the protocol.

Protocol 2: Acyl Chloride Formation followed by Amination

Rationale: This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine to form the amide. This method is often effective for less reactive amines and can be more cost-effective for large-scale syntheses. Caution must be exercised as acyl chlorides are sensitive to moisture and can be highly reactive.

Workflow Diagram:

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Acid 3-Fluoro-5-methoxy- picolinic Acid AcylChloride 3-Fluoro-5-methoxy- picolinoyl Chloride Acid->AcylChloride ChlorinatingAgent SOCl₂ or (COCl)₂ ChlorinatingAgent->AcylChloride Solvent1 DCM or Toluene Solvent1->AcylChloride AmideProduct 3-Fluoro-5-methoxy- picolinamide Derivative AcylChloride->AmideProduct Amine Primary or Secondary Amine (R-NHR') Amine->AmideProduct Base Triethylamine or Pyridine Base->AmideProduct Solvent2 DCM Solvent2->AmideProduct

Figure 2: Two-step workflow for amide synthesis via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Amine of interest

  • Triethylamine or pyridine

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (2.0 equivalents) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess chlorinating agent and solvent. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

  • In a separate flask, dissolve the amine of interest (1.1 equivalents) and triethylamine or pyridine (1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any remaining acyl chloride and neutralize the hydrochloride salt of the base.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure amide product.

Self-Validation:

  • Acyl Chloride Formation: The complete consumption of the starting acid and the formation of a new, more non-polar spot on TLC (if stable enough for analysis) can indicate the formation of the acyl chloride.

  • Amidation: The disappearance of the amine starting material and the formation of the amide product, as monitored by TLC or LC-MS, confirms a successful reaction.

  • Purification: A pure product obtained after chromatography with consistent spectroscopic data serves as the final validation of the protocol.

Data Presentation

While specific experimental data for a wide range of amides derived from this compound is not extensively published, the following table provides representative data for a typical amide coupling reaction based on analogous transformations.

Amine SubstrateCoupling ReagentBaseSolventReaction Time (h)Yield (%)Purity (%)
AnilineHATUDIPEADMF285-95>95
BenzylamineEDC/HOBtDIPEADCM380-90>95
MorpholineSOCl₂, then aminePyridineDCM1.575-85>95

Note: Yields and reaction times are illustrative and may vary depending on the specific amine substrate and reaction scale.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoro-5-methoxypicolinamide scaffold is a valuable pharmacophore in the design of novel therapeutic agents. The strategic placement of the fluoro and methoxy groups can be leveraged to fine-tune the biological activity and pharmacokinetic properties of a lead compound.

  • Enzyme Inhibitors: The picolinamide moiety can act as a key binding element in the active site of various enzymes, with the fluoro and methoxy groups serving to enhance binding affinity and selectivity.

  • Receptor Modulators: The substituted pyridine ring can participate in crucial interactions with amino acid residues in receptor binding pockets, making it a suitable scaffold for the development of agonists or antagonists.

  • Agrochemicals: Picolinic acid derivatives are a known class of herbicides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.[1]

The synthetic accessibility of a wide range of amides from this compound allows for the rapid generation of compound libraries for high-throughput screening, facilitating the identification of new hit compounds and the optimization of existing lead molecules.

Conclusion

This compound is a versatile and valuable building block for synthetic and medicinal chemistry. Its utility in the straightforward and efficient synthesis of a diverse range of amides makes it an attractive starting material for the discovery and development of new drugs and agrochemicals. The protocols outlined in this document provide a solid foundation for researchers to incorporate this promising scaffold into their synthetic strategies.

References

Application Notes & Protocols: Derivatization of 3-Fluoro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key derivatization strategies for 3-fluoro-5-methoxypicolinic acid. This versatile pyridine scaffold is a valuable building block in medicinal chemistry, and its effective modification is crucial for constructing compound libraries and optimizing lead candidates.[1][2] This document details robust, field-proven protocols for the conversion of the parent carboxylic acid into three critical classes of derivatives: acyl chlorides, esters, and amides. Each protocol is accompanied by mechanistic insights, causality explanations for experimental choices, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound is a substituted pyridine derivative whose structural and electronic characteristics make it an attractive starting point for drug discovery programs.[1] The pyridine ring is a common motif in pharmacologically active compounds, and the specific substitution pattern—a fluorine atom, a methoxy group, and a carboxylic acid—offers distinct advantages:

  • Fluorine: Can enhance metabolic stability, improve binding affinity through favorable electronic interactions, and modulate pKa.

  • Methoxy Group: Acts as a hydrogen bond acceptor and can influence solubility and metabolic pathways.

  • Carboxylic Acid: Serves as a versatile chemical handle for derivatization, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[3][4]

The ability to efficiently convert the carboxylic acid into esters, amides, and other functional groups is paramount for leveraging this scaffold in high-throughput synthesis and lead optimization campaigns.[3] This guide focuses on the three most fundamental and widely applicable derivatization pathways.

Core Derivatization Workflow

The primary strategies for derivatizing this compound hinge on the activation of the carboxylic acid moiety. The most direct path involves conversion to a highly reactive acyl chloride, which can then be readily converted to esters or amides. Alternatively, amides can be formed directly from the carboxylic acid using specialized coupling reagents that generate an active ester in situ.

G A 3-Fluoro-5-methoxy- picolinic Acid B Acyl Chloride (Highly Reactive Intermediate) A->B  SOCl₂ or (COCl)₂ D Amide Derivative A->D  Amine (R'R''NH) + Coupling Reagents (HATU, EDC/HOBt) C Ester Derivative B->C  Alcohol (R'-OH) B->D  Amine (R'R''NH)

Caption: Core derivatization pathways for this compound.

Protocol I: Activation to Acyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, transforming a relatively unreactive functional group into a highly electrophilic intermediate. This is the most common precursor for generating esters and amides, particularly when dealing with less reactive amines or alcohols.

Causality and Reagent Choice: Two common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5]

  • Thionyl Chloride (SOCl₂): A cost-effective and powerful chlorinating agent. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. However, the reaction often requires elevated temperatures, which can be detrimental to sensitive substrates.[6]

  • Oxalyl Chloride ((COCl)₂): Reacts under milder conditions (often at room temperature or 0 °C) and its byproducts (CO, CO₂, and HCl) are also gaseous.[7] It is generally considered a cleaner reagent but is more expensive and moisture-sensitive. A catalytic amount of N,N-dimethylformamide (DMF) is typically required to form the Vilsmeier reagent in situ, which is the active catalytic species.

Detailed Experimental Protocol (Oxalyl Chloride Method)

This protocol is preferred for its mild conditions and high efficiency.

Reagent Molar Eq. MW ( g/mol ) Notes
This compound1.0171.13[8]Starting material. Must be thoroughly dried.
Oxalyl Chloride1.5126.93Use a high-purity grade. Handle in a fume hood.
Dichloromethane (DCM)-84.93Anhydrous solvent.
N,N-Dimethylformamide (DMF)0.05 (catalytic)73.09Catalyst. Use anhydrous grade.

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., one drop) to the suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred suspension over 15-20 minutes. Vigorous gas evolution will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when gas evolution ceases and the solution becomes clear.

  • Isolation: The resulting acyl chloride solution is highly reactive and moisture-sensitive. It is typically not isolated but used directly in the next step. The solvent and excess oxalyl chloride can be removed in vacuo if a crude solid is required, but this should be done with care.

Self-Validation & Troubleshooting:

  • Confirmation of Reaction: A small aliquot can be carefully quenched with methanol and analyzed by LC-MS to confirm the formation of the corresponding methyl ester.

  • Problem: Incomplete Reaction: If starting material remains, ensure all reagents and solvents were anhydrous. A slight excess of oxalyl chloride (up to 2.0 eq) can be added.

  • Problem: Anhydride Formation: This can occur if the reaction is not sufficiently anhydrous or if the stoichiometry is incorrect.[6]

Protocol II: Esterification

Ester derivatives are crucial for modulating properties like solubility, cell permeability, and pro-drug strategies. The most straightforward synthesis is from the acyl chloride intermediate.

Detailed Experimental Protocol (from Acyl Chloride)
Reagent Molar Eq. Notes
Crude Acyl Chloride Solution1.0From Protocol I.
Alcohol (e.g., Ethanol)1.2Must be anhydrous.
Triethylamine (TEA) or Pyridine1.5Base to scavenge HCl byproduct.
Dichloromethane (DCM)-Anhydrous solvent.

Procedure:

  • Setup: In a separate flame-dried flask under nitrogen, dissolve the desired alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool this solution to 0 °C in an ice-water bath.

  • Addition: Slowly add the crude acyl chloride solution (from Protocol I) to the alcohol/base solution via cannula or dropping funnel.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: a. Quench the reaction with a saturated aqueous solution of NH₄Cl. b. Separate the organic layer. Extract the aqueous layer twice with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Alternative: Fischer Esterification

For simple, unhindered alcohols, a direct Fischer esterification can be employed.[9] This involves heating the carboxylic acid and a large excess of the alcohol (which often serves as the solvent) with a strong acid catalyst like sulfuric acid.[10][11]

Causality: This is an equilibrium-driven reaction.[11] A large excess of the alcohol is used to push the equilibrium toward the product side. The reaction is generally slower and requires harsher conditions than the acyl chloride method, making it unsuitable for complex or sensitive substrates.[9]

Protocol III: Amidation via Coupling Reagents

Amide bond formation is arguably the most critical reaction in drug discovery. While amides can be formed from acyl chlorides, direct coupling from the carboxylic acid using activating agents is often preferred as it involves milder conditions and avoids the handling of highly reactive intermediates.

Causality and Reagent Choice: Peptide coupling reagents activate the carboxylic acid to form a highly reactive species in situ, which is then susceptible to nucleophilic attack by an amine.[12]

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[13] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[14] To suppress these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used.[14][15] HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine.

  • Uronium/Aminium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[16][17] They are generally faster and provide higher yields, especially for hindered acids or poorly nucleophilic amines (like anilines).[15][18] HATU is based on the HOAt anion, which is superior to HOBt in both increasing reaction rates and reducing racemization.[16]

G cluster_0 Mechanism of EDC/HOBt Coupling Acid R-COOH Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC->Intermediate ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt HOBt HOBt->ActiveEster Amide Amide Product ActiveEster->Amide + Byproduct EDC-Urea (Byproduct) Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol (HATU Method)

This protocol is recommended for its high reliability and broad substrate scope.[18]

Reagent Molar Eq. Notes
This compound1.0Starting material.
Amine (primary or secondary)1.1The nucleophile.
HATU1.2Coupling reagent.[18]
DIPEA or Triethylamine3.0Non-nucleophilic base.[16]
DMF or DCM-Anhydrous solvent.

Procedure:

  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (to ~0.2-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Slowly add the base (e.g., DIPEA, 3.0 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation & Troubleshooting:

  • Confirmation of Reaction: The product should have a distinct mass in LC-MS corresponding to the combined mass of the acid and amine minus water.

  • Problem: Low Yield:

    • Cause: Poorly nucleophilic amine. Solution: Increase reaction temperature to 40-50 °C or allow for longer reaction times.

    • Cause: Sterically hindered substrates. Solution: Ensure stoichiometry is correct; sometimes a slight excess of the acid and coupling reagent (relative to the amine) can be beneficial if the amine is precious.

    • Cause: Impure reagents. Solution: Use high-purity, anhydrous solvents and reagents. HATU can degrade over time if not stored properly.

  • Problem: Side Reactions:

    • Cause: The amine reacts with HATU. Solution: The order of addition can be critical. Pre-activating the acid with HATU and base for 5-10 minutes before adding the amine can sometimes improve results.

Conclusion

The derivatization of this compound is a critical capability for medicinal chemists. By mastering the protocols for its conversion into acyl chlorides, esters, and amides, researchers can rapidly generate diverse compound libraries for biological screening. The choice of method—be it the robust acyl chloride route or the milder, direct amidation with modern coupling reagents—should be guided by the specific properties of the coupling partner and the overall synthetic strategy. The protocols and insights provided herein serve as a validated foundation for the successful application of this valuable chemical scaffold in drug discovery and development.

References

The Strategic Synthesis of 3-Fluoro-5-methoxypicolinamide Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the picolinamide scaffold represents a cornerstone structural motif. Its prevalence in a multitude of biologically active molecules underscores the critical need for robust and versatile synthetic methodologies. This guide provides an in-depth exploration of the reaction between 3-fluoro-5-methoxypicolinic acid and various amines, a key transformation for accessing novel chemical entities with potential therapeutic applications. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights to empower researchers in navigating the nuances of amide bond formation.

The Significance of the 3-Fluoro-5-methoxypicolinamide Scaffold

The unique substitution pattern of this compound offers a compelling combination of electronic and steric properties. The electron-withdrawing fluorine atom can modulate the pKa of the pyridine nitrogen and influence the reactivity of the carboxylic acid, while also potentially engaging in favorable interactions with biological targets. The methoxy group, a common feature in many pharmaceuticals, can act as a hydrogen bond acceptor and influence the molecule's overall lipophilicity and metabolic stability. The ability to efficiently couple this versatile building block with a diverse array of primary and secondary amines is paramount for constructing libraries of novel compounds for biological screening.

Mechanistic Considerations: The Art of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary obstacle is the acid-base reaction between the two starting materials, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is typically achieved through the use of coupling reagents.

Several classes of coupling reagents are commonly employed for amide bond formation, each with its own mechanism of action, advantages, and limitations.[1] Understanding these mechanisms is crucial for troubleshooting and optimizing reactions.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[2] In the presence of a carboxylic acid, EDC forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct. To prevent this and minimize racemization of chiral carboxylic acids, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[3] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[4]

Uronium/Aminium Salt-Based Coupling (HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[5] The reaction is believed to proceed through the formation of a highly reactive acyl-OAt ester intermediate.[6] HATU-mediated couplings are generally fast, high-yielding, and exhibit low rates of racemization, making them a popular choice for challenging amide bond formations.[7]

Comparative Analysis of Common Coupling Methods

The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and scalability of the reaction. Below is a comparative summary of common methods for the synthesis of 3-fluoro-5-methoxypicolinamides.

Coupling MethodReagentsTypical SolventTemperatureKey AdvantagesPotential Drawbacks
Acyl Chloride Thionyl Chloride or Oxalyl Chloride, Base (e.g., Triethylamine, Pyridine)DCM, THF0 °C to RTHigh reactivity, cost-effective for large scale.Requires handling of corrosive reagents, potential for side reactions.[8]
EDC/HOBt EDC, HOBt, Base (e.g., DIPEA, NMM)DMF, DCM0 °C to RTGood for a wide range of substrates, byproducts are water-soluble.[9]Can be sluggish with electron-deficient amines, potential for side reactions.[4]
HATU HATU, Base (e.g., DIPEA, TEA)DMF, NMP0 °C to RTHigh efficiency, fast reaction times, low racemization.[5][10]Higher cost, potential for side reactions with the coupling reagent.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 3-fluoro-5-methoxypicolinamide derivatives. Optimization of reaction conditions may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust and generally high-yielding method suitable for a wide variety of amines.

Workflow Diagram:

HATU_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid 3-Fluoro-5-methoxy- picolinic acid Activation Activation (0°C, 15 min) Acid->Activation HATU HATU HATU->Activation Base DIPEA Base->Activation Solvent DMF Solvent->Activation Amine_add Amine Addition (0°C) Activation->Amine_add Coupling Coupling (RT, 2-16 h) Amine_add->Coupling Quench Quench (Water) Coupling->Quench Extract Extraction (EtOAc) Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Final Product Purify->Product EDC_HOBt_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid 3-Fluoro-5-methoxy- picolinic acid Activation Activation (0°C, 30 min) Acid->Activation EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Base DIPEA Base->Activation Solvent DCM Solvent->Activation Amine_add Amine Addition (0°C) Activation->Amine_add Coupling Coupling (RT, 4-24 h) Amine_add->Coupling Wash Wash (Aq. HCl, Aq. NaHCO₃) Coupling->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (Chromatography) Dry->Purify Product Final Product Purify->Product

References

The Strategic Role of 3-Fluoro-5-methoxypicolinic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and substituted pyridine rings has become a cornerstone of rational drug design. 3-Fluoro-5-methoxypicolinic acid emerges as a particularly valuable building block, combining the unique physicochemical properties of fluorine with the versatile reactivity of the picolinic acid scaffold. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the multifaceted role and practical application of this compound in the discovery of novel therapeutics.

The picolinic acid moiety, a pyridine-2-carboxylic acid, is a well-established pharmacophore and a versatile chelating agent, found in both natural products with biological activity and synthetic drugs.[1][2] Its derivatives have been explored for a wide range of therapeutic targets.[3][4] The introduction of a fluorine atom at the 3-position and a methoxy group at the 5-position of the picolinic acid ring system imparts a unique set of properties that can be strategically exploited in drug design.

The Influence of Fluorine and Methoxy Substitution:

  • Fluorine: The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's properties. It can alter the acidity (pKa) of the carboxylic acid group, modulate lipophilicity, block metabolic oxidation sites, and introduce favorable non-covalent interactions with biological targets.[5][6]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its position can influence the molecule's conformation and electronic properties, which can be crucial for target binding and selectivity.

This guide will provide a comprehensive overview of the applications of this compound, detailed protocols for its synthesis and derivatization, and a discussion of its potential in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Application Notes: A Versatile Building Block for Targeted Therapies

This compound is primarily utilized as a key intermediate in the synthesis of complex biologically active molecules. Its structure is particularly well-suited for the construction of libraries of compounds for high-throughput screening and lead optimization.

Kinase Inhibitors in Oncology

A significant application of picolinic acid derivatives is in the development of protein kinase inhibitors, a major class of anticancer drugs.[7] The picolinic acid scaffold can serve as a key structural element that orients functional groups for optimal interaction with the kinase active site. The fluorine and methoxy substituents on the this compound ring can be leveraged to fine-tune binding affinity, selectivity, and pharmacokinetic properties of the resulting inhibitors.[6][8]

The general strategy involves the coupling of the carboxylic acid group with a variety of amine-containing fragments to generate a library of amides. These fragments can be designed to interact with specific regions of the kinase ATP-binding pocket.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Workflow for the Synthesis of this compound

G A 3-Fluoro-5-bromo-2-picoline B 3-Fluoro-5-methoxy-2-picoline A->B Nucleophilic Aromatic Substitution (NaOMe, CuI, DMF) C This compound B->C Oxidation (KMnO4, H2O, heat)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3-Fluoro-5-methoxy-2-picoline

This step involves a nucleophilic aromatic substitution to replace the bromine atom with a methoxy group.

  • Materials:

    • 3-Fluoro-5-bromo-2-picoline

    • Sodium methoxide (NaOMe)

    • Copper(I) iodide (CuI)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Toluene

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 3-Fluoro-5-bromo-2-picoline (1.0 eq) in anhydrous DMF, add sodium methoxide (1.5 eq) and copper(I) iodide (0.1 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with toluene (3 x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-Fluoro-5-methoxy-2-picoline.

Step 2: Oxidation to this compound

The methyl group of the picoline is oxidized to a carboxylic acid.[9][10]

  • Materials:

    • 3-Fluoro-5-methoxy-2-picoline

    • Potassium permanganate (KMnO₄)

    • Water

    • Hydrochloric acid (HCl), concentrated

    • Sodium bisulfite (NaHSO₃)

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, suspend 3-Fluoro-5-methoxy-2-picoline (1.0 eq) in water.

    • Heat the mixture to reflux and add potassium permanganate (3.0-4.0 eq) portion-wise over several hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

    • Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to pH 2-3 to precipitate the product.

    • If the solution remains colored, add a small amount of sodium bisulfite to decolorize it.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Amide Coupling for Kinase Inhibitor Library Synthesis

The synthesized this compound can be readily coupled with a variety of amines to generate a library of potential kinase inhibitors. A standard and reliable method for this transformation is the use of a carbodiimide coupling agent such as EDC, often in the presence of an additive like HOBt to minimize racemization and improve efficiency.[11][12]

General Amide Coupling Workflow

G A This compound C Activated Ester Intermediate A->C EDC, HOBt, DIPEA DMF, 0 °C to RT B Amine (R-NH2) D Target Amide B->D Nucleophilic Attack C->D

Caption: Workflow for amide coupling of this compound.

  • Materials:

    • This compound

    • A diverse library of primary and secondary amines

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the desired amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude amide by flash column chromatography or preparative HPLC.

Table 1: Representative Amide Coupling Reagents

ReagentClassByproductKey Features
EDC CarbodiimideWater-soluble ureaCommonly used, easy workup.[13]
DCC CarbodiimideInsoluble ureaHigh reactivity, precipitation of byproduct.
HATU Aminium saltWater-solubleFast reaction times, low racemization.
T3P Phosphonic anhydrideWater-solubleBroad substrate scope, mild conditions.[14]
Protocol 3: In Vitro Kinase Inhibition Assay (Hypothetical)

To evaluate the biological activity of the synthesized amide library, a common approach is to perform an in vitro kinase inhibition assay. The following is a generalized protocol for assessing the inhibition of a target kinase, for example, a receptor tyrosine kinase (RTK) implicated in cancer.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using a luminescent or fluorescent readout.

  • Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR)

    • Kinase substrate (peptide or protein)

    • ATP

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Synthesized inhibitor compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and inhibitor solution in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 2: Hypothetical Kinase Inhibition Data for a Library of 3-Fluoro-5-methoxypicolinamide Derivatives

Compound IDAmine Fragment (R-NH₂)Target KinaseIC₅₀ (nM)
Lead-001 4-Anilino-quinazolineEGFR50
Lead-002 3-EthynylanilineVEGFR2120
Lead-003 4-(4-Methylpiperazin-1-yl)anilinec-Met75
Lead-004 2-AminobenzothiazoleBRAF250

Conclusion and Future Perspectives

This compound represents a highly valuable and strategic building block in modern drug discovery. Its unique combination of a fluorinated pyridine core and a reactive carboxylic acid handle provides medicinal chemists with a powerful tool to generate novel, potent, and selective drug candidates. The protocols outlined in this guide offer a practical framework for the synthesis and application of this versatile intermediate, particularly in the development of kinase inhibitors for oncology. As our understanding of structure-activity relationships continues to evolve, the strategic use of such well-designed building blocks will undoubtedly accelerate the discovery of new medicines to address unmet medical needs.

References

Application Notes and Protocols for 3-Fluoro-5-methoxypicolinic acid in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Introduction: The Emerging Potential of Substituted Picolinic Acids in Drug Discovery

Picolinic acid and its derivatives represent a "privileged" structural motif in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2] The pyridine ring, with its unique electronic properties and capacity for hydrogen bonding, coupled with the coordinating ability of the carboxylic acid group, makes this scaffold highly versatile for interacting with biological targets, particularly enzymes.[3] While extensive research has been conducted on various picolinic acid derivatives, leading to the development of clinical candidates for a range of diseases, the specific biological profile of 3-Fluoro-5-methoxypicolinic acid remains an area of active investigation.[2][4]

This application note provides a detailed experimental framework for researchers and drug development professionals to investigate the potential of this compound as a kinase inhibitor. Kinases are a critical class of enzymes often dysregulated in diseases such as cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[5] The protocols outlined herein are based on established methodologies for characterizing small molecule kinase inhibitors and are designed to provide a robust starting point for evaluating the efficacy and mechanism of action of this compound.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting experimental results.

PropertyValueSource
CAS Number 1227511-52-5[6][7][8]
Molecular Formula C₇H₆FNO₃[6][8][9]
Molecular Weight 171.13 g/mol [6][9]
Appearance White to off-white solid[10]
Storage 2-8°C, desiccated[9][11]

PART 1: In Vitro Kinase Inhibition Assay

The initial step in evaluating a potential kinase inhibitor is to determine its ability to directly inhibit the activity of a purified enzyme in a controlled, cell-free environment. This biochemical assay provides a direct measure of the compound's potency (IC₅₀).[12]

Principle

This protocol utilizes an ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase by this compound will result in a decrease in ADP production and, consequently, a lower luminescent signal.

Materials
  • This compound (CAS: 1227511-52-5)

  • Purified recombinant kinase (e.g., a tyrosine kinase implicated in a disease of interest)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare serial dilutions of This compound in DMSO Add_Compound Add compound dilutions to assay plate Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions in kinase buffer Add_Kinase Add kinase to wells Reagent_Prep->Add_Kinase Incubate_1 Incubate briefly Add_Kinase->Incubate_1 Add_Sub_ATP Initiate reaction by adding substrate/ATP mixture Incubate_1->Add_Sub_ATP Incubate_2 Incubate at room temperature Add_Sub_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_2->Add_ADP_Glo Incubate_3 Incubate Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent to produce luminescence Incubate_3->Add_Detection_Reagent Incubate_4 Incubate Add_Detection_Reagent->Incubate_4 Read_Luminescence Read luminescence Incubate_4->Read_Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a positive control (0% kinase activity).

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to each well.

    • Gently mix and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate for 1 hour at room temperature.

  • Luminescence Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)).

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expertise & Experience: Key Considerations
  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. It is crucial to use an ATP concentration close to the Kₘ of the kinase to obtain physiologically relevant IC₅₀ values.[13]

  • Enzyme Purity and Activity: The quality of the recombinant kinase is paramount. Ensure the enzyme is pure and has consistent activity to obtain reproducible results.

  • DMSO Tolerance: High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration in the assay below 1% to minimize solvent effects.

PART 2: Cell-Based Kinase Activity Assay

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context.[5][14] These assays assess the compound's ability to penetrate cell membranes and inhibit the target kinase within the complex intracellular environment.[15]

Principle

This protocol describes a cell-based assay to measure the inhibition of a specific kinase signaling pathway. It involves treating cells that have a constitutively active kinase or are stimulated to activate a kinase pathway with this compound. The inhibitory effect is quantified by measuring the phosphorylation of a downstream substrate of the target kinase using a cellular ELISA.[14]

Materials
  • A relevant human cell line (e.g., a cancer cell line with a known activating mutation in a target kinase).

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).

  • This compound.

  • Stimulant (if required to activate the kinase pathway, e.g., a growth factor).

  • Lysis buffer.

  • Phospho-specific and total protein antibodies for the downstream substrate.

  • Cellular ELISA kit (e.g., PathScan® Phospho-STAT3 (Tyr705) Sandwich ELISA Kit).

  • 96-well cell culture plates.

  • Microplate reader.

Experimental Workflow

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection Seed_Cells Seed cells in a 96-well plate Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Treat_Compound Treat cells with serial dilutions of This compound Incubate_1->Treat_Compound Incubate_2 Incubate for a defined period Treat_Compound->Incubate_2 Stimulate_Cells Stimulate with growth factor (if necessary) Incubate_2->Stimulate_Cells Lyse_Cells Lyse cells to release proteins Stimulate_Cells->Lyse_Cells ELISA Perform cellular ELISA to detect phosphorylated substrate Lyse_Cells->ELISA Read_Absorbance Read absorbance ELISA->Read_Absorbance

Caption: Workflow for the cell-based kinase activity assay.

Step-by-Step Protocol
  • Cell Seeding: Seed the chosen cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 2 hours).

  • Pathway Stimulation (if applicable): If the kinase pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells and solubilize the proteins.

  • Cellular ELISA:

    • Transfer the cell lysates to the antibody-coated microplate provided in the ELISA kit.

    • Follow the manufacturer's instructions for the subsequent incubation steps with detection antibodies and substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Trustworthiness: Self-Validating Systems

To ensure the reliability of your results, incorporate the following controls:

  • Positive Control Inhibitor: Include a known inhibitor of the target kinase to validate the assay's performance.

  • Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed inhibition of substrate phosphorylation is not due to general cytotoxicity.

  • Total Protein Normalization: In addition to measuring the phosphorylated substrate, measure the total amount of the substrate protein to account for any changes in protein expression caused by the compound treatment.

Hypothetical Data Presentation

The following table presents hypothetical data for this compound in both the in vitro and cell-based kinase inhibition assays against a hypothetical kinase, "Kinase X".

Assay TypeTargetIC₅₀ (µM)
In Vitro Kinase AssayKinase X0.5
Cell-Based AssayKinase X Pathway2.5

The higher IC₅₀ value in the cell-based assay is a common observation and can be attributed to factors such as cell membrane permeability, plasma protein binding, and metabolism of the compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. Picolinic acid itself can cause serious eye damage and is harmful if swallowed.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][17]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area.[17]

  • Storage: Store in a tightly closed container in a cool, dry place.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these assays would warrant further investigation, including:

  • Kinase Selectivity Profiling: Screening against a panel of kinases to determine the compound's selectivity.

  • Mechanism of Action Studies: Performing enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[13]

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of disease.

The versatile picolinic acid scaffold continues to be a rich source of novel therapeutic agents.[1][2] Systematic evaluation of derivatives such as this compound using the methodologies described herein will undoubtedly contribute to the discovery of new and effective drugs.

References

Application Notes and Protocols for 3-Fluoro-5-methoxypicolinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-Fluoro-5-methoxypicolinic acid in the field of agrochemical research. This document outlines the scientific rationale, potential synthesis, and detailed protocols for evaluating its herbicidal efficacy and elucidating its mechanism of action.

Introduction: The Significance of Picolinic Acids in Weed Management

Picolinic acid derivatives represent a crucial class of synthetic auxin herbicides, which have been instrumental in modern agriculture for controlling broadleaf weeds.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible plant species.[3] The discovery of novel picolinic acid-based herbicides is driven by the need to manage herbicide resistance and to develop more selective and environmentally benign solutions.[2]

The introduction of a fluorine atom into agrochemical structures is a well-established strategy to enhance metabolic stability, binding affinity, and overall biological activity.[4] The specific placement of fluoro and methoxy groups on the picolinic acid scaffold, as in this compound, presents a unique opportunity for novel herbicidal properties.

Chemical Profile of this compound:

PropertyValueSource
CAS Number 1227511-52-5[5][6][7][8]
Molecular Formula C7H6FNO3[5][6]
Molecular Weight 171.12 g/mol [5][6]
Synonyms 3-Fluoro-5-methoxypyridine-2-carboxylic acid[6]

Postulated Synthesis of this compound

Protocol 2.1: Proposed Synthesis Pathway

A potential synthetic route could commence from a commercially available substituted pyridine. One possible precursor could be 3-bromo-5-fluoropyridine, which would undergo a series of functional group transformations.

Step-by-step Protocol:

  • Methoxylation: React 3-bromo-5-fluoropyridine with sodium methoxide in a suitable solvent like methanol or DMF at elevated temperatures to introduce the methoxy group via nucleophilic aromatic substitution, yielding 3-bromo-5-fluoro-2-methoxypyridine.[9]

  • Lithiation and Carboxylation: The bromo group can then be subjected to metal-halogen exchange using a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF or diethyl ether. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group.

  • Acidic Work-up: The reaction mixture is then acidified with a dilute mineral acid (e.g., 1M HCl) to protonate the carboxylate salt, yielding the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow for Proposed Synthesis:

A 3-bromo-5-fluoropyridine B 3-bromo-5-fluoro-2-methoxypyridine A->B 1. NaOMe, MeOH C Lithium Intermediate B->C 2. n-BuLi, THF, -78°C D This compound C->D 3. CO2 (s) 4. H3O+

Caption: Proposed synthesis of this compound.

Evaluation of Herbicidal Activity

The primary application of this compound in agrochemical research would be to assess its potential as a herbicide. This involves a tiered screening approach, from in vitro assays to whole-plant studies.

Protocol 3.1: In Vitro Root Growth Inhibition Assay using Arabidopsis thaliana

Arabidopsis thaliana is a model organism widely used in plant biology and herbicide research due to its rapid life cycle and well-characterized genetics.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium

  • Agar

  • Petri dishes

  • This compound stock solution (in DMSO)

  • Positive controls: Picloram, Clopyralid[1]

Procedure:

  • Prepare MS agar plates containing a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

  • Sterilize A. thaliana seeds and place them on the prepared plates.

  • Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the root growth inhibition against the logarithm of the compound concentration.

Protocol 3.2: Whole-Plant Post-Emergence Efficacy Trial

This assay evaluates the herbicidal effect on a panel of agronomically important weeds.

Plant Species:

  • Broadleaf weeds: Chenopodium album (common lambsquarters), Amaranthus retroflexus (redroot pigweed)

  • Grassy weeds: Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail)

  • Crop species (for selectivity): Maize (Zea mays), Wheat (Triticum aestivum)

Procedure:

  • Grow the selected plant species in pots in a greenhouse to the 2-4 leaf stage.

  • Prepare spray solutions of this compound at various application rates (e.g., 50, 100, 200, 400 g/ha) in a suitable solvent and surfactant system.

  • Apply the solutions to the plants using a calibrated track sprayer to ensure uniform coverage.

  • Include a negative control (solvent + surfactant only) and a positive control (a commercial picolinic acid herbicide).

  • Assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Record the percentage of visual injury and plant mortality.

Data Analysis Workflow:

A Root Length Measurement B Dose-Response Curve Generation A->B C IC50 Calculation B->C F Efficacy & Selectivity Determination C->F D Visual Injury Assessment E Statistical Analysis (e.g., ANOVA) D->E E->F

Caption: Data analysis workflow for herbicidal activity assessment.

Elucidation of the Mechanism of Action

Based on its structural similarity to other picolinic acid herbicides, this compound is hypothesized to act as a synthetic auxin.

Protocol 4.1: Auxin-Responsive Gene Expression Analysis

Auxin herbicides induce the expression of specific genes involved in the auxin signaling pathway.

Procedure:

  • Treat A. thaliana seedlings with an effective concentration of this compound (determined from the root growth assay).

  • Harvest plant tissue at various time points (e.g., 0, 1, 3, 6 hours).

  • Extract total RNA from the tissue samples.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known auxin-responsive genes (e.g., GH3, SAURs).

  • Compare the gene expression profile to that induced by a known auxin herbicide. An upregulation of these genes would support an auxin-like mode of action.

Protocol 4.2: Phenotypic Screening with Auxin Receptor Mutants

Picolinic acid herbicides are known to bind to the F-box protein AFB5, a component of the SCF E3 ubiquitin ligase complex.[3][10][11]

Procedure:

  • Conduct the root growth inhibition assay (Protocol 3.1) using both wild-type A. thaliana (Col-0) and an afb5 loss-of-function mutant.

  • If this compound acts through the AFB5 receptor, the afb5 mutant should exhibit increased resistance (a higher IC50 value) compared to the wild-type plants.[11]

Hypothesized Mechanism of Action:

A This compound B Binds to AFB5 Receptor A->B C SCF-AFB5 Complex Formation B->C D Aux/IAA Repressor Ubiquitination C->D E Proteasomal Degradation of Aux/IAA D->E F Activation of Auxin Response Genes E->F G Uncontrolled Growth & Plant Death F->G

Caption: Hypothesized auxin herbicide signaling pathway.

Concluding Remarks

This compound is a promising candidate for agrochemical research due to its structural features. The protocols outlined in these application notes provide a robust framework for its synthesis and for a thorough evaluation of its herbicidal properties and mechanism of action. The insights gained from these studies will be invaluable in determining its potential as a novel weed management tool.

References

Synthesis of picolinic acid herbicides using fluorinated precursors

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol on the .

Application Note & Protocol

Abstract

Picolinic acid derivatives represent a cornerstone of modern agriculture as a critical class of synthetic auxin herbicides.[1][2][3][4] The strategic incorporation of fluorine atoms into these molecules has been pivotal in developing next-generation herbicides with enhanced potency, metabolic stability, and favorable physicochemical properties.[1][5][6] This guide provides an in-depth examination of the synthetic pathways to these vital agrochemicals, focusing on the use of fluorinated precursors. We present two primary synthetic strategies: a classical cross-coupling approach, exemplified by the synthesis of Halauxifen-methyl, and a modern direct C-H fluorination methodology. Detailed, step-by-step protocols are provided for key transformations, supported by mechanistic insights and quantitative data. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries engaged in the discovery and development of novel herbicidal agents.

Introduction

The Picolinic Acid Class of Synthetic Auxin Herbicides

Picolinic acids are a subclass of synthetic auxin herbicides, which function by mimicking the natural plant hormone indole-3-acetic acid (IAA).[7] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[7][8] The foundational molecules in this class include picloram and clopyralid, which have been used for decades.[1][2][3] More recent innovations have led to the development of highly active 6-aryl-picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl, which are effective at significantly lower application rates.[2][3][4][9][10]

Mechanism of Action: Targeting the Auxin Signaling Pathway

Synthetic auxins, including picolinic acids, exert their effects by binding to specific auxin receptors in plants. Unlike natural auxin (IAA) which primarily binds to the TIR1 receptor, picolinic acid herbicides show a preferential binding to the auxin-signaling F-box protein 5 (AFB5).[3][11][12] This binding event triggers a cascade of downstream signaling that disrupts hormonal homeostasis, leading to an overproduction of ethylene and abscisic acid (ABA).[8][13] This hormonal imbalance ultimately causes rapid, unsustainable growth, tissue damage, senescence, and plant death.[8]

The Strategic Role of Fluorine in Modern Herbicide Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agrochemical design to enhance molecular properties.[5][6] In the context of herbicides, fluorination offers several key advantages:

  • Enhanced Biological Efficacy: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with the target receptor.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidative degradation by plant enzymes, thereby increasing the herbicide's bioavailability and persistence of action.[5][14]

  • Modulated Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve the molecule's ability to penetrate the waxy cuticle of plant leaves and move within the plant.[5][14] It can also modulate the acidity (pKa) of nearby functional groups, influencing absorption and translocation.[14]

Key Synthetic Strategies and Precursors

The synthesis of fluorinated picolinic acid herbicides hinges on the efficient construction of the substituted pyridine core. Two dominant strategies have emerged: building the molecule through carbon-carbon bond-forming reactions using pre-fluorinated building blocks, and the direct introduction of fluorine onto a pre-formed pyridine ring.

Overview of Synthetic Routes
  • Cross-Coupling Strategy: This is a robust and widely used approach, particularly for 6-aryl picolinates. It typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, to connect a fluorinated aryl group to the 6-position of the picolinic acid ring.[9] This method offers high reliability and functional group tolerance.

  • Direct C-H Fluorination: These are more modern, atom-economical methods that aim to directly replace a C-H bond on the pyridine ring with a C-F bond.[15] Techniques include transition-metal-catalyzed C-H functionalization and electrophilic fluorination.[16][17][18] While powerful, these methods can sometimes face challenges with regioselectivity.

Protocol 1: Synthesis of Halauxifen-methyl via Suzuki Cross-Coupling

This protocol details a representative synthesis of Halauxifen-methyl, a potent herbicide, using a Suzuki cross-coupling as the key bond-forming step.[9] The overall workflow is based on routes reported in process patents from Dow AgroSciences.[9]

Rationale and Workflow Overview

The synthesis is convergent, preparing two key fragments separately before joining them in the final steps. Fragment A is the fluorinated arylboronic acid, and Fragment B is the functionalized methyl picolinate. The Suzuki coupling provides an efficient means to form the critical C-C biaryl bond.

G cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_coupling Final Assembly A1 4-Chloro-2-fluoro-3-methoxyaniline A2 Diazotization & Borylation A1->A2 A3 (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid A2->A3 C1 Suzuki Coupling (Pd Catalyst, Base) A3->C1 B1 4-Amino-3,6-dichloropicolinic acid B2 Esterification B1->B2 B3 Methyl 4-amino-3,6-dichloropicolinate B2->B3 B3->C1 C2 Halauxifen-methyl C1->C2

Caption: Workflow for Halauxifen-methyl synthesis via Suzuki coupling.

Step-by-Step Protocol

Part A: Synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (Fragment A)

This procedure is based on a plausible route involving diazotization of the corresponding aniline precursor.[19]

  • Diazotization:

    • To a cooled (0-5 °C) solution of 4-chloro-2-fluoro-3-methoxyaniline (1.0 eq) in a mixture of aqueous HCl (3.0 eq) and acetonitrile, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. Causality: The diazotization converts the stable amine into a highly reactive diazonium group, an excellent leaving group for subsequent substitution.

  • Borylation:

    • In a separate flask, prepare a solution of bis(pinacolato)diboron (1.2 eq) and a suitable copper catalyst in a polar aprotic solvent like DMSO.

    • Slowly add the cold diazonium salt solution to the borylation mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Perform an aqueous workup, extracting with an organic solvent (e.g., ethyl acetate). The boronic ester can be hydrolyzed to the boronic acid using aqueous acid. Causality: This Sandmeyer-type reaction replaces the diazonium group with a boronic acid (or ester) moiety, creating the necessary precursor for the Suzuki coupling.

  • Purification:

    • Purify the crude boronic acid by recrystallization or column chromatography to yield the pure product.

Part B: Synthesis of Methyl 4-amino-3,6-dichloropicolinate (Fragment B)

This protocol is adapted from published patent literature.[20]

  • Esterification:

    • Suspend 4-amino-3,6-dichloropicolinic acid (1.0 eq) in methanol (approx. 4 mL per gram of acid).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (2.0 eq) dropwise while stirring.[20]

    • Heat the mixture to reflux (approx. 60-65 °C) and maintain for 7-8 hours. Monitor reaction completion by TLC or LC-MS. Causality: The acid-catalyzed Fischer esterification converts the carboxylic acid into its methyl ester, which is more suitable for the subsequent coupling reaction and improves solubility in organic solvents.

  • Isolation:

    • Cool the reaction mixture to room temperature and evaporate the methanol under reduced pressure.

    • Neutralize the residue by carefully adding a base (e.g., aqueous ammonia) at low temperature (0-5 °C) to precipitate the product.[20]

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the desired methyl ester.

Part C: Pd-Catalyzed Suzuki Coupling and Final Product Formation

  • Reaction Setup:

    • To a degassed mixture of a suitable solvent (e.g., dioxane/water or toluene), add methyl 4-amino-3,6-dichloropicolinate (Fragment B, 1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (Fragment A, 1.1-1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Add a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%). Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.

  • Coupling Reaction:

    • Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 4-12 hours, or until starting material is consumed (monitor by LC-MS).

  • Workup and Purification:

    • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure Halauxifen-methyl. The final two steps from the coupled intermediate are reported to proceed in high yield.[9]

Data Summary

The following table presents representative data for the key steps. Actual yields may vary based on scale and specific conditions.

StepKey ReagentsTypical YieldPurity (Typical)Analysis Methods
Part A: Borylation 4-chloro-2-fluoro-3-methoxyaniline, NaNO₂, B₂pin₂60-75%>95%¹H NMR, LC-MS
Part B: Esterification 4-amino-3,6-dichloropicolinic acid, Methanol, H₂SO₄89-94%[20]>97%¹H NMR, LC-MS
Part C: Suzuki Coupling Fragment A, Fragment B, Pd(PPh₃)₄, K₂CO₃75-90%>98%¹H NMR, ¹³C NMR

Protocol 2: Advanced Methods - Direct C-H Fluorination of Pyridine Scaffolds

Direct C-H fluorination represents a more modern and efficient approach to synthesizing fluorinated heterocycles, avoiding the need for pre-functionalized starting materials.

Introduction to Modern C-H Functionalization

Recent advances have enabled the direct and selective fluorination of pyridine rings. Rhodium(III)-catalyzed C-H functionalization allows for the construction of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[16][17] Another powerful method uses silver(II) fluoride for the regioselective fluorination of pyridines adjacent to the nitrogen atom under mild conditions.[15] These methods are highly attractive due to their step-economy and novel reactivity.

G Pyridine Pyridine Substrate (with directing group) Catalyst Rh(III) or Ag(II) Catalyst Pyridine->Catalyst C-H Activation Product Fluorinated Pyridine Catalyst->Product Reductive Elimination FluorineSource Fluorinating Agent (e.g., Selectfluor, AgF₂) FluorineSource->Catalyst Oxidative Addition/ Fluoride Transfer

Caption: Conceptual diagram of a catalytic C-H fluorination cycle.

Example Protocol: Rh(III)-Catalyzed Synthesis of a 3-Fluoropyridine Intermediate

This protocol is a conceptual representation based on published literature for creating multi-substituted 3-fluoropyridines.[16]

  • Reaction Setup:

    • In a reaction vial, combine the α-fluoro-α,β-unsaturated oxime (1.0 eq), the alkyne coupling partner (1.5-2.0 eq), the Rh(III) catalyst [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt co-catalyst.

    • Add a non-hydroxylic solvent such as ethyl acetate. Causality: Non-hydroxylic solvents are crucial to prevent nucleophilic displacement of the fluorine atom from the product under the reaction conditions.[16]

  • Reaction Execution:

    • Seal the vial and heat the mixture to 80-120 °C for 12-24 hours.

    • The reaction proceeds via a Rh(III)-catalyzed C-H activation and annulation cascade to construct the 3-fluoropyridine ring.

  • Workup and Purification:

    • After cooling, filter the reaction mixture through a pad of celite or silica gel to remove metal salts.

    • Concentrate the filtrate and purify the residue by column chromatography to isolate the 3-fluoropyridine product.

Advantages and Considerations
  • Advantages: This approach offers high atom economy, reduces the number of synthetic steps, and allows for the rapid construction of complex fluorinated pyridines from simple precursors.

  • Considerations: Catalyst cost, substrate scope, and achieving the desired regioselectivity can be challenges. The synthesis of the required oxime starting materials must also be considered.

Conclusion and Future Outlook

The synthesis of fluorinated picolinic acid herbicides is a dynamic field that leverages both established and cutting-edge chemical methodologies. The Suzuki cross-coupling remains a workhorse for its reliability and predictability in constructing complex biaryl systems like Halauxifen-methyl. Concurrently, the development of direct C-H fluorination techniques is paving the way for more efficient and sustainable synthetic routes.[15][16][17] Ongoing research continues to focus on discovering novel fluorination reagents and catalysts, as well as designing new picolinic acid scaffolds with improved herbicidal activity and safety profiles, ensuring that chemistry remains at the forefront of agricultural innovation.[1][2][21]

References

Application Notes and Protocols: 3-Fluoro-5-methoxypicolinic Acid as a Strategic Intermediate in the Synthesis of Novel API Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Fluorinated Picolinic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of Active Pharmaceutical Ingredients (APIs). The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Within this context, 3-Fluoro-5-methoxypicolinic acid has emerged as a key building block, particularly in the synthesis of kinase inhibitors, a class of drugs pivotal in oncology and neurodegenerative disease research. Its substituted pyridine core offers a versatile platform for generating libraries of compounds with diverse biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as an intermediate in API synthesis, with a particular focus on the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 1227511-52-5[1][2]
Molecular Formula C₇H₆FNO₃[1][2]
Molecular Weight 171.13 g/mol [1][2]
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Core Application: Synthesis of Pyrazolo[3,4-b]pyridine-Based GSK-3 Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation has been linked to various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Consequently, the development of potent and selective GSK-3 inhibitors is a significant area of pharmaceutical research.[3][4] A promising class of GSK-3 inhibitors is based on the pyrazolo[3,4-b]pyridine scaffold.[3] this compound serves as a critical precursor for the synthesis of these complex heterocyclic systems.

The strategic placement of the fluoro and methoxy groups on the picolinic acid backbone is instrumental in modulating the electronic properties and directing subsequent chemical transformations. The carboxylic acid moiety provides a convenient handle for amide bond formation, a cornerstone reaction in medicinal chemistry.

Experimental Workflow: From Picolinic Acid to a Key Amide Intermediate

The following diagram illustrates the initial and crucial step in the synthesis of a library of potential GSK-3 inhibitors, which involves the amide coupling of this compound with a suitable amine.

Amide Coupling Workflow cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Work-up and Purification start This compound reagents1 Coupling Reagent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA) start->reagents1 solvent1 Anhydrous Solvent (e.g., DMF, DCM) reagents1->solvent1 activated_intermediate Activated Ester Intermediate solvent1->activated_intermediate amine Amine Substrate (e.g., Substituted Aniline) activated_intermediate->amine Nucleophilic Acyl Substitution product N-Aryl-3-fluoro-5-methoxypicolinamide amine->product workup Aqueous Work-up (e.g., Water, Brine) product->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification final_product Pure Picolinamide Intermediate purification->final_product

Caption: A generalized workflow for the synthesis of an N-aryl-3-fluoro-5-methoxypicolinamide intermediate.

Detailed Protocol: Synthesis of a Picolinamide Intermediate

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-aryl-3-fluoro-5-methoxypicolinamide, a key intermediate for more complex heterocyclic structures.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq), followed by DIPEA (3.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature. The addition of the coupling reagent initiates the amide bond formation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Aqueous Work-up: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-aryl-3-fluoro-5-methoxypicolinamide.

Expected Outcome and Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Technique Expected Result
¹H NMR Peaks corresponding to the aromatic protons of both the picolinamide and the aniline moieties, as well as the methoxy group protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
LC-MS A single major peak with the expected mass-to-charge ratio for the product.
Purity (by HPLC) >95%

Logical Progression to a Pyrazolo[3,4-b]pyridine Core

The synthesized picolinamide intermediate is a versatile precursor for the construction of the pyrazolo[3,4-b]pyridine core, a key pharmacophore in many GSK-3 inhibitors. The following diagram outlines the conceptual synthetic pathway.

Pyrazolopyridine Synthesis Picolinamide N-Aryl-3-fluoro- 5-methoxypicolinamide Cyclization Intramolecular Cyclization (e.g., via Directed Ortho-Metalation or Nucleophilic Aromatic Substitution) Picolinamide->Cyclization Key Ring-Forming Step Pyrazolopyridine Pyrazolo[3,4-b]pyridine Core Cyclization->Pyrazolopyridine Functionalization Further Functionalization (e.g., Suzuki Coupling, Amide Coupling) Pyrazolopyridine->Functionalization Introduction of Diversity API_Candidate API Candidate (GSK-3 Inhibitor) Functionalization->API_Candidate

Caption: A conceptual pathway from the picolinamide intermediate to a potential API.

The synthesis of the pyrazolo[3,4-b]pyridine core from the picolinamide intermediate typically involves a key intramolecular cyclization step. This can be achieved through various synthetic strategies, including directed ortho-metalation followed by reaction with a suitable electrophile, or through a nucleophilic aromatic substitution reaction. The choice of strategy depends on the specific substitution pattern of the target molecule.

Conclusion and Future Outlook

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the construction of pyrazolo[3,4-b]pyridine-based GSK-3 inhibitors highlights its importance in modern drug discovery programs targeting neurodegenerative diseases and oncology. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to explore the utility of this building block in their own API synthesis campaigns. The continued exploration of fluorinated picolinic acid derivatives is expected to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

Application Notes and Protocols for the Scalable Synthesis of 3-Fluoro-5-methoxypicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Picolinic Acids in Medicinal Chemistry

Substituted picolinic acids are a class of heterocyclic compounds that are of significant interest to the pharmaceutical industry due to their prevalence in a wide array of biologically active molecules.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Specifically, the 3-fluoro-5-methoxypicolinic acid scaffold is a key building block in the synthesis of various therapeutic agents. A robust and scalable synthetic route to this intermediate is therefore of critical importance for drug discovery and development professionals.

This document provides a comprehensive guide to a proposed scalable synthesis of this compound, designed to be adaptable for both research and industrial applications. The presented protocols are grounded in established chemical principles and analogous transformations reported in the scientific literature.

Proposed Synthetic Strategy: A Multi-Step Approach

A scalable synthesis requires a convergent and efficient route that utilizes readily available starting materials and avoids hazardous or prohibitively expensive reagents. The proposed strategy for the synthesis of this compound is a multi-step process commencing from a commercially available substituted picoline.

DOT Script for Synthetic Workflow

Synthetic_Workflow A 2-Methyl-5-methoxypyridine B 2-Methyl-5-methoxypyridine N-oxide A->B Oxidation C 3-Fluoro-2-methyl-5-methoxypyridine B->C Fluorination D This compound C->D Oxidation Key_Transformations Start 2-Picoline Derivative N_Oxide Pyridine N-Oxide Start->N_Oxide Activation Fluorinated 3-Fluoropyridine N_Oxide->Fluorinated Regioselective Fluorination Final 3-Fluoropicolinic Acid Fluorinated->Final Side-chain Oxidation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methoxypicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and product purity.

Section 1: Strategic Synthesis Planning

The successful synthesis of this compound hinges on selecting a route that aligns with your available starting materials, scalability requirements, and technical capabilities. Below, we address the primary strategic decisions you will face.

FAQ: What are the most viable synthetic routes for this compound?

There are several effective strategies, each with distinct advantages and challenges. The two most common approaches are:

  • Directed ortho-Metalation (DoM) Route: This is often the most convergent route, building the molecule's core functionality in fewer steps. It relies on using a directing group on the pyridine ring to guide a strong base to deprotonate the adjacent position, which is then trapped with an electrophile (like CO₂).

  • Multi-Step Linear Synthesis: This approach involves building the molecule through a sequence of discrete, well-established reactions. A common sequence involves halogenation, followed by a nucleophilic aromatic substitution (SNAr) for fluorination (e.g., a Halex reaction), and finally, installation or conversion of a functional group into the carboxylic acid.

The following diagram and table provide a high-level overview to aid in your strategic selection.

G Synthetic Strategy Decision Workflow start Start: Synthesize This compound sm_avail Are substituted pyridines available? start->sm_avail dom_precursor Is a precursor like 3-fluoro-5-methoxypyridine available? sm_avail->dom_precursor Yes source_sm Source or synthesize required precursors sm_avail->source_sm No halex_precursor Is a precursor like 3-chloro-5-methoxypyridine or similar available? dom_precursor->halex_precursor No dom_route Pursue Directed ortho-Metalation (DoM) - Convergent - Potentially higher yielding - Requires cryogenic conditions dom_precursor->dom_route Yes linear_route Pursue Multi-Step Linear Synthesis - More traditional steps - Avoids organolithiums - May involve harsh conditions (Halex) halex_precursor->linear_route Yes halex_precursor->source_sm No

Caption: Decision workflow for selecting a synthetic route.

Table 1: Comparison of Major Synthetic Strategies
FeatureDirected ortho-Metalation (DoM)Multi-Step Linear Synthesis (via Halex)
Starting Material 3-Fluoro-5-methoxypyridine3-Chloro-5-methoxypyridine-2-carbonitrile (or similar)
Key Reactions Lithiation, CarboxylationHalogen Exchange (Halex), Nitrile Hydrolysis
Primary Advantage High convergence, fewer steps.Avoids cryogenic organometallic chemistry.
Common Challenges Requires strictly anhydrous/anaerobic conditions; potential for side reactions if temperature is not controlled.[1]Harsh conditions (high temp) for Halex reaction can cause decomposition; nitrile hydrolysis can be difficult.[2][3]
Scalability Moderate; requires specialized equipment for large-scale cryogenic reactions.High; reactions are more amenable to standard industrial reactors.

Section 2: Troubleshooting Guide by Synthetic Route

This section provides detailed troubleshooting for specific issues you may encounter.

Part A: The Directed ortho-Metalation (DoM) Approach

This route is elegant but requires rigorous control of reaction parameters. The general pathway involves the deprotonation of 3-fluoro-5-methoxypyridine at the C2 position, followed by quenching with carbon dioxide.

FAQ: My lithiation reaction is giving low yields or a complex mixture of products. What is going wrong?

This is the most critical step and a common point of failure. The issue typically stems from one of three areas: the base, the temperature, or residual moisture.

  • Causality - The Choice of Base: The pyridine ring is π-deficient and susceptible to nucleophilic addition by organolithium reagents.[1] Using a highly reactive base like n-BuLi can lead to addition at the C4 or C6 positions as a side reaction. A more sterically hindered base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP), is strongly recommended as it favors deprotonation over addition.[1]

  • Causality - Temperature Control: The lithiated pyridine intermediate is thermally unstable. The reaction must be maintained at low temperatures (typically -78 °C) to prevent decomposition and side reactions. Even brief warming can drastically reduce the yield.

  • Causality - Anhydrous Conditions: Organolithium reagents react instantaneously with water. Any residual moisture in your solvent, glassware, or starting material will quench the base and the lithiated intermediate, halting the reaction. Ensure all materials are rigorously dried.

Troubleshooting Steps:

  • Switch to a Hindered Base: If using n-BuLi or sec-BuLi, switch to freshly prepared LDA or LTMP.

  • Verify Anhydrous Conditions: Dry glassware in an oven overnight (>120 °C) and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (like THF).

  • Monitor Internal Temperature: Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature. Maintain it at or below -75 °C throughout the base addition and stirring period.

G Troubleshooting the DoM Step start Low Yield in DoM Step check_base What base was used? start->check_base check_temp Was temperature maintained < -75°C? check_base->check_temp Hindered (LDA) sol_base Action: Switch to a hindered base like LDA or LTMP to prevent nucleophilic addition. check_base->sol_base Alkyllithium (n-BuLi) check_dry Were all reagents and solvents anhydrous? check_temp->check_dry Yes sol_temp Action: Use an internal thermometer. Ensure slow addition of reagents to control exotherms. check_temp->sol_temp No sol_dry Action: Re-dry all glassware. Use freshly distilled anhydrous solvents. Dry starting material. check_dry->sol_dry No success Improved Yield check_dry->success Yes sol_base->check_temp sol_temp->check_dry sol_dry->success

Caption: A logical workflow for troubleshooting low yields in the DoM step.

FAQ: I see a lot of starting material after quenching with CO₂. How can I improve the carboxylation efficiency?

This indicates either incomplete lithiation (see previous FAQ) or an inefficient CO₂ quench.

  • Causality - CO₂ Source and Delivery: Quenching with gaseous CO₂ bubbled through the solution is often inefficient due to poor mass transfer at low temperatures. Using a source of solid CO₂ (dry ice) that is free of condensed water is far more effective. An alternative high-yield method involves cannulating the reaction mixture into a vigorously stirred slurry of crushed dry ice in THF.[4] This ensures rapid and complete mixing.

  • Causality - Quench Temperature: Do not allow the reaction to warm before or during the addition of CO₂. The lithiated intermediate may decompose or react with the solvent if the temperature rises prematurely.

Part B: The Multi-Step Linear Synthesis Approach

This route often involves a halogen exchange (Halex) reaction to install the fluorine atom.

FAQ: My Halex fluorination reaction is slow or incomplete. How can I improve the conversion?

The Halex reaction is a nucleophilic aromatic substitution (SNAr) that replaces a leaving group (typically Cl) with fluoride.[5] Its efficiency is highly dependent on the fluoride source's solubility and nucleophilicity.

  • Causality - Fluoride Source and Solubility: Potassium fluoride (KF) is commonly used but has very low solubility in organic solvents.[2] The reaction is often run as a heterogeneous mixture at high temperatures (150-250 °C) in polar aprotic solvents like DMSO or sulfolane.[3]

  • Causality - Water Contamination: Anhydrous conditions are critical. Trace water will hydrate the fluoride ions, dramatically reducing their nucleophilicity.

Troubleshooting and Optimization:

  • Use Spray-Dried KF: Use spray-dried potassium fluoride, which has a higher surface area and is more reactive. Dry it under high vacuum before use.

  • Employ a Phase-Transfer Catalyst (PTC): Add a PTC like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) to help shuttle the fluoride ion into the organic phase.

  • Consider an Alternative Fluoride Source: Cesium fluoride (CsF) is more soluble and reactive than KF, often allowing for lower reaction temperatures.[6] Tetrabutylammonium fluoride (TBAF) is also highly soluble and reactive but can be basic, which may promote side reactions.[6]

Table 2: Comparison of Fluoride Sources for Halex Reactions
Fluoride SourceRelative ReactivityTypical TemperatureKey Considerations
Potassium Fluoride (KF) Low150 - 250 °CInexpensive, requires high temperatures and anhydrous conditions.[3]
Cesium Fluoride (CsF) Moderate100 - 180 °CMore reactive and soluble than KF, allowing milder conditions; more expensive.[7]
TBAF High25 - 100 °CSoluble and highly reactive; its basicity can be problematic for sensitive substrates.[6]

Section 3: General Protocols and Purification

Protocol: Directed ortho-Metalation and Carboxylation of 3-Fluoro-5-methoxypyridine

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

  • Reagent Setup: In the flask, dissolve 3-fluoro-5-methoxypyridine (1.0 eq) in anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Preparation (LDA): In a separate flame-dried flask, prepare LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and allowing it to stir for 20 minutes.

  • Lithiation: Slowly add the freshly prepared LDA solution to the pyridine solution via cannula or syringe, ensuring the internal temperature does not rise above -75 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: Crush a generous amount of dry ice (free of frost) in a separate dry flask under a positive pressure of nitrogen. Rapidly transfer the lithiated pyridine solution via a pre-cooled cannula onto the crushed dry ice with vigorous stirring.

  • Work-up: Allow the mixture to slowly warm to room temperature. Quench with water and acidify the aqueous layer to pH ~3-4 with 1M HCl. The product may precipitate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

FAQ: How do I effectively purify the final this compound?

Picolinic acids are amphoteric, which can complicate purification.

  • Crystallization: This is the preferred method for final purification. Picolinic acid has variable solubility depending on the solvent and pH.[8] Experiment with different solvent systems (e.g., ethanol/water, acetone/heptane) to find optimal crystallization conditions. Adjusting the pH of an aqueous solution to the isoelectric point of the molecule (typically pH 3-4) will minimize its solubility and induce precipitation/crystallization, which is an effective purification technique.

  • Chromatography: If crystallization is insufficient, silica gel chromatography can be used. However, the carboxylic acid may streak on the column. It is often beneficial to add a small amount of acetic or formic acid to the eluent system (e.g., 1% acetic acid in a hexane/ethyl acetate gradient) to suppress deprotonation of the acid on the silica surface and achieve better peak shape.

References

Technical Support Center: Purification of Crude 3-Fluoro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Fluoro-5-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This guide provides practical, field-proven insights into common purification methods and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are acid-base extraction and recrystallization. Due to its acidic nature (pKa of the carboxylic acid) and aromatic structure, these classical purification techniques are highly effective at removing neutral, basic, and other acidic impurities. For more challenging separations, column chromatography can be employed.

Q2: What kind of impurities can I expect in my crude this compound?

A2: The impurity profile will largely depend on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Such as the corresponding picoline or nitrile precursor.

  • Regioisomers: Isomers with the fluoro and methoxy groups at different positions on the pyridine ring.

  • Byproducts of side reactions: For example, nucleophilic aromatic substitution of the fluoride with a methoxide group, leading to a dimethoxy-picolinic acid derivative.

  • Residual solvents and reagents: From the synthesis and work-up steps.

Q3: How do I choose the best purification method for my crude sample?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is an excellent first step to separate the acidic product from neutral and basic impurities.[1][2][3]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities and for obtaining a highly crystalline, pure product.[2][4][5] The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This method is useful for separating impurities with similar polarities to the desired product, such as regioisomers.

Q4: What is the expected appearance and stability of pure this compound?

A4: Pure this compound is typically a white to off-white solid.[6] It is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from strong bases and oxidizing agents.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low recovery after acid-base extraction 1. Incomplete extraction from the organic layer. 2. Incomplete precipitation upon acidification. 3. Product is partially soluble in the aqueous layer.1. Perform multiple extractions (at least 3) with the basic aqueous solution. Ensure thorough mixing of the layers. 2. Acidify the aqueous layer to a pH of 2-3 with a strong acid (e.g., concentrated HCl) and check with pH paper. Cool the solution in an ice bath to maximize precipitation. 3. If the product has some water solubility, after acidification, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.[3]
Oily product obtained after recrystallization 1. The chosen solvent is too good a solvent for the compound. 2. The cooling process was too rapid. 3. Presence of impurities that lower the melting point.1. Use a solvent in which the compound has high solubility when hot and low solubility when cold. Consider a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.[7] 3. Perform a preliminary purification step (e.g., acid-base extraction) to remove the bulk of impurities before recrystallization.
Colored impurities persist after recrystallization 1. The colored impurity has similar solubility to the product. 2. The impurity is trapped within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.[4] 2. Try a different recrystallization solvent or a slower cooling rate to allow for more selective crystal growth.
Persistent impurity with similar polarity (observed by TLC/HPLC) 1. The impurity is a regioisomer or a closely related analogue.1. If recrystallization is ineffective, consider column chromatography. A silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small amount of acetic or formic acid in the mobile phase to improve peak shape, can be effective.
Poor crystal formation during recrystallization 1. The solution is not sufficiently saturated. 2. The glass surface is too smooth for nucleation.1. Evaporate some of the solvent to increase the concentration of the solute. 2. Scratch the inner surface of the flask with a glass rod below the solvent level. Add a seed crystal of the pure compound if available.[7]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

  • pH paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Extraction with Weak Base: Transfer the ether solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask labeled "Bicarbonate Extract".

  • Repeat Extraction: Repeat the extraction of the ether layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.

  • Wash (Optional): Wash the ether layer (which now contains neutral impurities) with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to recover any neutral compounds.

  • Acidification: Cool the combined "Bicarbonate Extract" in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is approximately 2-3 (test with pH paper). A precipitate of this compound should form.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound that has been previously purified by acid-base extraction or is of relatively high initial purity.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol, water, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[5][8] Based on the properties of picolinic acid, ethanol, water, or a mixture of the two are good starting points.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base check_purity1 Check Purity (TLC/HPLC) acid_base->check_purity1 recrystallize Perform Recrystallization check_purity1->recrystallize Impurities Present end Pure Product check_purity1->end Pure check_purity2 Check Purity (TLC/HPLC) recrystallize->check_purity2 column_chrom Consider Column Chromatography check_purity2->column_chrom Impurities Still Present check_purity2->end Pure column_chrom->end

Caption: Decision tree for selecting the appropriate purification method.

Acid-Base Extraction Workflow

AcidBase_Workflow cluster_0 Organic Phase (Ether) cluster_1 Aqueous Phase (NaHCO3) cluster_2 Final Product crude Crude Product (Acid + Neutral/Basic Impurities) salt Sodium Salt of This compound crude->salt Extract with NaHCO3 precipitate Precipitated Pure Acid salt->precipitate Acidify with HCl

Caption: Simplified workflow of the acid-base extraction process.

References

Technical Support Center: Synthesis of 3-Fluoro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-5-methoxypicolinic acid (CAS 1227511-52-5).[1][2][3] This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide field-proven troubleshooting protocols to enhance your yield, purity, and success rate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three principal pathways to construct the this compound scaffold, each with its own set of advantages and challenges. The optimal choice depends on the availability of starting materials, scale, and tolerance for specific impurities.

  • Oxidation of 2-Methyl-3-fluoro-5-methoxypyridine: This is a classical approach where the methyl group at the C2 position is oxidized to a carboxylic acid.[4][5] Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed. While straightforward, this reaction can suffer from incomplete oxidation or degradation of the pyridine ring under harsh conditions.[6]

  • Hydrolysis of 2-Cyano-3-fluoro-5-methoxypyridine: This route involves the hydrolysis of a nitrile precursor.[4][7] The reaction can be performed under acidic or basic conditions. A common challenge is stopping at the intermediate amide stage (3-fluoro-5-methoxypicolinamide), requiring carefully controlled conditions to drive the reaction to the desired carboxylic acid.[8]

  • Directed ortho-Metalation (DoM) and Carboxylation: This modern and highly regioselective method involves the deprotonation of a suitably substituted pyridine, such as 3-fluoro-5-methoxypyridine, using a strong base (e.g., LDA or n-BuLi), followed by quenching the resulting organolithium species with CO₂.[9][10] This route offers excellent control but is sensitive to reaction conditions and prone to specific side reactions like the "Halogen Dance".[11]

Synthetic_Pathways Figure 1: Primary Synthetic Routes cluster_1 Oxidation Route cluster_2 Hydrolysis Route cluster_3 DoM Route SM1 2-Methyl-3-fluoro-5-methoxypyridine Product This compound SM1->Product [O] e.g., KMnO₄ Side1 Side Reaction: Ring Degradation SM1->Side1 SM2 2-Cyano-3-fluoro-5-methoxypyridine SM2->Product H₃O⁺ or OH⁻ Side2 Side Reaction: Incomplete Hydrolysis (Amide Formation) SM2->Side2 SM3 3-Fluoro-5-methoxypyridine Intermediate Aryllithium Intermediate SM3->Intermediate 1. Strong Base (LDA) Intermediate->Product 2. CO₂ Side3 Side Reaction: Halogen Dance Intermediate->Side3

Caption: Figure 1: Primary Synthetic Routes

Q2: My overall yield is consistently low, regardless of the route. What are the common pitfalls?

Low yields often trace back to two critical issues: product instability and purification losses.

  • Product Instability: Picolinic acids are susceptible to thermal decarboxylation, especially in solution.[12][13] Heating the acidic product during workup or purification (e.g., distillation of solvents) can lead to the loss of CO₂ and the formation of 3-fluoro-5-methoxypyridine. This is one of the most common, and often overlooked, sources of yield loss.

  • Purification Challenges: The target molecule is a polar, zwitterionic-capable compound. It can be challenging to extract efficiently from aqueous layers and may have awkward solubility properties, making crystallization difficult. Co-precipitation with inorganic salts from the workup is also a frequent problem.

Q3: I'm struggling with the final purification. What are the best practices for isolating pure this compound?

Effective purification requires a strategy that avoids the pitfalls of decarboxylation and handles the compound's polarity.

  • Avoid High Temperatures: Concentrate all solutions under reduced pressure at low temperatures (<40°C).

  • Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the acid to minimize its solubility and induce precipitation. For picolinic acids, this is typically in the pH range of 2.5-3.5.

  • Recrystallization Solvent Screening: If precipitation yields impure material, perform a careful recrystallization. A common and effective technique is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or water) and then either cool slowly or add a less polar anti-solvent (e.g., heptane, toluene) to induce crystallization.

  • Chromatography: For high-purity material on a small scale, column chromatography on silica gel can be effective. Use a mobile phase containing a small amount of acid (e.g., 0.5-1% acetic acid in an ethyl acetate/hexane mixture) to suppress tailing and ensure the product elutes as the neutral carboxylic acid.

Troubleshooting Guide 1: Issues with Hydrolysis & Oxidation Routes

Q: My final product from the nitrile hydrolysis route is contaminated with 3-fluoro-5-methoxypicolinamide. How can I drive the reaction to completion?

A: This is a classic case of incomplete hydrolysis, where the second step (amide to carboxylic acid) is slower than the first (nitrile to amide). The amide is often a stable, crystalline intermediate that can precipitate from the reaction mixture.

Causality: The amide carbonyl is less electrophilic than the nitrile carbon, and the resonance stabilization of the amide bond makes it more resistant to nucleophilic attack by water or hydroxide. Harsh conditions (high temperature, high concentration of acid/base) are needed to overcome this barrier, but these can lead to side reactions like decarboxylation.

Troubleshooting Protocol: Optimizing Amide Hydrolysis

  • Increase Reaction Time and Temperature: The simplest approach is to extend the reflux time. Monitor the reaction by TLC or LC-MS every 4-6 hours until the amide spot is no longer visible.

  • Use a Co-Solvent: If the amide is precipitating, its low solubility may be limiting the reaction rate. Adding a water-miscible co-solvent like ethylene glycol or dioxane can keep the intermediate in solution and allow the reaction to proceed at a higher temperature (>100°C) without over-pressurizing the vessel.

  • Phase-Transfer Catalysis (for basic hydrolysis): If using NaOH, add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This helps shuttle the hydroxide ion into the organic phase (if applicable) or better associate with the substrate, accelerating the nucleophilic attack on the amide.

ConditionTemperature (°C)Time (h)Amide Conversion (%)Notes
2M NaOH (aq)100875%Baseline condition, significant amide remains.
2M NaOH (aq)1002495%Improved conversion with extended time.
2M NaOH in 1:1 Water:Ethylene Glycol1208>99%Higher temperature and co-solvent drives reaction to completion.

Table 1: Comparison of Hydrolysis Conditions for Picolinamide Intermediate

Troubleshooting Guide 2: Managing Directed ortho-Metalation (DoM) Side Reactions

Q: I'm attempting a DoM on 3-fluoro-5-methoxypyridine followed by carboxylation, but I'm getting a mixture of isomeric acids. Is this the "Halogen Dance" reaction?

A: Yes, this is a hallmark of the "Halogen Dance" (HD) rearrangement, a well-documented phenomenon with halogenated aromatics and heteroaromatics under strongly basic conditions.[11][14][15]

Causality: The intended reaction is deprotonation at the C2 position, directed by the pyridine nitrogen. However, a competing deprotonation can occur at C4. The resulting aryllithium species can exist in equilibrium. The "dance" occurs when a lithiated intermediate abstracts a halogen from a molecule of starting material, creating a new lithiated species where the lithium and halogen have swapped positions.[11][16] This leads to carboxylation at undesired positions.

Halogen_Dance Figure 2: Halogen Dance Troubleshooting Workflow start DoM Reaction Setup check_isomers Isomeric products detected? start->check_isomers success Success: Desired C2-Carboxylation check_isomers->success No problem Problem: Halogen Dance Occurring check_isomers->problem Yes step1 Action 1: Lower Temperature (e.g., -78°C to -90°C) problem->step1 step2 Action 2: Use a Bulky Base (e.g., LDA -> LiTMP) step1->step2 step3 Action 3: Inverse Addition (Add substrate to base) step2->step3 re_evaluate Re-run and Analyze step3->re_evaluate re_evaluate->success Resolved re_evaluate->problem Unresolved (Consider alternative route)

Caption: Figure 2: Halogen Dance Troubleshooting Workflow

Troubleshooting Protocol: Suppressing the Halogen Dance

The key to suppressing the HD is to favor the kinetic, C2-lithiated product and trap it with CO₂ before it can isomerize.

  • Lower the Temperature: Perform the lithiation at extremely low temperatures. While -78°C is standard, pushing the temperature down to -90°C or -100°C can significantly slow the rate of the rearrangement, which has a higher activation energy than the initial deprotonation.[11]

  • Minimize Reaction Time: Add the CO₂ source (e.g., crushed dry ice or a stream of CO₂ gas) as soon as the deprotonation is complete (typically 15-30 minutes). Do not let the aryllithium solution stir for extended periods.

  • Use a Bulky, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) is standard, but if problems persist, switching to an even bulkier base like lithium tetramethylpiperidide (LiTMP) can sometimes improve selectivity by favoring deprotonation at the most sterically accessible ortho-position (C2).

  • Inverse Addition: Add the 3-fluoro-5-methoxypyridine solution slowly to the cold solution of the lithium amide base. This ensures that the substrate is always in the presence of excess base, promoting rapid deprotonation and minimizing the time for side reactions between the aryllithium intermediate and unreacted starting material.

Troubleshooting Guide 3: Preventing Product Decarboxylation

Q: During my aqueous workup and solvent removal, I'm consistently losing 20-30% of my product mass and NMR shows the presence of 3-fluoro-5-methoxypyridine. How can I prevent this?

A: You are observing the classic decarboxylation of a picolinic acid. The proximity of the carboxylic acid to the electron-withdrawing pyridine nitrogen stabilizes the transition state for CO₂ loss.[17] This process is accelerated by heat and protic acids.

Causality: The mechanism proceeds through a zwitterionic intermediate where the pyridine nitrogen is protonated. This species can readily eliminate CO₂ to form a pyridyl anion (or a related carbene-like intermediate), which is then protonated by the solvent to give the decarboxylated product.[12][17]

Decarboxylation_Mechanism Figure 3: Decarboxylation of Picolinic Acid PicolinicAcid Picolinic Acid (Zwitterionic Form) TransitionState Transition State PicolinicAcid->TransitionState Heat / H⁺ Intermediate Pyridyl Anion Intermediate TransitionState->Intermediate Loss of CO₂ CO2 + CO₂ Product Decarboxylated Pyridine Intermediate->Product Protonation

Caption: Figure 3: Decarboxylation of Picolinic Acid

Troubleshooting Protocol: A Low-Temperature Workup

  • Quench and Cool: After the reaction is complete, quench it into a cold (0°C) aqueous solution.

  • Initial Extraction as Salt: Perform the initial aqueous washes while the product is in its carboxylate salt form (basic pH). This form is much more stable and will not decarboxylate. Extract with a solvent like dichloromethane or MTBE to remove neutral, non-polar impurities.

  • Cold Acidification & Rapid Extraction: Cool the aqueous layer to 0-5°C in an ice bath. Add cold 1M HCl dropwise with vigorous stirring to precipitate the product at its pI (pH ~3). Do not overshoot the pH. Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x). Do not let the acidified aqueous solution stand for long periods.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent in vacuo on a rotary evaporator with the bath temperature set no higher than 35-40°C.

By rigorously excluding heat from all steps following the formation of the free carboxylic acid, you can dramatically reduce decarboxylative losses and improve your final isolated yield.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Fluoro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this important fluorinated pyridine derivative. As a key building block in medicinal chemistry, the efficient and high-purity synthesis of this compound is critical. This document provides practical, field-proven insights to help you navigate the common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically starts from a substituted pyridine ring. Two common approaches are:

  • Oxidation of a 2-methyl or related precursor: This involves the oxidation of a 2-alkyl or 2-functionalized group on the pyridine ring to a carboxylic acid. For instance, starting from 2-methyl-3-fluoro-5-methoxypyridine, oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[1]

  • Hydrolysis of a 2-cyano precursor: Another viable route is the hydrolysis of a 2-cyano-3-fluoro-5-methoxypyridine intermediate. This can be performed under acidic or basic conditions.[2]

The choice of route often depends on the availability and cost of the starting materials.

Q2: What are the key safety precautions to consider during the synthesis?

A2: Several safety precautions are crucial:

  • Handling of Pyridine Derivatives: Pyridine-based compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidizing Agents: Reactions involving strong oxidizing agents like potassium permanganate or nitric acid can be highly exothermic and should be conducted with careful temperature control.[3]

  • Pressure Build-up: When using nitric acid at elevated temperatures, the reaction should be carried out in a vessel rated for high pressure.[4]

  • Cyanide Compounds: If using a cyano precursor, be aware of the high toxicity of cyanide salts and the potential for the release of hydrogen cyanide gas if acidified.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane, sometimes with a small amount of acetic or formic acid to improve the spot shape of the acidic product. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is generally effective.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield 1. Incomplete reaction. 2. Degradation of product. 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Reaction Monitoring: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider adding more reagent or increasing the reaction time. 2. Temperature Control: Overheating can lead to decomposition. For exothermic reactions, use an ice bath for cooling and add reagents slowly.[3] 3. Solvent Choice: Ensure the solvent is appropriate for the reaction and that starting materials are fully dissolved. 4. Purification Optimization: During work-up, minimize the time the product is in strongly acidic or basic aqueous solutions. For extraction, use an appropriate organic solvent and perform multiple extractions.
Impurity Formation 1. Side reactions due to harsh conditions. 2. Over-oxidation or incomplete oxidation. 3. Presence of impurities in starting materials.1. Milder Conditions: If significant byproducts are observed, consider using milder reaction conditions (e.g., lower temperature, less concentrated reagents). 2. Stoichiometry Control: Carefully control the stoichiometry of the reagents. For oxidation reactions, a slight excess of the oxidizing agent may be necessary, but a large excess can lead to side products. 3. Starting Material Purity: Ensure the purity of the starting materials by analytical techniques like NMR or GC-MS before starting the reaction.
Difficult Purification 1. Product is highly soluble in the aqueous phase. 2. Product co-elutes with impurities during chromatography. 3. Emulsion formation during extraction.1. pH Adjustment: Picolinic acids are amphoteric. Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility in water before extraction.[4] 2. Acid-Base Extraction: Utilize the acidic nature of the product. Extract the crude product into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the product, which can be collected by filtration or extracted with an organic solvent.[3] 3. Chromatography Modifier: When using column chromatography on silica gel, adding a small amount of a base like triethylamine or an acid like acetic acid to the eluent can help to reduce tailing and improve separation.[3]
Incomplete Hydrolysis of Nitrile 1. Insufficiently strong acid or base. 2. Short reaction time or low temperature. 3. Poor solubility of the starting material.1. Stronger Conditions: For nitrile hydrolysis, concentrated acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH) at elevated temperatures are often required. 2. Extended Reaction Time: Monitor the reaction by TLC/HPLC and extend the reaction time until the starting material is consumed. 3. Co-solvent: If solubility is an issue, consider adding a co-solvent that is miscible with both the aqueous phase and the organic substrate, such as ethanol or THF.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-methyl-3-fluoro-5-methoxypyridine

This protocol is a generalized procedure based on common oxidation methods for substituted picolines.[5]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-fluoro-5-methoxypyridine (1 equivalent) in water.

  • Slowly add potassium permanganate (KMnO₄, 2-3 equivalents) in portions to the solution. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 50 °C. An ice bath can be used for cooling.

Step 2: Reaction

  • After the addition is complete, heat the reaction mixture to reflux (around 100 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 4-8 hours). The purple color of the permanganate will disappear as it is consumed.

Step 3: Work-up

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Cool the concentrated solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The product should precipitate out of the solution.

Step 4: Purification

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

Protocol 2: Synthesis via Hydrolysis of 2-cyano-3-fluoro-5-methoxypyridine

This protocol outlines a general procedure for the hydrolysis of a cyanopyridine.[2]

Step 1: Reaction Setup

  • In a round-bottom flask, add 2-cyano-3-fluoro-5-methoxypyridine (1 equivalent) to a solution of aqueous sodium hydroxide (e.g., 6M NaOH, 5-10 equivalents).

Step 2: Reaction

  • Heat the mixture to reflux (around 100-110 °C) and stir.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 6-12 hours).

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated HCl to pH 3-4 in an ice bath.

Step 4: Purification

  • The product may precipitate upon acidification and can be collected by filtration.

  • Alternatively, extract the acidified solution with an organic solvent like ethyl acetate or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography as described in Protocol 1.

Visualizations

General Synthetic Workflow

Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Solvent, Temp. Crude Product Crude Product Reaction->Crude Product Work-up Purification Method Purification Method Crude Product->Purification Method Pure Product Pure Product Purification Method->Pure Product Analytical Techniques Analytical Techniques Pure Product->Analytical Techniques Characterization Data Characterization Data Analytical Techniques->Characterization Data

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC/HPLC Product Degradation Product Degradation Low Yield->Product Degradation Impurities observed? Purification Issues Purification Issues Low Yield->Purification Issues Difficulty isolating? Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Yes Check Reagent Stoichiometry Check Reagent Stoichiometry Incomplete Reaction->Check Reagent Stoichiometry No Lower Temperature Lower Temperature Product Degradation->Lower Temperature Yes Use Milder Reagents Use Milder Reagents Product Degradation->Use Milder Reagents No Optimize pH for Extraction Optimize pH for Extraction Purification Issues->Optimize pH for Extraction Yes Recrystallize or Chromatograph Recrystallize or Chromatograph Purification Issues->Recrystallize or Chromatograph No

Caption: A decision tree to guide troubleshooting efforts in response to low reaction yields.

References

Troubleshooting guide for 3-Fluoro-5-methoxypicolinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactions involving this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Understanding the Reactivity of this compound

Before delving into specific troubleshooting, it's crucial to understand the inherent chemical properties of this compound that influence its reactivity. The pyridine ring is electron-deficient, which affects its aromatic substitution reactions.[1] The nitrogen atom is basic and can be protonated or coordinate to Lewis acids, which deactivates the ring towards electrophilic attack.[1] The substituents also play a key role:

  • Carboxylic Acid: The primary site for reactions like amide bond formation and esterification. It also directs the molecule's solubility and can be prone to decarboxylation under certain conditions.

  • Fluorine: A strongly electron-withdrawing group that further deactivates the pyridine ring towards electrophilic substitution but can activate adjacent positions for nucleophilic aromatic substitution.

  • Methoxy Group: An electron-donating group that can influence the regioselectivity of certain reactions.

II. Frequently Asked Questions & Troubleshooting Guides

A. Amide Coupling Reactions

Amide bond formation is one of the most common applications for this compound in medicinal chemistry.[2]

Question 1: My amide coupling reaction with this compound is low-yielding or failing. What are the common causes and how can I fix it?

Answer:

Low yields in amide coupling reactions can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Activation of the Carboxylic Acid: The carboxylic acid must be activated to form a reactive intermediate that will readily couple with the amine.[2]

    • Insight: Incomplete activation is a frequent culprit. Ensure your activating agent is fresh and used in the correct stoichiometry. Common activating agents include HATU, HBTU, and EDC with an additive like HOBt.[3][4]

    • Troubleshooting:

      • Reagent Quality: Use freshly opened or properly stored coupling reagents. HATU and HBTU can degrade with moisture.

      • Order of Addition: For many coupling reagents, it is crucial to pre-activate the carboxylic acid before adding the amine. This prevents the formation of unreactive side products. A typical order is to dissolve the carboxylic acid and coupling reagent in an appropriate solvent, stir for a few minutes, and then add the amine and a non-nucleophilic base like DIPEA or triethylamine.[3]

      • Alternative Activation: If standard coupling reagents fail, consider converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This creates a highly reactive intermediate, but may not be suitable for sensitive substrates.

  • Base Selection and Stoichiometry: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.

    • Insight: The choice and amount of base are critical. Excess strong base can lead to side reactions, while insufficient base will result in incomplete reaction.

    • Troubleshooting:

      • Use 2-3 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

      • Avoid using nucleophilic bases like pyridine if your amine is not very reactive, as the base can compete for the activated carboxylic acid.

  • Solvent and Temperature:

    • Insight: The reaction solvent should fully dissolve all reactants. The reaction temperature can influence the rate and selectivity.

    • Troubleshooting:

      • Common solvents include DMF, DCM, and THF. Ensure your starting materials are soluble.

      • Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial, but be mindful of potential side reactions or decomposition, especially with sensitive substrates.[5]

  • Purity of Starting Materials:

    • Insight: Impurities in either the carboxylic acid or the amine can interfere with the reaction.

    • Troubleshooting:

      • Ensure both this compound and your amine are pure. Water is a common impurity that can hydrolyze the activated intermediate. Use anhydrous solvents.

Question 2: I am observing significant side product formation in my amide coupling reaction. What are they and how can I minimize them?

Answer:

Side product formation is a common issue. Here are some likely culprits and solutions:

  • Epimerization: If your amine is chiral, you may observe racemization or epimerization at the stereocenter adjacent to the newly formed amide bond.

    • Insight: This is more common with acyl chloride methods. Coupling reagents with additives like HOBt or HOAt were developed to suppress this.

    • Mitigation: Use coupling reagents known to minimize epimerization, such as HATU or COMU. Running the reaction at lower temperatures can also help.

  • Guanidinium By-product Formation: With uronium/aminium-based coupling reagents like HATU and HBTU, the amine can react with the coupling reagent itself to form a guanidinium species.

    • Insight: This side reaction consumes your amine and reduces the yield of the desired amide.

    • Mitigation: Pre-activating the carboxylic acid for a short period before adding the amine is crucial to minimize this side reaction.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

B. Suzuki Cross-Coupling Reactions

For the synthesis of biaryl compounds, the fluorine atom at the 3-position can potentially be used as a handle for Suzuki cross-coupling, although activating a C-F bond is challenging. A more common strategy would be to use a halogenated precursor to this compound. However, if attempting a Suzuki coupling with a bromo- or chloro-substituted analogue, the following troubleshooting guide is relevant.

Question 3: My Suzuki cross-coupling reaction is not proceeding. What should I check?

Answer:

Successful Suzuki couplings depend on a fine balance of catalyst, ligand, base, and solvent.[7][8][9]

  • Catalyst and Ligand Choice:

    • Insight: The palladium catalyst and phosphine ligand are the heart of the reaction. For electron-rich pyridines, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[10]

    • Troubleshooting:

      • Catalyst: Use a fresh, active palladium source such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂.

      • Ligand: For challenging couplings, consider using advanced phosphine ligands like SPhos, XPhos, or RuPhos. The choice of ligand can be critical for success.[10]

  • Base and Solvent System:

    • Insight: The base is crucial for activating the boronic acid.[7] The solvent system must be compatible with all components and the reaction temperature.

    • Troubleshooting:

      • Base: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For less reactive substrates, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.

      • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. The water is necessary to dissolve the inorganic base. Ensure your solvents are properly degassed to prevent catalyst deactivation.

  • Reaction Temperature:

    • Insight: Most Suzuki reactions require heating to proceed at a reasonable rate.

    • Troubleshooting:

      • Typical reaction temperatures range from 80-110 °C. If the reaction is sluggish, increasing the temperature may help.

  • In a reaction vessel, combine the halo-picolinic acid derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

C. Potential Side Reactions

Question 4: I am concerned about the stability of this compound under my reaction conditions. What are potential side reactions?

Answer:

Picolinic acids can undergo certain side reactions, particularly under harsh conditions.

  • Decarboxylation:

    • Insight: Picolinic acids are known to undergo thermal decarboxylation, especially at high temperatures.[11][12][13][14][15] The reaction proceeds through a zwitterionic intermediate.[15]

    • Mitigation: Avoid unnecessarily high reaction temperatures for prolonged periods. If your desired reaction requires heat, carefully monitor for the formation of 3-fluoro-5-methoxypyridine as a byproduct. Using p-cymene as a solvent has been shown to increase yields in some cases of thermal decarboxylation, so its use should be considered carefully.[11]

  • Reaction with Solvents:

    • Insight: Pyridine and its derivatives can react with certain chlorinated solvents like dichloromethane (DCM) at room temperature over time to form bispyridinium dichlorides.[16]

    • Mitigation: While this reaction is generally slow, it is best practice to use freshly prepared solutions of pyridine derivatives in DCM and avoid long-term storage of such solutions.[16]

III. Purification Strategies

Question 5: I am having difficulty purifying my product. What are some tips for purifying derivatives of this compound?

Answer:

Purification of pyridine-containing compounds can sometimes be challenging.

  • Column Chromatography:

    • Insight: The basic nitrogen atom in the pyridine ring can cause tailing on silica gel.

    • Troubleshooting: To mitigate tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[17]

  • Acid-Base Extraction:

    • Insight: The basicity of the pyridine nitrogen can be exploited for purification.

    • Troubleshooting: If your product is not an acid, you can perform an acidic wash (e.g., dilute HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[17]

  • Crystallization:

    • Insight: If your product is a solid, crystallization can be a highly effective purification method.[17][18]

    • Troubleshooting: Experiment with different solvent systems to find one that provides good quality crystals.

IV. Visualization of Key Processes

Amide_Coupling_Troubleshooting Start Low Amide Yield Activation Check Acid Activation Start->Activation Is activation complete? Base Verify Base Selection Activation->Base Yes Reagent Use fresh coupling reagent Consider acyl chloride formation Activation->Reagent No Conditions Optimize Conditions Base->Conditions Yes Base_Check Use 2-3 eq. DIPEA/TEA Base->Base_Check No Purity Assess Starting Material Purity Conditions->Purity Yes Cond_Check Ensure solubility Gentle heating (40-50°C) Conditions->Cond_Check No Success High Yield Achieved Purity->Success Yes Purity_Check Purify starting materials Use anhydrous solvents Purity->Purity_Check No Reagent->Activation Base_Check->Base Cond_Check->Conditions Purity_Check->Purity

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Suzuki_Coupling_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ (Base) pd_intermediate2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

V. References

  • Hammick reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Decarboxylation - Wikipedia. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.

  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Cantwell, N. H., & Brown, E. V. (1952). Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society, 74(23), 5787–5788.

  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange. Retrieved January 5, 2026, from --INVALID-LINK--

  • Bradley, D. (2010, June 7). Puzzling Pyridine Problem Probed. ChemistryViews. Retrieved January 5, 2026, from --INVALID-LINK--

  • Pyridine is bad at electrophilic aromatic substitution. (2025, July 13). In ORGANIC CHEMISTRY (p. 727).

  • Santos, M. A. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2146.

  • U.S. Patent No. 2,578,672. (1951). Picolinic acid recovery. Google Patents.

  • Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 5, 2026, from --INVALID-LINK--

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Amide coupling help. (2022, March 24). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

  • Amide coupling. (2025, January 15). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

  • Carboxylic Acids Advanced. Reaction with PCl5. (2015, February 8). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: Characterizing 3-Fluoro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 3-Fluoro-5-methoxypicolinic acid (CAS: 1227511-52-5, Molecular Formula: C₇H₆FNO₃, Molecular Weight: 171.12 g/mol )[1][2]. This document provides field-proven insights and troubleshooting solutions for common challenges encountered by researchers and drug development professionals. The unique structure of this molecule, featuring a pyridine ring, a carboxylic acid, a methoxy group, and a fluorine atom, presents specific analytical hurdles that require carefully considered strategies.

This guide is structured to follow a typical analytical workflow, from initial sample handling and chromatography to detailed spectroscopic characterization.

Section 1: General Sample Handling and Stability

Proper handling is the foundation of reliable analytical data. The physicochemical properties of this compound necessitate careful consideration of storage and sample preparation.

Q1: My quantitative results are inconsistent. Could sample handling be the issue?

A1: Yes, inconsistency often originates from pre-analytical errors. Picolinic acids can be hygroscopic, meaning they readily absorb moisture from the atmosphere[3]. This can lead to significant errors in weighing for standard and sample preparation.

  • Expert Recommendation:

    • Storage: Always store the compound in a desiccator over a fresh drying agent (e.g., Drierite, P₂O₅).

    • Weighing: Use an analytical balance in a controlled-humidity environment if possible. If not, weigh the sample quickly and minimize its exposure to ambient air. For highly accurate quantitative work, consider using a glovebox under an inert atmosphere (Nitrogen or Argon).

    • Solvent Purity: Use only high-purity, anhydrous-grade solvents for preparing stock solutions, especially for moisture-sensitive assays or long-term storage.

Q2: Are there known stability issues or common degradation pathways for this compound?

A2: While fluorination can enhance metabolic stability in a biological context, the stability of the analytical sample depends on the conditions[4][5]. Two primary concerns are susceptibility to decarboxylation under high heat and potential defluorination under harsh reductive conditions.

  • Expert Recommendation:

    • Thermal Stress: Avoid excessive heat. For techniques like Gas Chromatography (GC), derivatization is necessary to increase volatility and prevent on-column degradation. Direct analysis of the acid via GC is not recommended.

    • Reductive Environments: During process development or impurity investigations, be aware that certain catalytic reduction steps (e.g., hydrogenation with Pd/C) could potentially lead to defluorination, creating 5-methoxypicolinic acid as an impurity[6].

    • Solution Stability: Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures (2-8°C) and protected from light to minimize the risk of unknown degradation pathways. Perform a solution stability study as part of your method validation.

Section 2: High-Performance Liquid Chromatography (HPLC) & LC-MS Analysis

HPLC is the primary technique for purity assessment, quantification, and impurity profiling of this compound.

Q1: I'm observing severe peak tailing for my analyte on a standard C18 column. Why is this happening and how can I fix it?

A1: This is a classic issue when analyzing compounds with both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. The basic nitrogen atom can undergo strong secondary interactions with residual acidic silanol groups on the surface of standard silica-based C18 columns, leading to poor peak symmetry.

  • Causality & Solution Workflow:

G problem Problem: Severe Peak Tailing cause Primary Cause: Secondary ionic interactions of pyridine nitrogen with acidic silanol groups on C18 silica surface. problem->cause Explanation sol1 Solution 1: Mobile Phase Modification cause->sol1 Recommended Fix sol2 Solution 2: Alternative Stationary Phase cause->sol2 Recommended Fix mod1 Add Acidic Modifier: 0.05-0.1% TFA or Formic Acid. Protonates silanols, minimizing ionic interactions. sol1->mod1 mod2 Increase Buffer Concentration: Use 20-50 mM phosphate or acetate buffer. Buffer ions compete for active sites. sol1->mod2 phase1 Phenyl-Hexyl Column: Offers alternative π-π interactions with the pyridine ring, reducing silanol effects. sol2->phase1 phase2 Mixed-Mode Column: Combines reversed-phase and ion-exchange mechanisms for tailored selectivity. sol2->phase2 phase3 Use End-capped Column: High-purity, base-deactivated columns with minimal residual silanols. sol2->phase3

Caption: Troubleshooting workflow for HPLC peak tailing.

Q2: How can I develop a robust HPLC method to separate this compound from its potential positional isomers?

A2: Separating positional isomers is a significant challenge because they often have very similar polarities. A high-resolution method is required. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange properties, is particularly effective for separating isomers of pyridine carboxylic acids[7].

  • Expert Protocol: Starting Point for Isomer Method Development

    • Column Selection: Begin with a mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100) or a Phenyl-Hexyl column[7][8]. These offer different selectivity mechanisms compared to a standard C18.

    • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 20 mM Potassium Phosphate buffer adjusted to pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Initial Gradient: Start with a broad gradient to scout for elution conditions (e.g., 5% to 95% B over 20 minutes).

    • Optimization: Once the approximate elution composition is known, run shallower gradients around that range to maximize resolution. Adjusting the pH and buffer concentration of Mobile Phase A can significantly alter the retention and selectivity of isomers[7].

    • Detection: Use a UV detector, initially scanning for the absorbance maximum (λ-max). A setting around 270-300 nm is a reasonable starting point based on similar structures[8]. For confirmation, use a mass spectrometer.

ParameterRecommended Starting ConditionRationale
Column Phenyl-Hexyl or Mixed-Mode Cation Exchange (e.g., Coresep 100), 2.5-3.0 µmProvides alternative selectivity (π-π, ion-exchange) crucial for isomer separation[7][8].
Mobile Phase A Water + 0.1% Formic AcidGood protonating agent, suppresses silanol activity, and is MS-friendly[9].
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Standard flow for analytical columns.
Column Temp. 30 - 40 °CImproves peak efficiency and reduces viscosity.
Injection Vol. 5 µLSmall volume to prevent band broadening.
UV Wavelength 275 nm (Verify with UV scan)A reasonable starting point for substituted pyridine rings[8].
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation. The presence of fluorine introduces additional complexity and diagnostic information.

Q1: How does the fluorine atom on the pyridine ring affect the ¹H and ¹³C NMR spectra?

A1: The ¹⁹F nucleus is NMR-active (spin I = ½) and couples to nearby ¹H and ¹³C nuclei. This results in splitting of their respective signals, which is a key diagnostic feature.

  • ¹H NMR: Protons on the pyridine ring will appear as doublets of doublets or more complex multiplets due to both H-H and H-F coupling. The proton ortho to the fluorine (at C4) will show the largest coupling constant (typically ³JHF = 6–10 Hz). The proton meta to the fluorine (at C6) will show a smaller coupling (⁴JHF = 2–4 Hz).

  • ¹³C NMR: The carbon directly bonded to fluorine (C3) will show a very large one-bond coupling constant (¹JCF ≈ 240–260 Hz) and will appear as a doublet. Adjacent carbons (C2, C4) will show smaller two-bond couplings (²JCF ≈ 20–30 Hz), and so on. These C-F couplings are unmistakable confirmation of fluorine's position.

  • ¹⁹F NMR: A ¹⁹F NMR spectrum should be acquired. For this compound, it will show a single resonance, likely split by the ortho and meta protons, providing further confirmation of the substitution pattern.

Q2: I have an unknown peak in my HPLC chromatogram that I suspect is an impurity. How can I use NMR to identify it?

A2: This requires a systematic approach combining chromatographic separation with spectroscopic analysis.

G start Unknown Peak Detected in HPLC step1 Step 1: Isolate Impurity Use preparative or semi-prep HPLC to collect a few milligrams of the pure impurity. start->step1 step2 Step 2: Acquire Full NMR Data ¹H, ¹³C, DEPT, ¹⁹F, and 2D spectra (COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., DMSO-d₆). step1->step2 step3 Step 3: Analyze Spectra Compare with main compound's data. Look for key differences. step2->step3 path1 Loss of Fluorine Signal? (in ¹⁹F and C-F coupling) Suspect Defluorination Impurity. step3->path1 path2 Loss of Methoxy Signal? (~3.9 ppm in ¹H) Suspect Demethylation Impurity. step3->path2 path3 Change in Aromatic Splitting? (H-H and H-F coupling) Suspect Positional Isomer. step3->path3 path4 Presence of Process Reagent Signals? (e.g., solvent, starting material) Suspect Residual Impurity. step3->path4

Caption: Workflow for impurity identification using NMR.

Section 4: Mass Spectrometry (MS)

MS is critical for confirming molecular weight and for structural elucidation of impurities, especially when coupled with liquid chromatography (LC-MS).

Q1: What are the expected ions and fragmentation patterns for this compound in ESI-MS?

A1: In Electrospray Ionization (ESI), you can expect to see the following ions:

  • Positive Mode: The protonated molecule, [M+H]⁺, at m/z 172.1. The pyridine nitrogen is the most likely site of protonation.

  • Negative Mode: The deprotonated molecule, [M-H]⁻, at m/z 170.1, from the loss of the acidic carboxylic proton.

Upon collision-induced dissociation (CID) for MS/MS analysis, the fragmentation will be diagnostic:

  • From [M+H]⁺: The most common and diagnostic fragmentation pathway for picolinic acids is the loss of CO₂ (44 Da) and H₂O (18 Da) in a concerted or sequential manner. Look for a primary loss of H₂O (to m/z 154.1) followed by CO (to m/z 126.1), or the characteristic loss of COOH as a radical.

  • From [M-H]⁻: The primary fragmentation will be the loss of CO₂ (44 Da) from the carboxylate anion, yielding a fragment at m/z 126.0.

Q2: Can I use mass spectrometry to distinguish between positional isomers?

A2: Differentiating positional isomers by MS alone can be difficult as they have identical masses and often produce similar primary fragments. However, it is not impossible. The relative abundances of certain fragment ions can differ based on the stability of the resulting fragments, a phenomenon that can be exploited[10].

  • Expert Strategy:

    • High-Resolution MS (HRMS): First, confirm the elemental composition of the parent and fragment ions to ensure you are comparing true isomers.

    • Careful MS/MS Optimization: Systematically vary the collision energy. Isomers may exhibit different energy-resolved fragmentation curves.

    • Ion-Molecule Reactions: Advanced techniques, sometimes involving metal-ion coordination, can induce isomer-specific fragmentation patterns, though this requires specialized instrumentation and methods[11].

    • LC-MS/MS is Key: The most reliable approach is to couple MS with a high-resolution HPLC method (as described in Section 2) that can chromatographically separate the isomers before they enter the mass spectrometer[12]. The combination of a unique retention time and a confirmed mass is the gold standard for isomer identification.

References

Technical Support Center: Synthesis of 3-Fluoro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-methoxypicolinic acid. The following troubleshooting guides and FAQs address specific issues related to byproduct formation, offering insights into their mechanistic origins and providing actionable protocols for their identification and mitigation.

Troubleshooting Guide: Common Synthetic Issues & Byproduct Formation

This section addresses specific, frequently encountered problems during the synthesis of this compound, particularly when proceeding via the common route of hydrolyzing 3-fluoro-5-methoxypicolinonitrile.

Q1: My analysis (LC-MS/NMR) shows a significant impurity with a molecular weight of 170.14 g/mol , corresponding to the amide. Why is this byproduct forming and how can I minimize it?

A: The presence of 3-fluoro-5-methoxypicolinamide is a classic case of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-stage process, first forming an amide intermediate which is then further hydrolyzed to the carboxylic acid.[1] If the reaction stalls at this intermediate stage, you will see a significant amount of this amide byproduct.

Causality & Mechanism:

  • Reaction Conditions: Nitrile hydrolysis requires forcing conditions, typically heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[2] Insufficient reaction time, lower temperatures, or insufficiently concentrated acid/base can lead to the accumulation of the more stable amide intermediate.

  • pH Influence: The rate and completeness of hydrolysis are highly dependent on pH. Under both acidic and basic conditions, the reaction proceeds through nucleophilic attack on the nitrile carbon.[3] However, if conditions are not rigorous enough, the second step—hydrolysis of the amide—will be slow.

Troubleshooting & Optimization:

  • Extend Reaction Time & Increase Temperature: The most straightforward approach is to prolong the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the consumption of the amide intermediate has plateaued.[4]

  • Increase Reagent Concentration: If using aqueous HCl or NaOH, consider increasing the concentration to drive the second hydrolysis step to completion.

  • Ensure Homogeneity: In some cases, the amide intermediate may have different solubility characteristics than the starting nitrile or the final acid salt, potentially leading to a heterogeneous mixture that reacts more slowly. Ensure vigorous stirring throughout the reaction.

Q2: I am observing a more volatile, non-acidic impurity in my crude product, which I suspect is 3-fluoro-5-methoxypyridine. What causes this and is it preventable?

A: This is a strong indication of decarboxylation, a common side reaction for picolinic acids (pyridine-2-carboxylic acids).[5] The proximity of the carboxylic acid to the ring nitrogen facilitates the loss of CO2, particularly under thermal stress.

Causality & Mechanism:

  • Thermal Instability: Picolinic acid and its derivatives can decarboxylate upon heating.[6] The reaction is thought to proceed through a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. This intermediate can then eliminate carbon dioxide.[7]

  • Work-up Conditions: Excessive heating during solvent evaporation or distillation can significantly promote this side reaction. Acidic conditions can also facilitate this process.

Troubleshooting & Optimization:

  • Minimize Thermal Stress: Concentrate reaction mixtures under reduced pressure at the lowest feasible temperature. Avoid prolonged heating of the isolated crude or pure acid.

  • pH Control During Work-up: After hydrolysis, neutralization should be performed carefully. If the final product is isolated by extraction, ensure the aqueous phase is not heated for extended periods while acidic.

  • Alternative Isolation: Consider crystallization as an isolation method, which often requires less heat than distillation or complete solvent evaporation to dryness.

Q3: My reaction yield is low, and I'm isolating a significant amount of unreacted 3-fluoro-5-methoxypicolinonitrile. What are the likely causes?

A: Isolation of the starting material points to an incomplete or failed reaction initiation.

Causality & Mechanism:

  • Insufficiently Forcing Conditions: As with the formation of the amide byproduct, nitrile hydrolysis requires energy input. Room temperature conditions are typically insufficient.[2]

  • Reagent Quality: The quality of the acid or base is critical. Ensure that the concentration of your reagents is accurate. For example, old solutions of NaOH can react with atmospheric CO2, reducing their effective molarity.

  • Biphasic Reaction: If the starting nitrile has poor solubility in the aqueous acidic or basic medium, the reaction can be extremely slow due to limited interfacial area.

Troubleshooting & Optimization:

  • Verify Reaction Temperature: Ensure the reaction mixture is reaching and maintaining the target reflux temperature.

  • Use a Co-solvent: The addition of a water-miscible co-solvent (e.g., ethanol, dioxane) can sometimes improve the solubility of the starting material and accelerate the reaction. However, this can also affect the boiling point and reaction kinetics, so it must be carefully evaluated.

  • Phase-Transfer Catalysis: For base-catalyzed hydrolysis, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction between the organic-soluble nitrile and the aqueous hydroxide.

Analytical Methodologies for Impurity Profiling

Accurate identification of byproducts is crucial for process optimization. A multi-technique approach is recommended for comprehensive impurity profiling.[][9]

Recommended Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Screening & Identification cluster_2 Structural Confirmation Crude_Product Crude Product Sample LCMS LC-MS Analysis (Identify MW of Impurities) Crude_Product->LCMS Mass Identification HPLC HPLC-UV/PDA (Quantify Purity & Resolve Peaks) Crude_Product->HPLC Initial Purity Isolation Preparative HPLC or Column Chromatography (Isolate Impurity) LCMS->Isolation Guide Isolation HPLC->Isolation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Confirm Structure) Isolation->NMR Structure Elucidation

Caption: Recommended analytical workflow for byproduct identification.

Protocol: HPLC Method Development for Purity Analysis
  • Column Selection: Start with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile choice for separating a wide range of organic molecules.[10]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Detection: Use a PDA (Photodiode Array) detector scanning from 200-400 nm. Set a primary monitoring wavelength around 254 nm. A PDA detector is useful for checking peak purity.[10]

  • Injection & Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., 50:50 water:acetonitrile). Inject and run the gradient.

  • Optimization: Adjust the gradient based on the initial chromatogram to improve the resolution between the main peak and any impurities.

Table: Common Byproducts and Their Analytical Signatures
Byproduct NameChemical StructureMolecular Weight ( g/mol )Key Analytical Observations (LC-MS / NMR)
3-Fluoro-5-methoxypicolinamide C₇H₇FN₂O₂170.14LC-MS: [M+H]⁺ at m/z 171.1. ¹H NMR: Appearance of two broad singlets for the -NH₂ protons.
3-Fluoro-5-methoxypyridine C₆H₆FNO127.12LC-MS: [M+H]⁺ at m/z 128.1. ¹H NMR: Absence of the carboxylic acid proton signal; presence of a proton signal in the 8.0-8.5 ppm range corresponding to the H at the 2-position.
Unreacted Starting Material C₇H₃FN₂O150.11LC-MS: [M+H]⁺ at m/z 151.1. ¹H NMR: Characteristic aromatic signals of the nitrile.

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A prevalent and commercially scalable route involves the hydrolysis of a picolinonitrile precursor.[11] The synthesis often starts with a substituted pyridine which is converted to 3-fluoro-5-methoxypicolinonitrile. This nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[12]

G Start 3-Fluoro-5-methoxypicolinonitrile Amide Byproduct: 3-Fluoro-5-methoxypicolinamide Start->Amide Incomplete Hydrolysis (H₂O, H⁺/OH⁻, insufficient heat/time) Product Product: This compound Amide->Product Complete Hydrolysis (H₂O, H⁺/OH⁻, reflux) Decarbox Byproduct: 3-Fluoro-5-methoxypyridine Product->Decarbox Decarboxylation (Heat, Δ)

Caption: Synthetic pathway and major byproduct formation.

What are the critical process parameters to control for minimizing byproduct formation?

Based on the common byproducts, the most critical parameters are temperature and reaction time .

  • Temperature: Must be high enough to drive the hydrolysis of the amide intermediate to completion, but should be minimized during work-up and isolation to prevent decarboxylation.

  • Reaction Time: Must be sufficient to ensure complete conversion. This should be determined empirically by reaction monitoring (e.g., HPLC, TLC).[4]

  • pH: The concentration of the acid or base catalyst is crucial for the reaction rate.

Are there any known stability issues with the final this compound product?

Yes, the primary stability concern is decarboxylation upon heating, as detailed in the troubleshooting section.[5][7] As a solid, the compound is generally stable at room temperature. However, prolonged storage at elevated temperatures or in solution (especially if acidic) could lead to gradual degradation. It is recommended to store the material in a cool, dry place.

References

Technical Support Center: Monitoring Reactions of 3-Fluoro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 3-Fluoro-5-methoxypicolinic acid (CAS: 1227511-52-5)[1][2][3]. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we synthesize field-proven insights and established analytical principles to provide a comprehensive resource for troubleshooting and ensuring the success of your synthetic work. Our focus is not just on the how, but the why, empowering you to make informed decisions throughout your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when setting up and monitoring reactions with this compound.

Q1: What is the first analytical technique I should consider for monitoring my reaction?

For most transformations involving this compound, Thin-Layer Chromatography (TLC) is the recommended initial technique. It is rapid, cost-effective, and provides immediate qualitative feedback on the consumption of starting material and the formation of new products.[4][5] Its simplicity allows for frequent time-point analysis without significant investment in time or resources.

Q2: How do I choose the right analytical method for my specific reaction?

The choice of technique depends on the reaction type, the properties of your expected product, and the level of detail required. The following decision tree provides a general guideline.

G start Start: Need to monitor reaction q1 Is a quick qualitative check needed? start->q1 tlc Use Thin-Layer Chromatography (TLC) q1->tlc Yes q2 Need quantitative data or dealing with a complex mixture? q1->q2 No tlc->q2 hplc Use High-Performance Liquid Chromatography (HPLC) q2->hplc Yes nmr Use Nuclear Magnetic Resonance (NMR) for structural insights and quantification q2->nmr No q3 Are reactants/products volatile and thermally stable? hplc->q3 end_hplc End hplc->end_hplc gcms Consider Gas Chromatography-Mass Spectrometry (GC-MS) q3->gcms Yes q3->nmr No end_gcms End gcms->end_gcms end_nmr End nmr->end_nmr G start Monitor Reaction Aliquot check_sm Is Starting Material (SM) consumed? start->check_sm check_product Is expected Product (P) observed? check_sm->check_product Yes stalled Problem: Reaction Stalled/Slow check_sm->stalled No complete Reaction Progressing Well check_product->complete Yes side_products Problem: Side Products Formed check_product->side_products No, but other spots/peaks appear workup Proceed to Work-up complete->workup decomposition Problem: SM Consumed, No Product (Decomposition?) side_products->decomposition No spots/peaks at all

References

Technical Support Center: Large-Scale Production of 3-Fluoro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the large-scale production of 3-Fluoro-5-methoxypicolinic acid (CAS 1227511-52-5). This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling up the synthesis of this key heterocyclic building block. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot effectively, and ensure a robust, scalable process. The following question-and-answer guide is structured to address specific issues you may encounter, from initial synthesis to final purification and quality control.

Section 1: Synthesis & Reaction Optimization

This section focuses on the core chemical transformation and the common hurdles faced during the scale-up of the synthesis reaction itself.

FAQ 1.1: We are experiencing low yields in our synthesis. What are the common causes and how can we troubleshoot this?

Low yields during scale-up are often traced back to a few critical parameters that do not translate linearly from the bench. The primary cause is often incomplete conversion or the formation of side products due to mass and heat transfer limitations.

Troubleshooting Steps:

  • Re-evaluate Starting Material Quality: On a large scale, impurities in starting materials have a magnified effect. For instance, if synthesizing from a brominated precursor like 3-Bromo-5-fluoro-2-methoxypyridine, ensure it is free of regioisomers or residual reagents from its own synthesis.

  • Optimize Reaction Temperature Control: Large reactors have different heating and cooling profiles than lab flasks. "Hot spots" can lead to thermal degradation, while insufficient heating can stall the reaction. A temperature-controlled process is crucial for consistency.[1][2]

  • Monitor for Decarboxylation: Picolinic acids are prone to thermal decarboxylation, a reaction where the carboxylic acid group is lost as CO2.[3][4] This is a significant yield-loss pathway, especially if the reaction requires elevated temperatures.

    • Causality: The nitrogen atom in the pyridine ring can stabilize the intermediate formed during decarboxylation, making this process more favorable than in other carboxylic acids.[5] The reaction is often catalyzed by heat and can be influenced by the solvent.[4]

  • Reagent Addition and Mixing: Ensure efficient mixing to maintain homogeneity. Slow, controlled addition of reagents is critical, especially for highly exothermic steps, to prevent localized high concentrations that can promote side reactions.

Below is a decision-tree workflow for troubleshooting low yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_SM Verify Starting Material Purity (HPLC, NMR) Start->Check_SM Check_Temp Analyze Reactor Temperature Profile Start->Check_Temp Check_Side_Rxn Profile Impurities (LC-MS) Start->Check_Side_Rxn SM_Fail Purity <98%? Check_SM->SM_Fail Temp_Fail Hot Spots >5°C Variance? Check_Temp->Temp_Fail Side_Rxn_Fail Decarboxylation or Other Impurity >2%? Check_Side_Rxn->Side_Rxn_Fail SM_Fail->Check_Temp No Purify_SM Action: Re-purify Starting Material SM_Fail->Purify_SM Yes Temp_Fail->Check_Side_Rxn No Improve_Mixing Action: Improve Agitation & Modify Heat Exchange Temp_Fail->Improve_Mixing Yes Lower_Temp Action: Lower Reaction Temp & Extend Reaction Time Side_Rxn_Fail->Lower_Temp Yes End Yield Issue Resolved Side_Rxn_Fail->End No, consult R&D

Caption: Troubleshooting workflow for low reaction yield.

FAQ 1.2: We are detecting a significant amount of 3-fluoro-5-methoxypyridine as an impurity. What is causing this and how can it be prevented?

The presence of 3-fluoro-5-methoxypyridine is a classic indicator of decarboxylation. This is one of the most common challenges with picolinic acids.

Root Cause Analysis:

  • Mechanism: Upon heating, picolinic acid can spontaneously lose CO2 to form an intermediate that is then protonated to yield the decarboxylated product.[4] This process can be accelerated in certain solvents or by the presence of trace metals.[3]

  • Process Parameters: The most significant contributing factor is excessive temperature during the reaction, work-up, or even distillation of solvents. Picolinic acids generally decarboxylate more readily than their nicotinic or isonicotinic acid isomers.[5]

Prevention Strategies:

  • Strict Temperature Control: Keep the reaction and work-up temperatures as low as possible. If the synthesis requires heat, perform time-course studies to find the minimum temperature and time required for complete conversion of the starting material.

  • Avoid Prolonged Heating: Do not let reactions run longer than necessary at elevated temperatures. Once the reaction is complete (as determined by in-process controls like HPLC), cool it down promptly.

  • Solvent Choice: While specific studies on this compound are not widely published, for related compounds, solvents like p-cymene have been shown to influence reaction yields, potentially by stabilizing intermediates or managing thermal profiles.[4]

  • pH Control: During work-up, avoid strongly acidic conditions at high temperatures, which can sometimes facilitate decarboxylation.

Section 2: Product Isolation and Work-Up

Efficiently isolating the crude product from the reaction mixture is critical for minimizing loss and simplifying subsequent purification.

FAQ 2.1: Our product seems to have high solubility in the aqueous phase during extraction, leading to significant losses. How can we improve isolation?

This is a common issue due to the amphoteric nature of picolinic acids. The molecule has both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group, allowing it to exist as a zwitterion, a cation, or an anion depending on the pH.

Solution: Isoelectric Point Precipitation

The key is to adjust the pH of the aqueous solution to the isoelectric point (pI) of this compound. At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, causing it to precipitate out of the solution.

Experimental Protocol: Determining and Applying the Isoelectric Point

  • Small-Scale Titration:

    • Dissolve a small, known amount of purified product in water.

    • Slowly titrate with a dilute acid (e.g., 0.1 M HCl) and monitor the pH.

    • In a separate experiment, titrate another sample with a dilute base (e.g., 0.1 M NaOH).

    • The pI can be estimated as the average of the two pKa values (one for the carboxylic acid and one for the pyridinium ion). For most pyridine carboxylic acids, this falls in the pH range of 3-4.[6]

  • Large-Scale Precipitation Protocol:

    • After the reaction is complete, quench the mixture and dilute with water.

    • If organic solvents are present, perform an initial extraction to remove non-polar impurities. Your product will likely be in the aqueous phase if the pH is basic or strongly acidic.

    • Transfer the aqueous phase to a suitable vessel with good agitation.

    • Slowly add an acid (e.g., 3M HCl) or a base (e.g., 10% NaOH solution) dropwise while monitoring the pH.[7]

    • As you approach the predetermined pI (e.g., pH ~3.5), you will observe the product precipitating as a solid.

    • Continue slow pH adjustment until you reach the pI. Adding acid or base too quickly can cause the pH to overshoot, re-dissolving the product.

    • Age the resulting slurry, often at a reduced temperature (e.g., 0-5 °C), to maximize crystal growth and precipitation.

    • Isolate the solid product by filtration, wash with cold water to remove entrained salts, and then with a non-polar solvent (like heptane) to displace water before drying.[8]

Section 3: Purification Strategies

Achieving the high purity required for pharmaceutical applications often necessitates robust purification methods to remove closely related impurities.

FAQ 3.1: Standard recrystallization is not effectively removing a key impurity. What alternative purification strategies can we employ on a large scale?

When an impurity has a very similar solubility profile to the desired product, simple recrystallization may fail. Here are advanced and alternative strategies suitable for scale-up.

Strategy 1: Salt Formation and Crystallization

  • Principle: The impurity may not form a salt under the same conditions as your product, or the salt may have a drastically different solubility profile. By converting your product to a salt, you can often crystallize it away from neutral or differently charged impurities.

  • Protocol:

    • Dissolve the crude this compound in a suitable solvent (e.g., ethanol, isopropanol).

    • Add a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., hydrochloric acid, nitric acid) to form the corresponding salt. Patents for similar compounds describe the formation of a hydronitrate salt to facilitate purification.[6][9]

    • Induce crystallization by cooling, adding an anti-solvent, or concentrating the solution.

    • Filter the salt and wash it.

    • To recover the free acid, re-dissolve the salt in water and perform an isoelectric point precipitation as described in Section 2.

Strategy 2: Slurry Washing

  • Principle: If the impurity is significantly more soluble than your product in a particular solvent, you can remove it by washing the solid crude product with that solvent without fully dissolving the product.

  • Protocol:

    • Suspend the crude solid in a carefully selected solvent in which the product has low solubility but the impurity is reasonably soluble.

    • Agitate the slurry at a controlled temperature for a set period (e.g., 1-4 hours).

    • Filter the solid product and wash it with fresh, cold solvent.

    • Dry the purified product. This method is often very effective at removing small amounts of highly soluble impurities.

Strategy 3: Sublimation

  • Principle: For certain compounds, especially those with good thermal stability (up to a point), sublimation can be a highly effective purification method on a large scale to remove non-volatile impurities like salts and baseline materials.[10]

  • Considerations: This method is only viable if the product sublimes without significant decomposition. Given the risk of decarboxylation for picolinic acids, this must be evaluated carefully at a small scale first. The preferred temperature range for nicotinic acid sublimation is 210-225 °C under vacuum, but this may be too high for the title compound.[10]

Purification MethodProsConsBest For Removing
Recrystallization Simple, well-understood, good for bulk impurity removal.Can have yield losses; ineffective for isomers with similar solubility.Starting materials, reagents.
Salt Formation Can dramatically alter solubility, enabling separation from closely related impurities.Adds two steps (salt formation, salt break); introduces new reagents.Impurities with different pKa values, neutral impurities.
Slurry Washing High yield, simple, good for final polishing.Only removes impurities with much higher solubility.Highly soluble minor impurities.
Sublimation Can provide very high purity product; solvent-free.Requires specialized equipment; risk of thermal degradation/decarboxylation.Non-volatile impurities (salts, baseline material).

Table 1: Comparison of large-scale purification techniques.

Section 4: Quality Control & Stability

Ensuring the final product meets specifications and remains stable over time is a critical part of the manufacturing process.

FAQ 4.1: What is a standard analytical method for determining the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for purity analysis of this type of compound.

Recommended HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% BA gradient is necessary to elute the main compound and any less polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at ~270 nmAromatic pyridine systems typically have strong UV absorbance in this region. A full UV scan (DAD) is recommended during method development.
Injection Vol. 10 µLStandard injection volume.

This method should be able to separate the main peak from common impurities such as the decarboxylated product (3-fluoro-5-methoxypyridine) and unreacted starting materials. Analytical methods for similar fluorinated compounds often use C18 columns with acidified mobile phases.[11]

FAQ 4.2: We are observing degradation of our final product upon storage. What are the recommended storage conditions?

Given the potential for thermal decarboxylation, stability is a key concern.

Recommended Storage Conditions:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). Avoid exposure to high temperatures at all times.

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon). This prevents potential oxidative degradation, although decarboxylation is the primary concern.

  • Light: Store in a light-proof container. While specific photosensitivity data is not available, many complex organic molecules can be light-sensitive.

  • Moisture: Keep in a tightly sealed container with a desiccant if necessary. Picolinic acids can be hygroscopic.

A formal stability study should be conducted by storing samples under various conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH) and testing purity by HPLC at set time points (e.g., 1, 3, 6 months).

Section 5: Safety & Handling

Proper handling of chemicals is paramount in a large-scale production environment.

FAQ 5.1: What are the primary safety hazards associated with this compound and related picolinic acids?

Based on safety data sheets for picolinic acid and other functionalized pyridines, the primary hazards are:

  • Eye Damage: Picolinic acid is classified as causing serious eye damage.[12] Always wear appropriate chemical safety goggles or a face shield.

  • Skin and Respiratory Irritation: The compound can cause skin and respiratory irritation.[13][14] Handle in a well-ventilated area or with local exhaust ventilation. Wear nitrile gloves and appropriate protective clothing.

  • Harmful if Swallowed: The compound is classified as harmful if swallowed. Do not eat, drink, or smoke in handling areas.

Workflow for Safe Handling:

Safe_Handling_Workflow Start Start: Handling This compound PPE 1. Don PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat Start->PPE Ventilation 2. Ensure Proper Ventilation: - Use Fume Hood or - Local Exhaust Ventilation PPE->Ventilation Handling 3. Perform Operations: - Avoid generating dust - Keep container closed - Ground equipment Ventilation->Handling Spill Spill Occurs? Handling->Spill Cleanup Follow Spill Protocol: - Evacuate area - Use absorbent material - Dispose as hazardous waste Spill->Cleanup Yes Finish 4. Finish Work: - Decontaminate surfaces - Wash hands thoroughly Spill->Finish No Cleanup->Finish

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-5-methoxypicolinic Acid and Other Picolinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a "privileged" structural motif in medicinal chemistry.[1] This versatile scaffold is a key component in numerous biologically active molecules, ranging from enzyme inhibitors to agents targeting neurodegenerative diseases and cancer.[1][2] The structural and electronic properties of the picolinic acid ring system make it an ideal backbone for designing ligands that can form stable complexes with various biological targets.[]

A significant area of interest for picolinic acid derivatives is their interaction with G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial drug targets.[4] Notably, derivatives of picolinic acid have emerged as modulators of GPR35, an orphan receptor implicated in inflammatory diseases, pain, and gastrointestinal disorders.[4][5] This guide will delve into the nuances of these interactions, comparing the performance of the specifically substituted 3-Fluoro-5-methoxypicolinic acid with other key picolinic acid derivatives and established GPR35 modulators.

The Rise of GPR35 as a Therapeutic Target

GPR35 is an orphan GPCR predominantly expressed in immune cells and the gastrointestinal tract.[6] Its activation is linked to various signaling pathways, including those mediated by Gαi/o and Gα13 proteins, as well as β-arrestin-2 recruitment.[7][8] The identification of endogenous and synthetic ligands for GPR35 has spurred research into its therapeutic potential.

Several classes of compounds have been identified as GPR35 agonists, including the tryptophan metabolite kynurenic acid, the phosphodiesterase inhibitor zaprinast, and the more potent pamoic acid.[1][9][10] Conversely, compounds like CID2745687 have been characterized as GPR35 antagonists.[2] The diverse chemical structures of these modulators highlight the promiscuity of the GPR35 ligand-binding pocket and offer multiple avenues for designing novel therapeutics.

This compound: A Candidate for GPR35 Modulation

While direct experimental data on the GPR35 activity of this compound is not yet prevalent in peer-reviewed literature, its structural features—a fluorinated and methoxylated picolinic acid core—suggest a strong potential for interaction with this receptor. Patent literature discloses a broad range of substituted picolinic acid derivatives as GPR35 modulators, providing a framework for understanding the structure-activity relationships (SAR) at play.[4][5]

The presence of a fluorine atom at the 3-position can significantly impact the molecule's electronic properties and metabolic stability. The methoxy group at the 5-position can influence lipophilicity and hydrogen bonding potential, which are critical for receptor binding. The exploration of such substitutions is a key strategy in modern drug discovery to fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds.

Comparative Performance of Picolinic Acid Derivatives and GPR35 Modulators

To provide a clear comparison, the following table summarizes the reported activities of well-characterized GPR35 modulators. This data serves as a benchmark against which new derivatives like this compound can be evaluated.

Compound NameCompound TypeAssay TypeSpeciesPotency (EC50/Ki)Reference(s)
Pamoic Acid Agonistβ-arrestin-2 RecruitmentHuman79 nM (EC50)[5]
ERK1/2 PhosphorylationHuman-[9]
Zaprinast AgonistCalcium MobilizationRat16 nM (EC50)[1]
Calcium MobilizationHuman840 nM (EC50)[1]
β-arrestin-2 RecruitmentRatpEC50 = 7.1
β-arrestin-2 RecruitmentHumanpEC50 = 5.4[4]
Kynurenic Acid Agonist[35S]GTPγS BindingHumanMicromolar (EC50)
CID2745687 AntagonistInhibition of Pamoic Acid-induced ERK1/2 phosphorylationHuman18 nM (Ki)[2]
Inhibition of Zaprinast-induced β-arrestin-2 recruitmentHumanpIC50 = 6.70[2]

Understanding the GPR35 Signaling Network

Activation of GPR35 by an agonist initiates a cascade of intracellular events. The receptor can couple to different G protein subtypes, leading to diverse downstream effects. The following diagram illustrates the primary signaling pathways associated with GPR35.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPR35 GPR35 Agonist->GPR35 Binding & Activation G_alpha_i_o G_alpha_i_o GPR35->G_alpha_i_o Coupling G_alpha_13 G_alpha_13 GPR35->G_alpha_13 Coupling Beta_Arrestin_2 Beta_Arrestin_2 GPR35->Beta_Arrestin_2 Recruitment AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition RhoGEF RhoGEF G_alpha_13->RhoGEF Activation ERK1_2_Activation ERK1/2 Activation Beta_Arrestin_2->ERK1_2_Activation Receptor_Internalization Receptor Internalization Beta_Arrestin_2->Receptor_Internalization cAMP_decrease ↓ cAMP AC->cAMP_decrease RhoA RhoA RhoGEF->RhoA Activation ROCK ROCK RhoA->ROCK Activation Cellular_Responses Cellular_Responses cAMP_decrease->Cellular_Responses ERK1_2_Activation->Cellular_Responses ROCK->Cellular_Responses

Caption: GPR35 signaling pathways initiated upon agonist binding.

Experimental Protocols for Evaluating GPR35 Activity

To facilitate the comparative analysis of novel picolinic acid derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow: From Compound Synthesis to Activity Confirmation

Experimental_Workflow Start Start: Synthesize Picolinic Acid Derivatives Primary_Screening Primary Screening: β-Arrestin-2 Recruitment Assay Start->Primary_Screening Hit_Identification Identify Hits Primary_Screening->Hit_Identification Secondary_Assay_1 Secondary Assay 1: [35S]GTPγS Binding Assay Hit_Identification->Secondary_Assay_1 Active Secondary_Assay_2 Secondary Assay 2: ERK1/2 Phosphorylation Assay Hit_Identification->Secondary_Assay_2 Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Potency_Determination Determine EC50/IC50 Values Secondary_Assay_1->Potency_Determination Secondary_Assay_2->Potency_Determination SAR_Analysis Structure-Activity Relationship Analysis Potency_Determination->SAR_Analysis SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the evaluation of novel GPR35 modulators.

Protocol 1: β-Arrestin-2 Recruitment Assay (BRET-based)

This assay measures the recruitment of β-arrestin-2 to GPR35 upon agonist stimulation, a key step in receptor desensitization and signaling.

Materials:

  • HEK293 cells stably co-expressing GPR35-Renilla luciferase (Rluc) and Venus-β-arrestin-2

  • Test compounds (e.g., this compound) and reference compounds (e.g., Pamoic acid, Zaprinast)

  • Coelenterazine h (luciferase substrate)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • White, opaque 96- or 384-well microplates

  • Luminometer with two emission filters (e.g., 485 nm for Rluc and 530 nm for Venus)

Procedure:

  • Cell Plating: Seed the HEK293 cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Assay Initiation: a. Remove the culture medium from the cells and wash once with the assay buffer. b. Add the compound dilutions to the respective wells. c. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add coelenterazine h to all wells to a final concentration of 5 µM.

  • BRET Measurement: Immediately measure the luminescence at 485 nm and 530 nm using the luminometer.

  • Data Analysis: a. Calculate the BRET ratio (Emission at 530 nm / Emission at 485 nm). b. Plot the BRET ratio against the logarithm of the compound concentration. c. Determine the EC50 values by fitting the data to a sigmoidal dose-response curve.

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

  • Cell membranes prepared from cells expressing GPR35

  • Test compounds and reference agonist (e.g., Zaprinast)

  • [³⁵S]GTPγS (radioligand)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, GDP, and the test compound or vehicle.

  • Incubation: Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Assay Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. b. Plot the specific binding (in counts per minute, CPM) against the logarithm of the compound concentration. c. Determine the EC50 values from the dose-response curves.

Conclusion and Future Directions

The picolinic acid scaffold remains a fertile ground for the discovery of novel therapeutics. While this compound is a promising but currently under-characterized candidate for GPR35 modulation, the comparative data and experimental protocols provided in this guide offer a robust framework for its evaluation. By systematically assessing its activity in established GPR35 assays and comparing its performance to known modulators, researchers can elucidate its therapeutic potential.

Future studies should focus on synthesizing and testing a library of substituted picolinic acid derivatives to build a comprehensive SAR profile for GPR35. This will not only clarify the role of specific substitutions, such as the 3-fluoro and 5-methoxy groups, but also guide the rational design of next-generation GPR35-targeted drugs with improved potency, selectivity, and pharmacokinetic properties.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Picolinic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Among the various tools at the medicinal chemist's disposal, the introduction of fluorine into a molecular scaffold has emerged as a powerful strategy to modulate key physicochemical and biological properties.[1][2][3][4] This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated picolinic acids, offering insights into their synthesis, properties, and potential applications, supported by experimental data and detailed protocols.

Picolinic acid, a pyridine-2-carboxylic acid, is a versatile bidentate chelating agent with a wide range of biological activities and applications in coordination chemistry.[5][6][7][8] Its inherent properties make it an attractive scaffold in medicinal chemistry. The strategic incorporation of fluorine atoms onto the picolinic acid backbone can profoundly alter its characteristics, leading to improved potency, metabolic stability, and bioavailability.[3][9]

The Influence of Fluorination: A Physicochemical Perspective

The introduction of fluorine, the most electronegative element, into the picolinic acid structure induces significant changes in its electronic and physical properties. This is primarily due to the strong inductive effect of fluorine, which can alter pKa, lipophilicity, and metabolic stability.[1][3][10]

Acidity (pKa)

Fluorination generally increases the acidity of carboxylic acids, resulting in a lower pKa value.[10] This is a consequence of the electron-withdrawing nature of fluorine, which stabilizes the carboxylate anion formed upon deprotonation. The magnitude of this effect is dependent on the number and position of the fluorine atoms relative to the carboxylic acid group.[10]

Table 1: Comparative Physicochemical Properties of Picolinic Acid and a Representative Fluorinated Analogue

PropertyPicolinic Acid3-Fluoropicolinic Acid (Representative)Rationale for Change with Fluorination
Molecular Formula C6H5NO2C6H4FNO2Addition of a fluorine atom.
Molecular Weight 123.11 g/mol 141.10 g/mol Increased mass due to the fluorine atom.
pKa ~5.2Lower (e.g., ~3-4)The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, increasing acidity.[1][10]
LogP (Lipophilicity) ~0.8[11]Higher (e.g., ~1.2-1.8)Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[1][9]
Metabolic Stability ModerateGenerally HigherThe C-F bond is stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450.[3][9]
Lipophilicity (LogP)

The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom often increases lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can have a more pronounced effect.[9] Increased lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution.[1][3]

Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[3][9] The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as the cytochrome P450 family. This increased resistance to metabolism can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.[12]

Biological Activity: A Tale of Two Scaffolds

The alterations in physicochemical properties induced by fluorination directly translate to changes in biological activity. These can manifest as enhanced binding affinity, altered selectivity, and improved in vivo efficacy.

For instance, in the context of enzyme inhibitors, the introduction of fluorine can lead to stronger interactions with the target protein through various mechanisms, including hydrogen bonding and dipole-dipole interactions.[3] A study on rhenium(I) picolinic acid complexes and their fluorinated derivatives demonstrated that the presence of fluorine atoms on the picolinic acid backbone influenced the electronic properties of the complexes.[13][14]

Experimental Protocols

To provide a practical framework for researchers, this section details key experimental protocols for the synthesis and comparative evaluation of fluorinated and non-fluorinated picolinic acids.

Synthesis of 6-Chloro-3-Fluoropicolinic Acid

A common route for the synthesis of fluorinated picolinic acids involves the oxidation of the corresponding methylpyridine.[15]

Step-by-step Methodology:

  • Reaction Setup: In a reaction vessel, combine 6-chloro-3-fluoro-2-methylpyridine, dilute sulfuric acid, potassium dichromate, and a catalytic amount of sodium tungstate.[15]

  • Oxidation: Heat the mixture to 70-130°C and stir for 0.5-20 hours.[15]

  • Workup: Pour the reaction mixture into ice water and filter the resulting precipitate.

  • Purification: Dissolve the crude solid in an alkaline aqueous solution and extract with an organic solvent to remove unreacted starting material. Acidify the aqueous layer with an inorganic acid to precipitate the pure 6-chloro-3-fluoro-2-picolinic acid.[15]

Diagram 1: Synthetic Workflow for 6-Chloro-3-Fluoropicolinic Acid

G cluster_0 Synthesis of 6-Chloro-3-Fluoropicolinic Acid Start 6-Chloro-3-fluoro-2-methylpyridine Reagents H2SO4, K2Cr2O7, Na2WO4 Start->Reagents Add Oxidation Oxidation (70-130°C) Reagents->Oxidation Initiate Workup Ice Water Quench & Filtration Oxidation->Workup Process Purification Alkaline Dissolution, Organic Extraction, Acidification & Precipitation Workup->Purification Purify Product 6-Chloro-3-Fluoropicolinic Acid Purification->Product Yields

Caption: A generalized workflow for the synthesis of a fluorinated picolinic acid.

Comparative Lipophilicity Measurement (LogP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for determining lipophilicity.[16][17]

Step-by-step Methodology:

  • System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Standard Preparation: Prepare solutions of reference compounds with known LogP values.

  • Sample Preparation: Prepare solutions of both the fluorinated and non-fluorinated picolinic acids.

  • Chromatographic Run: Inject the standards and samples into the HPLC system and record the retention times.

  • Data Analysis: Calculate the capacity factor (k') for each compound. Plot the log k' of the standards against their known LogP values to generate a calibration curve. Use the retention times of the test compounds to calculate their LogP values from the calibration curve.[17][18]

Diagram 2: Logic Flow for Comparative LogP Determination

G cluster_1 LogP Determination via RP-HPLC Prepare_Standards Prepare Standards (Known LogP) HPLC_Analysis RP-HPLC Analysis Prepare_Standards->HPLC_Analysis Prepare_Samples Prepare Picolinic Acid Samples (Fluorinated & Non-Fluorinated) Prepare_Samples->HPLC_Analysis Record_Retention Record Retention Times HPLC_Analysis->Record_Retention Calculate_k Calculate Capacity Factor (k') Record_Retention->Calculate_k Generate_Curve Generate Calibration Curve Calculate_k->Generate_Curve For Standards Determine_LogP Determine LogP of Samples Calculate_k->Determine_LogP For Samples Generate_Curve->Determine_LogP

Caption: Workflow for determining and comparing LogP values using RP-HPLC.

In Vitro Metabolic Stability Assay

Metabolic stability is a critical parameter in drug development and can be assessed using liver microsomes or hepatocytes.[19][20][21][22]

Step-by-step Methodology:

  • Incubation: Incubate the test compounds (fluorinated and non-fluorinated picolinic acids) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[20]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a suitable solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.[20]

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability of each compound.[20]

Diagram 3: Comparative Metabolic Stability Assessment Pathway

G cluster_2 Metabolic Stability Assay Incubation Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Reaction Quenching (Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Quantification Quantify Parent Compound Analysis->Quantification Calculation Calculate t½ (half-life) CLint (intrinsic clearance) Quantification->Calculation Comparison Compare Metabolic Stability Calculation->Comparison

Caption: A pathway for comparing the metabolic stability of compounds.

Conclusion

The strategic fluorination of picolinic acid offers a powerful approach to modulate its physicochemical and biological properties for drug discovery and other applications. By understanding the fundamental principles of how fluorine impacts acidity, lipophilicity, and metabolic stability, researchers can rationally design novel picolinic acid derivatives with enhanced therapeutic potential. The experimental protocols provided in this guide offer a practical starting point for the synthesis and comparative evaluation of these promising compounds.

References

A Comparative Guide to the Biological Activity of 3-Fluoro-5-methoxypicolinic Acid Derivatives as Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Picolinic Acid Herbicides

Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides, a class of compounds that has been pivotal in weed management for decades.[1][2][3] Commercially successful herbicides such as picloram, clopyralid, and the more recent arylpicolinates like halauxifen-methyl and florpyrauxifen-benzyl, all share this essential chemical scaffold.[1][4] Their mode of action mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the demise of susceptible weed species.[2][5] However, the persistent challenge of herbicide resistance in weeds necessitates a continuous search for new and effective chemical entities.[5]

This guide focuses on a promising, albeit less explored, starting point for novel herbicide discovery: 3-fluoro-5-methoxypicolinic acid . The strategic placement of a fluorine atom and a methoxy group on the picolinic acid ring is hypothesized to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced herbicidal activity and a desirable spectrum of weed control. We will explore the design rationale for a series of its derivatives, provide detailed experimental protocols for their synthesis and biological evaluation, and present a comparative analysis of their potential herbicidal efficacy. This guide is intended for researchers in agrochemical discovery, offering a framework for the systematic investigation of this novel class of compounds.

Designing Potent Derivatives: A Structure-Activity Relationship (SAR) Approach

The herbicidal activity of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Drawing from extensive research on other picolinates, particularly the highly successful 6-aryl-picolinates, we can infer key SAR principles to guide the design of novel this compound derivatives.[2][6] The primary target for modification is the 6-position of the picolinic acid core. Introducing aryl-substituted heterocyclic rings, such as pyrazoles and indazoles, at this position has proven to be a fruitful strategy for discovering potent herbicides.[1][2][6]

These modifications are thought to enhance the binding affinity of the molecule to the auxin co-receptor complex, which includes the F-box protein AFB5 (Auxin Signaling F-Box 5).[2][5][7] The general design strategy is to synthesize a library of compounds where the 6-position of the this compound is appended with various substituted phenyl-pyrazolyl moieties. The substituents on the phenyl ring can be systematically varied to probe the effects of electronic and steric factors on herbicidal activity.

Experimental Protocols: A Framework for Discovery and Validation

The following protocols are designed to provide a robust and self-validating workflow for the synthesis and evaluation of novel this compound derivatives.

Synthesis of 6-(5-Aryl-1H-pyrazol-1-yl)-3-fluoro-5-methoxypicolinic Acid Derivatives

This is a generalized protocol for the synthesis of the target compounds, which may require optimization for specific derivatives.

  • Synthesis of the Pyrazole Intermediate:

    • React an appropriately substituted acetophenone with dimethylformamide-dimethylacetal (DMF-DMA) to form the corresponding enaminone.

    • Cyclize the enaminone with hydrazine hydrate in a suitable solvent like ethanol to yield the 5-aryl-1H-pyrazole.

  • Coupling of the Pyrazole with the Picolinic Acid Precursor:

    • Start with a suitable precursor, such as 6-chloro-3-fluoro-5-methoxypicolinonitrile.

    • React the 5-aryl-1H-pyrazole with the picolinonitrile precursor in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

  • Hydrolysis to the Carboxylic Acid:

    • Hydrolyze the resulting nitrile to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

  • Purification and Characterization:

    • Purify the final product by recrystallization or column chromatography.

    • Confirm the structure of the synthesized compounds using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[2]

In Vitro Biological Evaluation: Arabidopsis thaliana Root Growth Inhibition Assay

Arabidopsis thaliana is a widely used model organism in plant biology and herbicide research.

  • Preparation of Test Solutions:

    • Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Prepare a series of dilutions in the growth medium.

  • Plating and Incubation:

    • Sterilize A. thaliana seeds and place them on agar plates containing the test compounds at various concentrations.

    • Incubate the plates vertically in a growth chamber.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

    • Calculate the percentage of root growth inhibition compared to a DMSO control.

    • Determine the IC50 value (the concentration required to inhibit root growth by 50%) for each compound.[2][7]

In Vivo Herbicidal Activity: Greenhouse Pot Assay

This assay evaluates the post-emergence herbicidal activity of the compounds on a panel of relevant weed species.

  • Plant Cultivation:

    • Grow various weed species (e.g., Amaranthus retroflexus, Chenopodium album, Brassica napus) and crop species (e.g., wheat, corn) in pots in a greenhouse.[1][2]

  • Application of Test Compounds:

    • At the 2-3 leaf stage, spray the plants with a solution of the test compound at different application rates (g/ha). A commercial herbicide like picloram should be used as a positive control.[2]

  • Evaluation of Herbicidal Efficacy and Crop Safety:

    • After a specified period (e.g., 21 days), visually assess the percentage of weed control (phytotoxicity) and crop injury.

Comparative Performance Analysis

To illustrate the potential of this chemical class, the following table presents hypothetical data for a series of this compound derivatives, comparing their herbicidal activity against that of the commercial standard, picloram.

Compound IDR Group (on Phenyl Ring of Pyrazole)A. thaliana Root Growth IC50 (µM)Post-emergence Herbicidal Activity at 250 g/ha (% control)
FM-P-01 H5.285
FM-P-02 4-Cl1.895
FM-P-03 4-F2.590
FM-P-04 4-CH34.188
FM-P-05 2,4-diCl0.9100
Picloram N/A3.790
  • The introduction of a 6-(5-aryl-1H-pyrazol-1-yl) moiety generally imparts significant herbicidal activity.

  • Electron-withdrawing substituents on the phenyl ring, such as chlorine and fluorine, appear to enhance the herbicidal potency, as seen in the lower IC50 values of FM-P-02 , FM-P-03 , and FM-P-05 compared to the unsubstituted analog FM-P-01 .

  • The di-chloro substituted derivative FM-P-05 shows the highest activity, suggesting that multiple substitutions at strategic positions can further improve efficacy.

Visualizing the Science: Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_0 Plant Cell Auxin Synthetic Auxin (Picolinate Derivative) AFB5 AFB5 Receptor Auxin->AFB5 Binds to Aux_IAA Aux/IAA Repressor AFB5->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Growth Uncontrolled Growth -> Plant Death Gene->Growth G cluster_0 Discovery Workflow Design Compound Design (SAR-based) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Bioassay (A. thaliana) Purification->InVitro InVivo In Vivo Greenhouse Screening InVitro->InVivo Active Compounds Lead Lead Compound Identification InVivo->Lead G center Herbicidal Activity substituent Substituent at 6-position substituent->center Influences phenyl_sub Substitution on Phenyl Ring phenyl_sub->substituent edg Electron-donating Group phenyl_sub->edg ewg Electron-withdrawing Group phenyl_sub->ewg edg->center Decreases Activity ewg->center Increases Activity

References

Elucidating the Mechanism of Action of 3-Fluoro-5-methoxypicolinic Acid: A Comparative Guide for Preclinical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the picolinic acid scaffold has emerged as a privileged structure, yielding a diverse array of bioactive molecules.[1][2] Its derivatives have demonstrated potential as enzyme inhibitors across multiple therapeutic areas, from infectious diseases to oncology.[3][4] This guide provides an in-depth, comparative analysis of the experimental journey to elucidate the mechanism of action of a novel picolinic acid derivative, 3-Fluoro-5-methoxypicolinic acid , benchmarked against two structural analogs: 3-Hydroxy-5-chloropicolinic acid and 3,5-Dimethoxypicolinic acid .

Our approach is grounded in a robust, multi-faceted experimental strategy, moving from broad phenotypic observations to precise molecular target identification and pathway analysis. This narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

The Initial Spark: Phenotypic Screening and Hit Identification

The journey to understanding a compound's mechanism of action often begins with a phenotypic screen, which assesses the compound's effect in a complex biological system, such as a cell-based assay, without a preconceived target.[5] This approach allows for the discovery of novel biological activities and targets.[6]

In our hypothetical study, this compound was identified as a hit in a high-throughput screen for inhibitors of cancer cell proliferation. The initial data points to its potential as an anti-cancer agent, but the underlying mechanism remains unknown.

Comparative Analysis of Picolinic Acid Derivatives

To understand the structure-activity relationship (SAR) and to select appropriate comparator compounds, we synthesized and tested two analogs of our lead compound. The selection of these comparators is crucial for dissecting the contribution of individual functional groups to the observed biological activity.

Compound NameStructureRationale for Inclusion
This compound this compoundLead compound from primary screen. The fluoro and methoxy groups are key features to investigate.
3-Hydroxy-5-chloropicolinic acid 3-Hydroxy-5-chloropicolinic acidIntroduces a hydrogen bond donor (hydroxyl) and a different electron-withdrawing group (chloro) to probe the importance of these interactions.
3,5-Dimethoxypicolinic acid 3,5-Dimethoxypicolinic acidReplaces the fluoro group with another methoxy group to evaluate the impact of fluorine's unique properties versus a simple steric and electronic change.

Experimental Workflow for Mechanism of Action Elucidation

The following diagram outlines our systematic approach to deconvolute the mechanism of action of this compound and its analogs.

experimental_workflow cluster_phenotypic Phenotypic & Cellular Analysis cluster_target_id Target Identification cluster_biochemical Biochemical & Biophysical Validation cluster_pathway Pathway & In Vivo Analysis phenotypic_screening High-Throughput Phenotypic Screen (e.g., Cell Proliferation Assay) cellular_assays Secondary Cellular Assays (Apoptosis, Cell Cycle, Migration) phenotypic_screening->cellular_assays Confirm & Profile Activity target_id Target Identification Strategies (Affinity Chromatography, Proteomics) cellular_assays->target_id Identify Potential Molecular Targets biochemical_assays Biochemical Assays (Enzyme Kinetics, IC50 Determination) target_id->biochemical_assays Validate Target Engagement biophysical_assays Biophysical Assays (SPR, ITC) biochemical_assays->biophysical_assays Characterize Binding Affinity & Thermodynamics pathway_analysis Cellular Pathway Analysis (Western Blot, Kinase Profiling) biophysical_assays->pathway_analysis Elucidate Downstream Signaling in_vivo In Vivo Efficacy Studies (Xenograft Models) pathway_analysis->in_vivo Assess Therapeutic Potential

Caption: A systematic workflow for elucidating the mechanism of action.

Step-by-Step Methodologies and Comparative Data

Secondary Cellular Assays: Profiling the Phenotype

Objective: To move beyond the initial observation of anti-proliferative activity and characterize the cellular phenotype induced by the compounds.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Seed cancer cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

  • Treat cells with vehicle control, this compound, 3-Hydroxy-5-chloropicolinic acid, and 3,5-Dimethoxypicolinic acid at their respective IC50 concentrations for 24 hours.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Hypothetical Comparative Data:

CompoundIC50 (µM)% Apoptotic Cells (Annexin V+)
This compound 1.565%
3-Hydroxy-5-chloropicolinic acid 5.240%
3,5-Dimethoxypicolinic acid > 505%

Interpretation: The data suggests that the anti-proliferative effect of this compound is primarily driven by the induction of apoptosis. The presence of the fluoro and methoxy groups appears to be critical for this activity, as replacing them with hydroxyl/chloro or another methoxy group significantly reduces potency.

Target Identification: Unmasking the Molecular Partner

Objective: To identify the direct molecular target(s) of this compound. Affinity-based pull-down is a powerful technique for this purpose.[7]

Protocol: Affinity-Based Pull-Down

  • Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

  • Immobilize the biotinylated compound on streptavidin-coated beads.

  • Incubate the beads with cell lysate.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins.

  • Identify the eluted proteins by mass spectrometry.

Hypothetical Target: Let's hypothesize that the top hit from the mass spectrometry analysis is a kinase, for example, "Kinase X".

Biochemical and Biophysical Validation: Confirming the Interaction

Objective: To validate the interaction between the picolinic acid derivatives and the identified target, Kinase X, and to quantify the binding affinity.

Protocol: In Vitro Kinase Assay

  • Perform a kinase assay using recombinant Kinase X, its substrate, and ATP.

  • Measure the phosphorylation of the substrate in the presence of increasing concentrations of each picolinic acid derivative.

  • Determine the IC50 value for each compound.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilize recombinant Kinase X on an SPR sensor chip.

  • Flow different concentrations of each picolinic acid derivative over the chip.

  • Measure the change in the refractive index to determine the association (ka) and dissociation (kd) rates.

  • Calculate the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Comparative Data:

CompoundKinase X IC50 (nM)SPR KD (nM)
This compound 5075
3-Hydroxy-5-chloropicolinic acid 250300
3,5-Dimethoxypicolinic acid > 10,000> 15,000

Interpretation: These results would confirm that this compound is a potent inhibitor of Kinase X and binds to it with high affinity. The SAR observed in the cellular assays is mirrored in the biochemical and biophysical assays, strengthening the hypothesis that Kinase X is the relevant target.

Cellular Pathway Analysis: Connecting the Target to the Phenotype

Objective: To demonstrate that the inhibition of Kinase X by this compound leads to the observed apoptotic phenotype by modulating downstream signaling pathways.

Protocol: Western Blot Analysis

  • Treat cancer cells with the picolinic acid derivatives for various time points.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with antibodies against phosphorylated and total levels of known downstream substrates of Kinase X (e.g., p-Substrate Y and Substrate Y) and markers of apoptosis (e.g., cleaved PARP).

Hypothetical Signaling Pathway:

signaling_pathway cluster_pathway Kinase X Signaling Pathway cluster_inhibitor Inhibitor Action KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates Apoptosis Apoptosis SubstrateY->Apoptosis Inhibits Inhibitor This compound Inhibitor->KinaseX Inhibits

References

A Comparative Guide to Validated Analytical Methodologies for 3-Fluoro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the accurate quantification of 3-Fluoro-5-methoxypicolinic acid. As a critical building block in contemporary drug discovery and development, the ability to reliably measure this analyte is paramount for process control, stability testing, and pharmacokinetic assessments. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can select and validate the most appropriate analytical technique for their specific needs.

Introduction to this compound and its Analytical Challenges

This compound (C7H6FNO3, MW: 171.12) is a substituted pyridinecarboxylic acid derivative.[1][2] Its structural motifs—a fluorinated aromatic ring, a methoxy group, and a carboxylic acid on a pyridine scaffold—are common in modern pharmaceuticals. The accurate and precise quantification of this molecule is essential for ensuring the quality, safety, and efficacy of any resulting drug substance or product.

The primary analytical challenges stem from its physicochemical properties. As a pyridinecarboxylic acid, it is an amphoteric molecule with both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities.[3][4] This zwitterionic nature can lead to complex retention behavior in chromatography. Furthermore, its polarity requires careful selection of stationary and mobile phases to achieve adequate retention and symmetrical peak shapes. This guide will focus on two primary analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), comparing their performance based on established validation parameters.

Method Development and Validation Strategy

Developing a robust analytical method is a systematic process. The strategy outlined below is grounded in the principles of the International Council for Harmonisation (ICH) Q14 guideline on analytical procedure development.[5]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2/FDA) A Analyte Characterization (pKa, Solubility, UV Spectra) B Platform Selection (HPLC-UV vs. LC-MS/MS) A->B C Parameter Optimization (Column, Mobile Phase, Gradient) B->C D Specificity & Selectivity C->D Transfer to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Stability-Indicating Assay H->I

Caption: Overall workflow for analytical method development and validation.

Platform 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and widespread availability. For a polar, ionizable compound like this compound, achieving good peak shape and retention on a standard C18 column requires careful control of the mobile phase pH.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 or a Phenyl-Hexyl column is recommended. The C18 phase provides general-purpose hydrophobic retention. A Phenyl phase can offer alternative selectivity for aromatic compounds through pi-pi interactions, which may be beneficial for separating the analyte from structurally similar impurities.[6]

  • Mobile Phase: An acidified mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid in water and acetonitrile) is crucial.[7] By setting the pH well below the pKa of the carboxylic acid group (typically 2-4 for picolinic acids) and the pyridine nitrogen (pKa ~5-6), the molecule will be in its protonated, cationic form. This suppresses silanol interactions on the silica backbone of the stationary phase, leading to sharper, more symmetrical peaks.

  • Detection: The pyridine ring and carboxylic acid moiety provide UV absorbance. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity, likely in the 260-280 nm range.

Proposed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent. Maintain column temperature at 30 °C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the determined λmax (e.g., 270 nm).

  • Standard Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Platform 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace-level impurity analysis, LC-MS/MS is the superior choice.[8] Its ability to monitor specific precursor-to-product ion transitions makes it highly specific, even in complex matrices.

Causality Behind Experimental Choices
  • Chromatography: The same RP-HPLC principles apply. However, shorter columns and faster gradients are often used to increase throughput. It is critical to use volatile mobile phase modifiers like formic acid or ammonium formate, as non-volatile buffers (e.g., phosphate) are incompatible with mass spectrometry.

  • Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like this. Given the presence of the basic pyridine nitrogen, positive ion mode (ESI+) is expected to provide a strong signal for the protonated molecule [M+H]+.

  • Detection (MRM): Multiple Reaction Monitoring (MRM) provides the highest degree of selectivity and sensitivity. This involves selecting the parent ion (precursor ion, e.g., m/z 172.1 for [C7H6FNO3+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.

Proposed Experimental Protocol: LC-MS/MS
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm) or equivalent.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A rapid 5-minute gradient from 5% to 95% B is a good starting point.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters (ESI+):

    • Precursor Ion (Q1): m/z 172.1

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of H2O (m/z 154.1) or CO2 (m/z 128.1).

    • Collision Energy: Optimize to maximize the signal of the chosen product ion.

  • Standard Preparation: Prepare standards in the relevant matrix (e.g., blank plasma) and perform a protein precipitation or solid-phase extraction. Calibration range could be from 0.1 ng/mL to 100 ng/mL.[8]

Method Validation: A Self-Validating System

Validation is the process of providing documented evidence that the method is fit for its intended purpose.[9] The following parameters, based on ICH Q2(R1) guidelines, must be assessed.

G cluster_val Core Validation Parameters A Specificity (Peak Purity / MRM) B Linearity (R² > 0.995) A->B C Range (80-120% of target) A->C D Accuracy (% Recovery) B->D E Precision (% RSD) B->E G Robustness (Varied Conditions) D->G F LOQ / LOD (S/N Ratio) E->F E->G

References

A Comparative Guide to the Synthesis of 3-Fluoro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-methoxypicolinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid, a fluorine atom, and a methoxy group, makes it a valuable building block for the synthesis of complex, biologically active molecules. The strategic placement of the fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, while the methoxy and picolinic acid moieties offer versatile handles for further chemical modification.

This guide provides a comparative analysis of two distinct synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. The methodologies are evaluated based on their efficiency, scalability, and the accessibility of starting materials, with detailed, step-by-step protocols provided for each approach.

Route 1: Halogen-Exchange and Cyanation/Hydrolysis Pathway

This linear synthesis leverages a commercially available, highly substituted pyridine precursor, 3-bromo-5-fluoropyridin-2(1H)-one, and proceeds through a series of reliable, high-yielding transformations. The key steps involve O-methylation, followed by cyanation of the 2-position and subsequent hydrolysis to the target carboxylic acid.

Causality Behind Experimental Choices

The choice of 3-bromo-5-fluoropyridin-2(1H)-one as the starting material is strategic as it already contains the desired fluorine atom at the 5-position and a bromine atom which can be selectively functionalized. The pyridinone tautomer allows for a straightforward O-methylation. The conversion of a 2-bromopyridine to a picolinic acid is a well-established transformation, often proceeding through a nitrile intermediate. Palladium-catalyzed cyanation is a robust method for introducing the cyano group, and the subsequent hydrolysis of the nitrile to a carboxylic acid is typically a high-yielding process.

Experimental Protocol: Route 1

Step 1: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine

  • To a solution of 3-bromo-5-fluoropyridin-2(1H)-one (1.0 eq) in a suitable solvent such as toluene or DMF, is added silver carbonate (Ag₂CO₃, 0.7 eq).

  • Iodomethane (CH₃I, 1.2 eq) is then added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion, the reaction mixture is filtered through celite to remove silver salts, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes) to yield 3-bromo-5-fluoro-2-methoxypyridine as a colorless oil.[1]

Step 2: Synthesis of 3-Fluoro-5-methoxy-2-cyanopyridine

  • To a solution of 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq) in a polar aprotic solvent such as DMF or propionitrile, is added copper(I) cyanide (CuCN, 1.1-1.5 eq).

  • The reaction mixture is heated to reflux (typically 120-150 °C) and stirred for several hours, with reaction progress monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of ferric chloride and ethylenediamine to complex the copper salts.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification by column chromatography or distillation affords 3-fluoro-5-methoxy-2-cyanopyridine.

Step 3: Synthesis of this compound

  • 3-Fluoro-5-methoxy-2-cyanopyridine (1.0 eq) is suspended in a solution of aqueous sodium hydroxide (e.g., 6M NaOH).

  • The mixture is heated to reflux (around 100-110 °C) and stirred until the hydrolysis is complete (monitored by TLC or HPLC).

  • The reaction mixture is cooled to room temperature and washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • The aqueous layer is then carefully acidified to a pH of approximately 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[2]

Visualization of Route 1

Route_1_Synthesis start 3-Bromo-5-fluoropyridin-2(1H)-one step1 3-Bromo-5-fluoro-2-methoxypyridine start->step1 1. CH3I, Ag2CO3 Toluene, rt step2 3-Fluoro-5-methoxy-2-cyanopyridine step1->step2 2. CuCN DMF, reflux product This compound step2->product 3. NaOH (aq), reflux 2. HCl (aq)

Caption: Synthetic pathway for Route 1.

Route 2: Directed Ortho-Metalation (DoM) and Sandmeyer Reaction Pathway

This convergent route constructs the target molecule from a simpler, commercially available starting material, 3-aminopyridine. The synthesis relies on a series of functional group interconversions, including diazotization-methoxylation, a Sandmeyer reaction to introduce the fluorine, and a directed ortho-metalation (DoM) followed by carboxylation to install the picolinic acid moiety.

Causality Behind Experimental Choices

This route is designed to build complexity from a simple starting material. The methoxy group is installed first as it is a powerful ortho-directing group for the subsequent lithiation step. The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to a halide, in this case, a fluoride. Directed ortho-metalation is a highly effective strategy for the regioselective functionalization of aromatic rings, and the methoxy group at the 5-position is expected to direct lithiation to the 2-position. Quenching the resulting organolithium species with carbon dioxide is a direct and efficient way to form the carboxylic acid.

Experimental Protocol: Route 2

Step 1: Synthesis of 3-Amino-5-methoxypyridine

  • This intermediate can be prepared from 3-amino-5-bromopyridine. To a solution of 3-amino-5-bromopyridine (1.0 eq) in methanol is added sodium methoxide (1.5-2.0 eq).

  • A copper(I) catalyst, such as copper(I) iodide, and a ligand, such as L-proline, are added.

  • The reaction is heated to reflux for several hours until the starting material is consumed.

  • After workup and purification, 3-amino-5-methoxypyridine is obtained.

Step 2: Synthesis of 3-Fluoro-5-methoxypyridine

  • 3-Amino-5-methoxypyridine (1.0 eq) is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄).

  • The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • The reaction mixture is then gently warmed to room temperature and then heated (e.g., to 50-70 °C) to induce decomposition of the diazonium salt and formation of the fluoro-pyridine (Balz-Schiemann reaction).

  • After cooling, the reaction is neutralized with a base and the product is extracted with an organic solvent.

  • Purification by column chromatography yields 3-fluoro-5-methoxypyridine.

Step 3: Synthesis of this compound

  • A solution of 3-fluoro-5-methoxypyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A strong lithium base, such as n-butyllithium (n-BuLi, 1.1 eq), is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours to allow for complete ortho-lithiation.

  • Solid carbon dioxide (dry ice) is then added in excess to the reaction mixture.

  • The reaction is allowed to warm to room temperature, and then quenched with water.

  • The aqueous layer is separated, washed with an organic solvent, and then acidified with HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to afford this compound.[3][4]

Visualization of Route 2

Route_2_Synthesis start 3-Amino-5-bromopyridine step1 3-Amino-5-methoxypyridine start->step1 1. NaOMe, CuI Methanol, reflux step2 3-Fluoro-5-methoxypyridine step1->step2 2. a) HBF4, NaNO2 b) Heat product This compound step2->product 3. a) n-BuLi, -78°C b) CO2 (s)

Caption: Synthetic pathway for Route 2.

Comparative Analysis

ParameterRoute 1: Halogen-Exchange/CyanationRoute 2: DoM/Sandmeyer
Starting Material 3-Bromo-5-fluoropyridin-2(1H)-one3-Amino-5-bromopyridine
Number of Steps 33
Key Reactions O-methylation, Cyanation, HydrolysisMethoxylation, Sandmeyer, DoM, Carboxylation
Overall Yield Potentially higher due to more robust reactionsMay be lower due to Sandmeyer and DoM steps
Scalability Good; reactions are generally scalable. Use of CuCN may require specific waste handling.Fair; large-scale use of n-BuLi requires specialized equipment and safety precautions.
Reagent Cost/Safety Uses toxic CuCN. Ag₂CO₃ can be costly.Uses cryogenic temperatures and pyrophoric n-BuLi. HBF₄ is corrosive.
Purification Multiple chromatographic purifications likely required.Final product precipitates from solution, potentially simplifying purification.

Conclusion

Both routes present viable strategies for the synthesis of this compound, each with distinct advantages and disadvantages.

Route 1 is likely to be the more reliable and higher-yielding approach for laboratory-scale synthesis, benefiting from a highly functionalized starting material and well-established transformations. However, the use of toxic copper cyanide and potentially costly silver carbonate are notable drawbacks, particularly for large-scale production.

Route 2 offers a more convergent and potentially more cost-effective approach for larger scales, starting from a simpler precursor. The main challenges lie in the handling of pyrophoric n-butyllithium at cryogenic temperatures and the potentially moderate yields of the Sandmeyer and directed metalation steps.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, available equipment, and cost considerations. For rapid access to small quantities for initial studies, Route 1 may be preferable. For process development and potential large-scale synthesis, Route 2, despite its challenges, may offer a more economical long-term solution.

References

The Evolving Landscape of mGluR5 Allosteric Modulators: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-5-methoxypicolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of neuropharmacology, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome.[1] The modulation of mGluR5 activity through allosteric ligands, which bind to a site topographically distinct from the endogenous glutamate binding site, offers a nuanced approach to fine-tuning receptor function.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a promising, yet underexplored, class of compounds: 3-fluoro-5-methoxypicolinic acid analogs, in the context of their potential as mGluR5 allosteric modulators.

Introduction: The Allosteric Modulation of mGluR5

The mGluR5 is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity.[1] Its activation by glutamate leads to the mobilization of intracellular calcium via the Gq signaling pathway. Allosteric modulators can be broadly categorized into two main types:

  • Positive Allosteric Modulators (PAMs): These compounds potentiate the receptor's response to glutamate, often by increasing the agonist's affinity or efficacy.[4]

  • Negative Allosteric Modulators (NAMs): Conversely, NAMs reduce the receptor's response to glutamate.[3]

The subtle yet profound influence of allosteric modulators on receptor function makes them highly attractive candidates for drug development, potentially offering greater subtype selectivity and a lower incidence of side effects compared to orthosteric ligands.[1]

The Emergence of Fluorinated Picolinic Acid Scaffolds

While a definitive SAR study on this compound analogs is not yet extensively published, the presence of fluorinated aromatic moieties is a recurring theme in the development of potent and selective mGluR5 modulators. For instance, compounds featuring a 3-fluorophenyl group have been identified as both PAMs and NAMs of mGluR5, highlighting the critical influence of substitution patterns on the phenyl ring in determining the pharmacological outcome.[5][6] The picolinic acid core itself provides a valuable scaffold, with the nitrogen atom and the carboxylic acid group offering key interaction points for receptor binding.

Structure-Activity Relationship (SAR) Insights and Comparative Analysis

Based on the analysis of existing mGluR5 modulators, we can infer a hypothetical SAR for this compound analogs. The core structure can be dissected into three key regions for modification and analysis: the picolinic acid headgroup, the fluoro and methoxy substituents on the pyridine ring, and the derivatization of the carboxylic acid moiety.

1. The Picolinic Acid Core: The pyridine nitrogen and the carboxylic acid are likely crucial for anchoring the molecule to the receptor. The relative orientation of these groups is critical for establishing key hydrogen bonding interactions within the allosteric binding pocket.

2. Ring Substituents (3-Fluoro and 5-Methoxy):

  • Fluorine: The placement of a fluorine atom at the 3-position is anticipated to significantly influence the electronic properties of the pyridine ring and may engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the receptor. The small size and high electronegativity of fluorine can also impact the compound's metabolic stability and membrane permeability.

  • Methoxy Group: The methoxy group at the 5-position introduces a potential hydrogen bond acceptor and can influence the conformation of the molecule. Its steric bulk and electronic effects will likely play a role in optimizing the fit within the allosteric site.

3. Carboxylic Acid Derivatization: The carboxylic acid group is a prime site for derivatization to explore the chemical space and fine-tune the compound's properties. Amide formation is a common strategy in medicinal chemistry to improve metabolic stability and introduce diverse functionalities.

Modification Rationale Predicted Impact on Activity
Amide formation with primary amines (e.g., -CONHCH₃) Introduces a hydrogen bond donor and can explore interactions in a specific region of the binding pocket.Potentially enhances binding affinity and selectivity.
Amide formation with secondary amines (e.g., -CON(CH₃)₂) Increases lipophilicity and steric bulk.May improve cell permeability but could also lead to steric clashes.
Amide formation with cyclic amines (e.g., piperidine, morpholine) Introduces conformational rigidity and can orient substituents in defined vectors.Can significantly impact potency and selectivity depending on the ring size and substituents.
Esterification (e.g., -COOCH₃) Masks the polar carboxylic acid, increasing lipophilicity and potential for cell penetration (prodrug strategy).The ester would likely be hydrolyzed in vivo to the active carboxylic acid.

Experimental Protocols for Evaluation

The characterization of novel mGluR5 allosteric modulators relies on a cascade of in vitro assays. Below are detailed protocols for two fundamental assays.

Protocol 1: Calcium Mobilization Assay

This functional assay measures the ability of a compound to modulate the glutamate-induced increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate

  • Fluo-4 AM calcium indicator dye

  • Glutamate solution

  • Test compounds

Procedure:

  • Cell Plating: Plate HEK293-hmGluR5 cells in black-walled, clear-bottom 384-well plates at a density of 20,000 cells/well and incubate overnight.[5]

  • Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition:

    • For PAM activity: Add the test compound at various concentrations, followed by an EC₂₀ concentration of glutamate.

    • For NAM activity: Add the test compound at various concentrations, followed by an EC₈₀ concentration of glutamate.

  • Signal Detection: Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) with excitation at 488 nm and emission at 525 nm.[7] The change in fluorescence is proportional to the change in intracellular calcium concentration.

Protocol 2: Radioligand Binding Assay

This assay determines if a test compound binds to the MPEP allosteric site on mGluR5.

Materials:

  • Membranes from HEK293 cells expressing mGluR5

  • [³H]MPEP (radioligand)

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM KCl, 1.2 mM MgCl₂, 2 mM CaCl₂, pH 7.4

  • Test compounds

  • Non-specific binding control (e.g., unlabeled MPEP)

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, [³H]MPEP, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace [³H]MPEP from the receptor and calculate the IC₅₀ value.

Visualizing the Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Synthetic Chemistry cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization start This compound amides Amide Analogs start->amides Amide Coupling esters Ester Analogs start->esters Esterification ca_assay Calcium Mobilization Assay (PAM/NAM activity) amides->ca_assay esters->ca_assay binding_assay Radioligand Binding Assay (Site of action) ca_assay->binding_assay Active Compounds selectivity Selectivity Profiling (Other mGluRs) binding_assay->selectivity dmpk In Vitro ADME (Metabolic stability, permeability) selectivity->dmpk sar SAR Analysis dmpk->sar in_vivo In Vivo Efficacy Models sar->in_vivo

Caption: Experimental workflow for the discovery and optimization of this compound analogs as mGluR5 modulators.

G mGluR5 mGluR5 Gq-coupled receptor PLC Phospholipase C (PLC) mGluR5->PLC Activates Glutamate Glutamate Glutamate->mGluR5 PAM PAM Analog PAM->mGluR5 Potentiates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified mGluR5 signaling pathway showing the point of intervention for a Positive Allosteric Modulator (PAM).

Conclusion and Future Directions

The exploration of this compound analogs as allosteric modulators of mGluR5 represents a promising frontier in neuropharmacology. While direct experimental data is nascent, the principles of rational drug design, guided by the extensive knowledge of existing mGluR5 modulators, provide a solid foundation for future research. The strategic placement of fluoro and methoxy substituents on the picolinic acid core, coupled with systematic derivatization of the carboxylic acid, offers a rich chemical space to explore for novel PAMs and NAMs. The experimental workflows outlined in this guide provide a clear roadmap for the synthesis and evaluation of these compounds, with the ultimate goal of identifying lead candidates with therapeutic potential for a host of debilitating neurological and psychiatric disorders.

References

Efficacy of 3-Fluoro-5-methoxypicolinic Acid: A Comparative Guide Based on Analog Performance

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential efficacy of 3-Fluoro-5-methoxypicolinic acid in key biological assays. In the absence of direct experimental data for this specific molecule, this document leverages established findings for its parent compound, picolinic acid, and structurally related analogs. By examining the biological activities of these closely related molecules, we can extrapolate and predict the likely performance of this compound, offering a foundational framework for future research and experimental design.

The core of our analysis will focus on three primary areas where picolinic acid and its derivatives have shown significant promise: antiviral, antibacterial, and anticancer activities. We will present available quantitative data, outline detailed experimental protocols for reproducible in-vitro evaluation, and discuss the potential influence of the fluoro and methoxy substitutions on overall efficacy based on established structure-activity relationships (SAR).

Comparative Antiviral Efficacy

Picolinic acid has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses.[1][2] The primary mechanism of action is believed to involve the disruption of the viral envelope and inhibition of viral entry into host cells.[1][2][3]

Hypothesized Efficacy of this compound:

The introduction of a fluorine atom at the 3-position and a methoxy group at the 5-position of the picolinic acid scaffold could modulate its antiviral activity. The electron-withdrawing nature of fluorine can alter the electronic distribution of the pyridine ring, potentially influencing its interaction with viral or host cell membranes. The methoxy group, being an electron-donating group, may also impact the molecule's overall polarity and lipophilicity, which are critical for membrane interactions.

Comparative Data for Picolinic Acid:

Virus StrainAssay TypeCell LineIC50 / EC50Reference
SARS-CoV-2Plaque Reduction AssayVero E6~2 mM[4]
Influenza A Virus (IAV)Plaque Reduction AssayMDCK~2 mM[2]
Herpes Simplex Virus-2 (HSV-2)Cytotoxicity/Apoptosis Assay-1.5 - 3 mM[5]
Human Immunodeficiency Virus-1 (HIV-1)Cytotoxicity/Apoptosis Assay-1.5 - 3 mM[5]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is designed to determine the concentration of a compound required to reduce the number of viral plaques by 50% (IC50).

  • Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza A) at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) and the reference compound (picolinic acid) in a serum-free medium.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce approximately 50-100 plaques per well.

  • Infection: Aspirate the cell culture medium and infect the cells with the diluted virus for 1 hour at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the various concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Workflow for Antiviral Screening

G cluster_0 In Vitro Screening cluster_1 Data Analysis A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT on host cells) A->B C Plaque Reduction Assay (Determine IC50) B->C D Mechanism of Action Studies (e.g., Viral Entry Inhibition) C->D E Calculate IC50 and Selectivity Index (SI) D->E F Compare with Picolinic Acid E->F

Caption: Workflow for antiviral screening of novel compounds.

Comparative Antibacterial Efficacy

Picolinic acid is known to possess antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[6] This activity is often attributed to its metal-chelating properties, which can disrupt essential bacterial metabolic processes.[6]

Hypothesized Efficacy of this compound:

The antibacterial potential of this compound will likely be influenced by how the fluoro and methoxy groups affect its ability to chelate metal ions and its penetration through the bacterial cell wall. The electron-withdrawing fluorine could enhance the acidity of the carboxylic acid group, potentially improving its chelating ability. The methoxy group may increase lipophilicity, which could facilitate passage across the bacterial membrane.

Comparative Data for Picolinic Acid:

Bacterial StrainAssay TypeMIC (mg/mL)Reference
Proteus mirabilisBroth Dilution1.5[6]
Bacillus subtilisBroth Dilution2.0[6]
Staphylococcus aureusBroth Dilution2.0[6]
Lactococcus lactisBroth Dilution2.0[6]
Serratia marcescensBroth Dilution0.5[6]
Klebsiella pneumoniaeBroth Dilution0.5[6]
Escherichia coliBroth Dilution0.5[6]
Shigella flexneriBroth Dilution0.5[6]
Bacillus cereusBroth Dilution0.5[6]
Proteus vulgarisBroth Dilution0.5[6]
Micrococcus luteusBroth Dilution0.5[6]
Enterobacter cloacaeBroth Dilution1.0[6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at 37°C.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculation: Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

Signaling Pathway: Potential Mechanism of Antibacterial Action

G A Picolinic Acid Derivative (e.g., this compound) B Bacterial Cell A->B Penetration C Metal Ion Chelation (e.g., Fe2+, Zn2+) A->C D Disruption of Metalloenzymes C->D E Inhibition of Essential Metabolic Pathways D->E F Bacteriostatic or Bactericidal Effect E->F

Caption: Potential mechanism of antibacterial action via metal chelation.

Comparative Anticancer Efficacy

Picolinic acid has been reported to retard the growth of solid tumors in animal models, an effect also linked to its iron-chelating properties.[7][8][9] More recently, metal complexes of picolinic acid and its fluorinated derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11]

Hypothesized Efficacy of this compound:

The anticancer potential of this compound could be influenced by the electronic and steric effects of its substituents. A study on rhenium complexes of picolinic acid and its fluorinated analogs (3,5-difluoro and 3-trifluoromethyl) showed that the complexes exhibited cytotoxicity, although the parent picolinic acid complex was the most toxic in the tested cell lines.[11] This suggests that fluorination does not inherently guarantee increased anticancer activity and that the specific substitution pattern is crucial.

Comparative Data for Picolinic Acid and a Fluorinated Derivative Complex:

CompoundCell LineAssay TypeLC50 (µg/mL)Reference
fac-[Re(Pico)(CO)3(H2O)]Vero (healthy)Cytotoxicity9.0 ± 0.9[11]
fac-[Re(Pico)(CO)3(H2O)]HeLa (cervical cancer)Cytotoxicity15.8 ± 4.9[11]
fac-[Re(Pico)(CO)3(H2O)]A549 (lung cancer)Cytotoxicity20.9 ± 0.8[11]

Note: Data for the free acids were not provided in this study, only for their rhenium complexes.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Logical Relationship in Anticancer Drug Screening

G A Compound Library B High-Throughput Screening (e.g., MTT Assay) A->B C Hit Identification (Compounds with IC50 < threshold) B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy Studies (Animal Models) D->E F Clinical Candidate E->F

Caption: A generalized workflow for anticancer drug discovery.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently unavailable, this comparative guide provides a strong foundation for initiating research into its potential biological activities. Based on the well-documented antiviral and antibacterial properties of its parent compound, picolinic acid, it is plausible that this compound will exhibit similar, and potentially modulated, activities.

The presence of the fluoro and methoxy groups is expected to influence the compound's physicochemical properties, which in turn will affect its potency, selectivity, and pharmacokinetic profile. Future research should focus on the synthesis and in-vitro evaluation of this compound in the assays outlined in this guide. A direct comparison with picolinic acid and other relevant analogs will be crucial to elucidate the specific contributions of the 3-fluoro and 5-methoxy substitutions to its biological activity.

References

Benchmarking 3-Fluoro-5-methoxypicolinic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Within this class, picolinic acid and its derivatives have garnered significant attention for their diverse biological activities, including enzyme inhibition.[2] This guide provides an in-depth comparative analysis of a novel derivative, 3-Fluoro-5-methoxypicolinic acid, benchmarked against established standards in relevant enzymatic assays.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive technical overview, supported by detailed experimental protocols and comparative data, to facilitate the evaluation of this compound in drug discovery pipelines.

Introduction: The Significance of Picolinic Acid Derivatives

Picolinic acid, a metabolite of the amino acid tryptophan, and its synthetic analogs have demonstrated a wide array of biological functions.[3] Their ability to chelate metal ions is a key feature contributing to their mechanism of action as enzyme inhibitors.[1] Notably, derivatives of picolinic acid have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics, and dopamine β-hydroxylase (DBH), an enzyme involved in the biosynthesis of norepinephrine.[4][5]

The subject of this guide, this compound, introduces two key structural modifications to the picolinic acid backbone: a fluorine atom at the 3-position and a methoxy group at the 5-position. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6] The methoxy group can influence the electronic properties and conformation of the molecule. Understanding the impact of these substitutions on biological activity is crucial for rational drug design.

Selection of Known Standards for Benchmarking

To provide a robust comparative framework, two well-characterized picolinic acid derivatives have been selected as standards:

  • Fusaric Acid (5-butylpicolinic acid): A known inhibitor of dopamine β-hydroxylase (DBH), it serves as a relevant standard for assessing the potential of this compound to target this enzyme.[5][7]

  • Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid): A potent inhibitor of metallo-β-lactamases (MBLs), it provides a benchmark for evaluating activity against this critical class of antibiotic resistance enzymes.[4][8]

Comparative Performance Analysis: Enzyme Inhibition

Due to the novelty of this compound, direct experimental data is not yet publicly available. Therefore, the following data is presented as a scientifically-grounded projection based on structure-activity relationship (SAR) principles observed in related picolinic acid derivatives. The purpose of this hypothetical data is to illustrate the expected performance and to guide initial experimental design.

It is imperative that researchers validate these predictions through in-house experimental testing.

Dopamine β-hydroxylase (DBH) Inhibition

DBH is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine. Its inhibition can be a therapeutic strategy for hypertension.[2]

CompoundStructurePredicted IC50 (µM)Rationale for Prediction
This compound Chemical structure of this compound~15-25 The electron-withdrawing fluorine at the 3-position may enhance binding to the copper center of DBH. The methoxy group at the 5-position could provide additional hydrophobic interactions within the active site, potentially leading to improved potency over unsubstituted picolinic acid.
Fusaric Acid (Standard) Chemical structure of Fusaric Acid~30 [9]A well-established DBH inhibitor with a butyl group at the 5-position contributing to its inhibitory activity.[5]
Picolinic Acid (Parent) Chemical structure of Picolinic Acid>100 The parent compound generally exhibits weaker inhibitory activity compared to its substituted derivatives.
Metallo-β-Lactamase (NDM-1) Inhibition

New Delhi Metallo-β-lactamase-1 (NDM-1) is a major contributor to antibiotic resistance, capable of hydrolyzing a broad spectrum of β-lactam antibiotics.[4]

CompoundStructurePredicted IC50 (nM)Rationale for Prediction
This compound Chemical structure of this compound~100-200 The picolinic acid scaffold is a known zinc-chelating motif. The fluoro and methoxy substitutions may modulate the chelating ability and provide additional interactions with the enzyme's active site, leading to potent inhibition.
Dipicolinic Acid (Standard) Chemical structure of Dipicolinic Acid~80 [4]A potent NDM-1 inhibitor due to its strong chelation of the active site zinc ions.[4]

Experimental Protocols

To ensure the reproducibility and validity of benchmarking studies, the following detailed experimental protocols are provided.

General In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.

  • Purified target enzyme (e.g., Dopamine β-hydroxylase, Metallo-β-lactamase)

  • Enzyme-specific substrate

  • Test compounds (this compound and standards)

  • Assay buffer (optimized for the specific enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired final concentrations.

    • Prepare the enzyme solution to the desired concentration in assay buffer.

    • Prepare the substrate solution at a concentration typically at or near its Michaelis constant (Km).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer + DMSO (vehicle control).

    • Control wells (100% enzyme activity): Enzyme solution + DMSO.

    • Test wells: Enzyme solution + serial dilutions of the test compound.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram of the General Enzyme Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Enzyme Solution Plate_Setup Plate Setup (Enzyme + Inhibitor) Prep_Enzyme->Plate_Setup Prep_Substrate Substrate Solution Reaction_Start Add Substrate Prep_Substrate->Reaction_Start Prep_Inhibitor Inhibitor Dilutions Prep_Inhibitor->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Measure Absorbance Reaction_Start->Measurement Calc_Velocity Calculate Velocity Measurement->Calc_Velocity Calc_Inhibition % Inhibition Calc_Velocity->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential drug candidate to ensure that the observed enzyme inhibition is not a result of general cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Human cell line (e.g., HEK293 or a relevant cancer cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Diagram of the MTT Cytotoxicity Assay Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_execution Assay cluster_data_analysis Analysis Seed_Cells Seed Cells Adherence Overnight Adherence Seed_Cells->Adherence Add_Compounds Add Test Compounds Adherence->Add_Compounds Incubation Incubate (24-72h) Add_Compounds->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Formazan_Formation Incubate (2-4h) Add_MTT->Formazan_Formation Solubilize Add Solubilizer Formazan_Formation->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calc_Viability % Cell Viability Read_Absorbance->Calc_Viability Determine_CC50 Determine CC50 Calc_Viability->Determine_CC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound against established standards for the inhibition of Dopamine β-hydroxylase and Metallo-β-lactamases. The provided hypothetical data, based on structure-activity relationships, suggests that this compound holds promise as a potent inhibitor for both enzyme classes. The fluoro and methoxy substitutions are predicted to enhance its biological activity compared to the parent picolinic acid molecule.

It is critical to emphasize that the presented inhibitory data for this compound is predictive. Rigorous experimental validation using the detailed protocols provided in this guide is the essential next step. Further investigations should also include selectivity profiling against a panel of related enzymes and in vivo efficacy studies to fully elucidate the therapeutic potential of this novel compound.

References

A Comparative Guide to a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor Derived from a Fluoro-Methoxy Aromatic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of a next-generation therapeutic agent, Pirtobrutinib, which exemplifies the successful application of a fluorinated methoxy-substituted aromatic acid scaffold in modern drug discovery. While not a direct derivative of 3-Fluoro-5-methoxypicolinic acid, Pirtobrutinib is synthesized from the closely related 5-fluoro-2-methoxybenzoic acid and serves as a powerful case study for researchers in medicinal chemistry and drug development. This guide will objectively compare its performance with other Bruton's Tyrosine Kinase (BTK) inhibitors and provide supporting experimental data and protocols.

Introduction: The Rationale for Fluorinated Methoxy-Substituted Scaffolds in Kinase Inhibition

The incorporation of fluorine atoms and methoxy groups into small molecule inhibitors is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and lead to favorable electrostatic interactions with the target protein. The methoxy group, a common bioisostere, can improve pharmacokinetic properties. Pirtobrutinib, a highly selective, non-covalent BTK inhibitor, is a prime example of a compound that leverages these principles to achieve significant clinical efficacy.[1][2]

Pirtobrutinib was developed to address the limitations of first-generation covalent BTK inhibitors, such as ibrutinib, which can be rendered ineffective by mutations in the BTK active site, particularly at the Cys481 residue.[1] By employing a non-covalent binding mechanism, Pirtobrutinib maintains its inhibitory activity against both wild-type and C481-mutated BTK.[1][3]

This guide will delve into the synthesis, in-vitro, and in-vivo evaluation of Pirtobrutinib, providing a comprehensive overview for researchers engaged in the development of novel kinase inhibitors.

Synthesis of Pirtobrutinib: A Step-by-Step Protocol

The synthesis of Pirtobrutinib involves a multi-step process, beginning with the preparation of key intermediates. The following protocol is a representative synthesis based on publicly available patent literature.

Experimental Protocol: Synthesis of Pirtobrutinib

Part 1: Synthesis of N-[[4-(2,2-dicyano-1-hydroxy-vinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide

  • Amide Coupling: 5-fluoro-2-methoxybenzoic acid is converted to its corresponding acid chloride. This is followed by an amide coupling reaction with 4-(aminomethyl)benzonitrile.

  • Condensation: The resulting benzonitrile intermediate is then reacted with malononitrile in the presence of a suitable base to yield N-[[4-(2,2-dicyano-1-hydroxy-vinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide.

Part 2: Synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide (Pirtobrutinib)

  • Cyclization: The intermediate from Part 1 is subjected to a cyclization reaction with [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine.[] This step forms the pyrazole core of Pirtobrutinib.

  • Hydrolysis: The nitrile group on the pyrazole ring is then hydrolyzed under acidic conditions to the corresponding primary carboxamide, yielding the final product, Pirtobrutinib.[5]

  • Purification: The crude product is purified by column chromatography or recrystallization to obtain Pirtobrutinib with high purity (>98%).[]

Synthesis_Workflow A 5-Fluoro-2-methoxybenzoic acid B Acid Chloride Formation A->B SOCl2 or (COCl)2 C Amide Coupling with 4-(aminomethyl)benzonitrile B->C D Intermediate Amide C->D E Condensation with Malononitrile D->E F N-[[4-(2,2-dicyano-1-hydroxy-vinyl)phenyl]methyl]- 5-fluoro-2-methoxy-benzamide E->F G Cyclization with [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine F->G H Pyrazole Intermediate G->H I Nitrile Hydrolysis H->I Acidic Conditions J Pirtobrutinib I->J

Synthetic Workflow for Pirtobrutinib

In-Vitro Evaluation of Pirtobrutinib

The in-vitro activity of Pirtobrutinib has been extensively characterized to determine its potency, selectivity, and mechanism of action.

Experimental Protocol: In-Vitro Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human BTK (wild-type and C481S mutant) is used. A suitable peptide substrate is prepared in assay buffer.

  • Compound Preparation: Pirtobrutinib and control compounds are serially diluted in DMSO.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound. The reaction is incubated at room temperature.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Protocol: Cell-Based Proliferation Assay
  • Cell Culture: B-cell lymphoma cell lines (e.g., TMD8, REC-1) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of Pirtobrutinib or a vehicle control.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® (Promega).

  • Data Analysis: IC50 values for cell proliferation inhibition are calculated from the dose-response curves.

Comparative In-Vitro Activity Data
CompoundBTK WT IC50 (nM)BTK C481S IC50 (nM)TMD8 Cell Proliferation IC50 (nM)Selectivity vs other kinases
Pirtobrutinib ~5 ~5 ~10 High (>300-fold) [3]
Ibrutinib (Covalent)~0.5>1000~8Moderate
Acalabrutinib (Covalent)~3>1000~5High

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

The data clearly demonstrates Pirtobrutinib's potent and equipotent inhibition of both wild-type and the common C481S mutant BTK, a key advantage over covalent inhibitors.[3] Its high selectivity minimizes off-target effects, potentially leading to a better safety profile.[1]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG (Second Messengers) PLCg2->IP3_DAG NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 (Transcription Factors) IP3_DAG->NFkB_NFAT_AP1 Cell_Response Cell Proliferation, Survival, Adhesion NFkB_NFAT_AP1->Cell_Response Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Non-covalent Inhibition

BTK Signaling Pathway and Pirtobrutinib's Mechanism of Action

In-Vivo Evaluation of Pirtobrutinib

The in-vivo efficacy of Pirtobrutinib has been demonstrated in preclinical models and subsequently confirmed in clinical trials.

Experimental Protocol: Xenograft Mouse Model of B-cell Lymphoma
  • Cell Implantation: Immunocompromised mice are subcutaneously implanted with a suitable B-cell lymphoma cell line (e.g., TMD8).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. Pirtobrutinib is administered orally once daily. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for the treatment group compared to the control group.

Comparative In-Vivo Efficacy Data
TreatmentDosingTumor Growth Inhibition (TGI)Tolerability
Pirtobrutinib Oral, Once Daily Significant, dose-dependent Well-tolerated
IbrutinibOral, Once DailySignificantModerate
Vehicle ControlOral, Once Daily0%N/A

Note: This data is representative of typical findings in preclinical xenograft models.

In clinical studies, Pirtobrutinib has demonstrated promising efficacy in patients with pretreated B-cell malignancies, including those who have previously received covalent BTK inhibitors.[3]

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Immunocompromised Mice B Subcutaneous Implantation of B-cell Lymphoma Cells A->B C Tumor Growth to Palpable Size B->C D Randomization into Groups C->D E Oral Administration: Pirtobrutinib or Vehicle D->E F Daily Monitoring: Tumor Volume & Body Weight E->F Once Daily G Study Termination F->G Endpoint Reached H Tumor Excision & Weight Measurement G->H I Calculation of Tumor Growth Inhibition (TGI) H->I

Workflow for a Xenograft Efficacy Study

Conclusion

Pirtobrutinib stands as a testament to the power of rational drug design, leveraging a fluorinated methoxy-substituted aromatic acid scaffold to create a highly selective and potent non-covalent BTK inhibitor. Its ability to overcome resistance to covalent inhibitors has established it as a valuable therapeutic option for patients with certain B-cell malignancies. This guide has provided a comprehensive overview of its synthesis, in-vitro, and in-vivo evaluation, offering valuable insights for researchers and drug development professionals. The detailed protocols and comparative data herein serve as a practical resource for those working to develop the next generation of targeted therapies.

References

Navigating the Inventive Landscape: A Comparative Guide to 3-Fluoro-5-methoxypicolinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and methoxy groups onto a picolinic acid scaffold endows molecules with unique physicochemical properties, making 3-Fluoro-5-methoxypicolinic acid and its derivatives a focal point in the quest for novel therapeutic agents and specialized agrochemicals. This guide provides an in-depth analysis of the patent landscape surrounding this versatile chemical entity, offering a comparative perspective on its applications and the experimental data underpinning its utility. By understanding the existing intellectual property and the scientific rationale behind it, researchers can better navigate this promising area of chemical innovation.

I. The Evolving Patent Landscape: Key Applications and Inventive Trends

An analysis of the patent literature reveals two primary and distinct applications for derivatives of this compound: pharmaceuticals and agrochemicals . The core structure serves as a versatile intermediate, allowing for the synthesis of a diverse array of bioactive molecules.

Pharmaceutical Applications: Targeting Kinases and Beyond

The most prominent therapeutic area for picolinic acid derivatives, including those with fluoro- and methoxy-substitutions, is in the development of kinase inhibitors for oncology. The pyridine core acts as a scaffold for creating compounds that can fit into the ATP-binding pocket of various kinases, modulating their activity.

Patents in this domain often claim large libraries of compounds with a common picolinic acid-derived core, targeting kinases such as Axl, Mer, and FLT3, which are implicated in various cancers[1][2]. The fluorine atom at the 3-position can enhance binding affinity and metabolic stability, while the methoxy group at the 5-position can influence solubility and provide an additional vector for chemical modification.

Another significant area of pharmaceutical patenting involves PRMT5 inhibitors . These enzymes play a crucial role in gene regulation and are targets for cancer therapy. Patents disclose complex heterocyclic structures derived from substituted picolinic acids, designed to inhibit PRMT5 activity[3][4].

Beyond oncology, picolinic acid derivatives have been explored for their anticonvulsant properties . Research has shown that certain amides of picolinic acid exhibit potent anticonvulsant activity with low neurotoxicity, highlighting the potential for developing novel treatments for epilepsy[5].

Agrochemical Applications: Herbicidal Activity

A substantial body of patents focuses on the use of substituted picolinic acids and their derivatives as herbicides [6][7][8]. These compounds often mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weeds[9]. The specific substitution pattern on the picolinic acid ring is crucial for both the herbicidal efficacy and the selectivity towards certain plant species.

Patents in this field typically claim novel picolinic acid derivatives with specific substitution patterns, herbicidal compositions containing these compounds, and methods for their use in controlling weeds in various crops[10]. The fluoro and methoxy substituents on the this compound core can significantly influence the molecule's uptake, translocation, and binding to the target site within the plant.

II. Comparative Performance and Experimental Validation

The value of this compound and its derivatives is ultimately determined by their performance in relevant biological assays. This section provides a comparative overview of key performance metrics and the experimental protocols used for their assessment.

Cytotoxicity and Therapeutic Index

A critical factor in drug development is the therapeutic index, which is a measure of a drug's safety. A comparative analysis of the cytotoxicity of various picolinic acid derivatives provides valuable insights into their potential safety profiles. For instance, a study on Chinese Hamster Ovary (CHO) cells demonstrated that the substitution pattern on the picolinic acid ring significantly impacts cytotoxicity[11].

Table 1: Comparative Cytotoxicity of Picolinic Acid Derivatives [11]

CompoundIC50 (mM) in CHO cells
Fusaric acid0.032
6-Hydroxypicolinic acid25.85
Picolinic acidNot specified
PicloramNot specified

This table illustrates the wide range of cytotoxicities observed among different picolinic acid derivatives. While data for this compound is not publicly available, this comparative framework is essential for evaluating new derivatives.

Enzyme Inhibition Assays

For pharmaceutical applications like kinase inhibition, the potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50) against the target enzyme.

Experimental Protocol 1: Kinase Inhibition Assay (General Protocol)

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compound (derivative of this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, combine the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the test compound concentration to determine the IC50 value.

Herbicidal Efficacy Evaluation

The performance of herbicidal derivatives is assessed through greenhouse and field trials, measuring their ability to control specific weed species at various application rates.

Experimental Protocol 2: Greenhouse Herbicidal Efficacy Assay (General Protocol)

  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Setaria faberi) in pots under controlled greenhouse conditions.

  • Herbicide Application: Prepare a formulation of the test compound (derivative of this compound) in a suitable carrier. Apply the formulation to the plants at different growth stages and at various application rates.

  • Evaluation: At specified time points (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control, with 0% representing no effect and 100% representing complete kill.

  • Data Analysis: Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) for each weed species.

III. Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives often involves multi-step processes starting from readily available pyridine precursors. The strategic introduction of the fluoro and methoxy groups is a key challenge.

Figure 1: Representative Synthetic Pathway for a 3-Fluoro-5-Methoxy Picolinamide Derivative

G A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-fluoropyridine A->B Electrophilic Fluorination C 2-Chloro-5-bromo-3-fluoropyridine B->C Sandmeyer Reaction D 3-Fluoro-5-methoxypyridine-2-carbonitrile C->D Cyanation & Methoxylation E This compound D->E Hydrolysis F N-Aryl-3-fluoro-5-methoxypicolinamide E->F Amide Coupling

Caption: A plausible synthetic route to an N-aryl-3-fluoro-5-methoxypicolinamide.

Experimental Protocol 3: Synthesis of this compound (Illustrative)

This is a generalized protocol, and specific reaction conditions may vary based on the starting materials and desired scale.

  • Fluorination of a Substituted 2-Aminopyridine: A suitable 2-aminopyridine precursor is subjected to an electrophilic fluorination reaction using an appropriate fluorinating agent (e.g., Selectfluor®).

  • Halogenation/Functional Group Interconversion: The amino group is converted to a more versatile functional group, such as a halogen, via a Sandmeyer reaction.

  • Introduction of the Methoxy and Carboxylic Acid Precursors: The methoxy group is introduced via a nucleophilic substitution reaction. The carboxylic acid functionality is typically introduced via cyanation followed by hydrolysis.

  • Hydrolysis to the Carboxylic Acid: The nitrile or ester group is hydrolyzed under acidic or basic conditions to yield this compound.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

IV. Conclusion and Future Outlook

The patent landscape for this compound and its derivatives is characterized by a strong focus on high-value applications in pharmaceuticals and agrochemicals. The unique combination of substituents on the picolinic acid core provides a powerful platform for the design of novel, potent, and selective bioactive molecules. For researchers and drug development professionals, a thorough understanding of the existing intellectual property, coupled with robust experimental validation, is essential for unlocking the full potential of this versatile chemical scaffold. Future innovation in this area will likely focus on the development of more efficient and scalable synthetic routes, the exploration of new therapeutic and agrochemical applications, and the generation of comprehensive structure-activity relationship data to guide the design of next-generation compounds.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-methoxypicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-Fluoro-5-methoxypicolinic acid (CAS No. 1227511-52-5), ensuring that its handling from bench to final disposition is conducted with the highest degree of safety and compliance. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, this guide synthesizes data from analogous compounds and established chemical waste management principles to provide a robust operational plan.

Hazard Assessment and Classification: Understanding the Risks

This compound is a halogenated pyridine derivative. Its structural motifs—a fluorinated aromatic ring and a picolinic acid core—necessitate its classification as hazardous waste. The primary hazards associated with this compound have been identified as follows:

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1][2].

  • H319: Causes serious eye irritation[1][2].

  • H335: May cause respiratory irritation[1][2].

Due to these classifications, all materials contaminated with this compound, including neat compound, solutions, reaction residues, and contaminated labware, must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer system.

Inferred Hazard Profile from Analogous Compounds:
Hazard TypeAssociated RiskRationale and Supporting Evidence
Acute Toxicity (Oral) Harmful if ingested, potentially leading to systemic effects.Picolinic acid, the parent compound, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
Skin & Eye Irritation Direct contact can cause irritation, redness, and in the case of eyes, serious damage.Pyridine derivatives and halogenated aromatic compounds are frequently cited as skin and eye irritants.[4]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.This is a common hazard for fine organic solids and is explicitly listed for this compound.[1]
Environmental Hazard Potential for harm to aquatic life.Picolinic acid is classified as harmful to aquatic life. Halogenated organic compounds can be persistent in the environment.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A rigorous PPE protocol is non-negotiable when handling this compound. The causality behind these choices is rooted in preventing the identified routes of exposure: dermal contact, ocular contact, and inhalation.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For extended handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.[4]

  • Eye Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[4]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to minimize the risk of inhaling dust or aerosols.[4]

Spill Management: A Rapid and Controlled Response

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.

Minor Spill (Contained within a Fume Hood):
  • Alert Colleagues: Inform others in the immediate vicinity.

  • Ensure PPE: Verify that you are wearing the correct PPE.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to dike the spill and prevent its spread.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]

  • Labeling: Ensure the waste container is properly labeled as "Hazardous Waste" and includes the full chemical name.

Major Spill (Outside of a Fume Hood):
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent personnel from entering the contaminated area.

  • Ventilate: If safe to do so, increase ventilation to the area.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is segregation and proper containment. Halogenated organic compounds require specific disposal streams to prevent environmental contamination and to ensure they are handled by facilities equipped for their destruction.

Workflow for Waste Segregation and Disposal

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposition A Solid Waste (Unused chemical, contaminated weigh paper) E Solid Halogenated Organic Waste Container (Clearly labeled) A->E B Liquid Waste (Reaction mixtures, solutions, rinsates) F Liquid Halogenated Organic Waste Container (Compatible material, e.g., HDPE) B->F C Contaminated Sharps (Needles, Pasteur pipettes) G Sharps Container C->G D Contaminated PPE (Gloves, disposable coats) H Hazardous Waste Bag (For solid soft waste) D->H I Store in Satellite Accumulation Area (SAA) E->I F->I G->I H->I J Arrange Pickup by EHS or Licensed Waste Contractor I->J When full or per institutional schedule K High-Temperature Incineration (Preferred Method) J->K G Start Material for Disposal: This compound or Contaminated Material IsKnown Is the identity of the chemical waste known? Start->IsKnown IsHalogenated Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? IsKnown->IsHalogenated Yes Unknown Treat as UNKNOWN HAZARDOUS WASTE. Contact EHS for analysis. IsKnown->Unknown No IsHazardous Is it classified as hazardous? (Irritant, Toxic, etc.) IsHalogenated->IsHazardous Yes Segregate Segregate into HALOGENATED HAZARDOUS WASTE IsHazardous->Segregate Yes NonHalogenated Segregate into NON-HALOGENATED HAZARDOUS WASTE IsHazardous->NonHalogenated No (Not applicable for this compound) Dispose Dispose via licensed hazardous waste contractor. Segregate->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-methoxypicolinic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-methoxypicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.